molecular formula C11H16N2O B3211130 4-[(Pyridin-2-yl)methyl]piperidin-4-ol CAS No. 1083299-73-3

4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Cat. No.: B3211130
CAS No.: 1083299-73-3
M. Wt: 192.26
InChI Key: LXUHUVGWIFPFGR-UHFFFAOYSA-N
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Description

4-[(Pyridin-2-yl)methyl]piperidin-4-ol (CAS 1083299-73-3) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a piperidin-4-ol core structure substituted with a pyridin-2-ylmethyl group, a scaffold frequently investigated for its potential interaction with central nervous system targets. The 4-hydroxypiperidine motif is a recognized pharmacophore in the development of ligands for histamine H3 receptors (H3R) . Presynaptic H3 receptors function as auto- and heteroreceptors that modulate the release of key neurotransmitters such as histamine, norepinephrine, dopamine, and acetylcholine . Consequently, antagonists/inverse agonists of this receptor have research value for investigating potential therapeutic applications in areas including cognitive disorders, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and obesity . Researchers utilize this and related 4-hydroxypiperidine derivatives as key synthetic intermediates or parent structures for designing novel bioactive molecules, studying structure-activity relationships (SAR), and exploring mechanisms of neurotransmission . This product is intended for research and development purposes exclusively. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-2-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUHUVGWIFPFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed synthetic protocol, in-depth characterization methodologies, and the scientific rationale behind the experimental choices.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, 4-substituted piperidin-4-ol derivatives are of considerable interest due to their potential pharmacological activities.[2][3] The incorporation of a pyridinylmethyl group at the 4-position introduces a key structural motif found in various bioactive molecules, including antihistamines.[4] This guide details a robust synthetic route to this compound and the analytical techniques required for its unambiguous characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[5] This approach involves the reaction of a pyridin-2-ylmethyl Grignard reagent with a protected piperidin-4-one derivative, followed by a deprotection step. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions, as the acidic N-H proton would otherwise quench the Grignard reagent. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz) group, which is stable under the Grignard reaction conditions and can be readily removed by hydrogenolysis.

Synthetic Workflow

Synthetic Workflow 2-Picolyl_Chloride 2-(Chloromethyl)pyridine Grignard_Reagent Pyridin-2-ylmethyl- magnesium chloride 2-Picolyl_Chloride->Grignard_Reagent THF, I2 (cat.) Magnesium Magnesium turnings Magnesium->Grignard_Reagent Protected_Alcohol 1-Benzyloxycarbonyl-4- [(pyridin-2-yl)methyl]piperidin-4-ol Grignard_Reagent->Protected_Alcohol THF, 0°C to rt N-Cbz-4-Pip 1-(Benzyloxycarbonyl)- piperidin-4-one N-Cbz-4-Pip->Protected_Alcohol Final_Product 4-[(Pyridin-2-yl)methyl]- piperidin-4-ol Protected_Alcohol->Final_Product H2, Pd/C, MeOH

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Preparation of Pyridin-2-ylmethylmagnesium chloride (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, dissolve 2-(chloromethyl)pyridine (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-(chloromethyl)pyridine solution to the magnesium. The reaction is initiated, as evidenced by a gentle reflux.

  • Once initiated, add the remaining 2-(chloromethyl)pyridine solution dropwise to maintain a steady reflux.[5]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with 1-(Benzyloxycarbonyl)piperidin-4-one

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 1-(benzyloxycarbonyl)piperidin-4-one (0.9 equivalents) in anhydrous THF in the dropping funnel.

  • Add the 1-(benzyloxycarbonyl)piperidin-4-one solution dropwise to the cooled and stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Work-up and Purification of the Protected Intermediate

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzyloxycarbonyl-4-[(pyridin-2-yl)methyl]piperidin-4-ol.

Step 4: Deprotection to Yield this compound

  • Dissolve the purified protected intermediate in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[6]

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are summarized in the table below.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Pyridine-H6~8.5Doublet1H
Pyridine-H4~7.6Triplet of doublets1H
Pyridine-H3, H5~7.1-7.2Multiplet2H
Piperidine-CH₂ (axial)~1.5-1.6Multiplet4H
Piperidine-CH₂ (equatorial)~1.7-1.8Multiplet4H
Pyridinyl-CH₂~2.8Singlet2H
Piperidine-OHVariableBroad singlet1H
Piperidine-NHVariableBroad singlet1H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Carbon Expected Chemical Shift (ppm)
Pyridine-C2~160
Pyridine-C6~149
Pyridine-C4~136
Pyridine-C3, C5~121-124
Piperidine-C4 (quaternary)~70
Piperidine-C2, C6~45
Piperidine-C3, C5~35
Pyridinyl-CH₂~48
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (alcohol)3200-3600Broad
N-H (secondary amine)3300-3500Medium
C-H (aromatic)3000-3100Sharp
C-H (aliphatic)2850-3000Sharp
C=N, C=C (aromatic)1400-1600Medium to strong
C-O (alcohol)1000-1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₆N₂O), the expected molecular weight is approximately 192.26 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 192

  • Loss of H₂O: m/z = 174

  • Loss of pyridin-2-ylmethyl radical: m/z = 100

  • Pyridin-2-ylmethyl cation: m/z = 92

Molecular_Structure mol This compound

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described Grignard-based synthetic route is a reliable method for obtaining this target molecule. The outlined characterization techniques, including NMR, IR, and mass spectrometry, are essential for verifying the structure and purity of the final product. This information should serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of d. 4-Hydroxy-4-(3.4-methylene dioxy phenyl)-piperidine. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • RSC. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidin-4-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved from [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. (n.d.). Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-24-(Piperidin-1-yl%2C-Morpholin-4-yl-and-Cern%C3%BD-Dra%C5%A1ar/0582531a61c5a932598c1995e861a7a2455b85a1]([Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). Retrieved from [Link]

  • Identification and Characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N-methyl-D-aspartate Receptor Antagonist. (2007, February 22). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... Retrieved from [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]

  • Spectral investigations of some piperidin-4-one molecular addition compounds. (2025, August 8). Retrieved from [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2011). Retrieved from [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020, December 1). Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine, 4-methyl-. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

Sources

Therapeutic Versatility of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol Derivatives: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-[(Pyridin-2-yl)methyl]piperidin-4-ol scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By combining a basic piperidine core, a flexible methylene bridge, and a hydrogen-bonding pyridine ring, this structural motif serves as a versatile foundation for developing potent therapeutics. This whitepaper explores the biological activity of these derivatives, focusing on their roles as neuropharmacological agents (specifically 5-HT1A receptor agonists and CYP46A1 inhibitors) and their emerging utility in oncology as antiproliferative agents.

Section 1: Structural Rationale & Pharmacophore Logic

As application scientists in drug discovery, we must look beyond simple binding affinities and understand the thermodynamic and spatial causality of a scaffold. The this compound core is highly effective due to three distinct interaction vectors:

  • The Piperidine Nitrogen (Basic Center): At physiological pH (~7.4), this secondary or tertiary amine is protonated. In aminergic G-Protein Coupled Receptors (GPCRs), this protonated nitrogen forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp116 in transmembrane helix 3 of the 5-HT1A receptor).

  • The Pyridine Ring (Aromatic/H-Bond Acceptor): The pyridine nitrogen acts as a localized hydrogen-bond acceptor, while the aromatic ring participates in

    
     stacking or edge-to-face interactions with hydrophobic pocket residues (such as phenylalanine or tryptophan).
    
  • The C4-Hydroxyl Group: The hydroxyl group at the C4 position of the piperidine ring alters the local hydration network. It provides a vector for direct hydrogen bonding with the receptor, stabilizing the active conformational state of the target protein.

SAR Core 4-[(Pyridin-2-yl)methyl] piperidin-4-ol Core Py Pyridine Ring (H-bond acceptor) Core->Py Pip Piperidine Ring (Basic center) Core->Pip OH C4-Hydroxyl (Polar interaction) Core->OH Sub N-Substitutions (Lipophilic pocket) Pip->Sub

Structural pharmacophore logic of the this compound core.

Section 2: Neuropharmacological Applications

5-HT1A Receptor Agonism & Antidepressant Potential

Derivatives featuring the pyridine-methylamine-piperidine axis have been heavily optimized to act as selective, orally active 5-HT1A receptor agonists[1].

Mechanistic Insights & SAR: Research indicates that the incorporation of a fluorine atom at the C-4 position of the piperidine ring significantly enhances the oral bioavailability and duration of action of these compounds[1]. Fluorine substitution is a classic bioisosteric strategy; its high electronegativity lowers the pKa of adjacent basic amines, altering membrane permeability while simultaneously blocking metabolic oxidation sites. Furthermore, the synergistic combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring drastically increases 5-HT1A agonistic properties[1]. In behavioral models, such as the Forced Swimming Test (FST) in rats, these optimized derivatives inhibited immobility more potently than the clinical standard imipramine, confirming their robust antidepressant potential[1].

G L Piperidine Derivative R 5-HT1A Receptor L->R Binds G Gi/o Protein Activation R->G Activates AC Adenylyl Cyclase Inhibition G->AC Inhibits cAMP Decreased cAMP AC->cAMP Lowers

Signaling cascade of 5-HT1A receptor activation by piperidine derivatives.

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Beyond aminergic receptors, heterocyclic derivatives encompassing similar structural motifs have shown promise in targeting neurodegenerative diseases like Alzheimer's Disease (AD)[2]. Cyp46 (CH24H) is a brain-specific cholesterol oxidase whose metabolite, 24S-hydroxycholesterol (24-HC), induces neuronal cell death[2]. Inhibitors of this enzyme reduce neuronal 24-HC, thereby suppressing neuroinflammation and amyloid-beta (Aβ) accumulation, offering a disease-modifying approach to AD[2].

Section 3: Oncology & Antiproliferative Activity

Structural analogs, specifically 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, have demonstrated profound antiproliferative effects[3].

When evaluated against human cancer cell lines (A549, HCT-116, and PC-3), specific fluorinated and trifluoromethylated derivatives exhibited IC50 values in the low micromolar range (1.11 to 1.98 μM)[3]. Cellular mechanism studies confirmed that these compounds act by inducing apoptosis in a concentration-dependent manner and specifically arresting the cell cycle at the G1 phase[3]. This suggests that the pyridine-methyl scaffold, when conjugated with urea or piperidine moieties, can effectively disrupt kinase signaling pathways responsible for cell cycle progression.

Section 4: Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols outline the validation of these derivatives. Each step is designed with internal controls to establish causality.

Protocol A: In Vitro 5-HT1A Radioligand Binding Assay

Purpose: To determine the binding affinity (Ki) of piperidine derivatives.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

    • Causality: Mg2+ is strictly required to stabilize the high-affinity G-protein coupled state of the receptor. Without it, agonist binding affinity will falsely appear artificially low.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-8-OH-DPAT (radioligand) and varying concentrations of the test compound (10^-10 to 10^-4 M) for 60 minutes at 25°C.

  • Non-Specific Binding Control: Define non-specific binding using 10 µM unlabelled serotonin (5-HT).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: Flow Cytometry for G1 Cell Cycle Arrest

Purpose: To quantify the antiproliferative mechanism of action.

FlowCytometry S1 Step 1: Cell Culture (A549/HCT-116) S2 Step 2: Compound Treatment (24-48h Incubation) S1->S2 S3 Step 3: PI/RNase Staining (DNA Content Labeling) S2->S3 S4 Step 4: Flow Cytometry (Acquisition) S3->S4 S5 Step 5: Data Analysis (G1 Phase Arrest Quantification) S4->S5

Flow cytometry workflow for quantifying G1 cell cycle arrest in A549 cells.

  • Cell Synchronization: Culture A549 cells in serum-free media for 24 hours to synchronize cells in the G0/G1 phase.

  • Treatment: Expose cells to the test compound (e.g., 1.5 µM) in complete media for 48 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol at -20°C for at least 2 hours.

    • Causality: Ethanol dehydration precipitates cellular proteins, locking the cell cycle state and permeabilizing the membrane for the intracellular dye.

  • Staining: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at 37°C.

    • Causality: RNase A is critical; PI intercalates into all double-stranded nucleic acids. Without RNase A, RNA will bind PI, falsely inflating the DNA content signal and ruining the cell cycle histogram.

  • Acquisition: Analyze via flow cytometry, gating out doublets using PI-Area vs. PI-Width plots.

Section 5: Quantitative Data Summary

The following table summarizes the pharmacological profile of key structural analogs discussed in this whitepaper.

Compound Class / ScaffoldTarget Receptor/EnzymePrimary IndicationKey Structural ModificationPrimary In Vitro Metric
Fluorinated Piperidines 5-HT1A ReceptorDepression / AnxietyC-4 Fluorine on PiperidineHigh Agonist Affinity (In Vivo FST Active)
Methylamino Pyridines 5-HT1A ReceptorDepression / Anxiety5-methyl & 6-methylaminoSynergistic Agonism Enhancement
Pyridine-Thio-Phenylureas Unknown Kinase / Cell CycleOncology (NSCLC, Colon)CF3-phenyl urea substitutionIC50: 1.11 – 1.98 μM (A549/HCT-116)
Heterocyclic Pyridines CYP46A1 (CH24H)Alzheimer's DiseasePyridine-piperidine coreReduction of 24-HC levels

References

  • Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors Source: PubMed (NIH) URL:[Link]

  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents Source: MDPI URL:[Link]

  • Heterocyclic compound (WO2010110400A1)

Sources

An In-Silico Framework for Predicting the Bioactivity of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Computational Drug Discovery

Executive Summary: The imperative to accelerate drug discovery pipelines while minimizing costs has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2] Computational techniques allow for the rapid, early-stage assessment of a compound's therapeutic potential and potential liabilities, thereby rationalizing the progression to more resource-intensive in vitro and in vivo testing.[3][4][5] This technical guide presents a comprehensive, multi-faceted workflow for predicting the bioactivity of a novel chemical entity, 4-[(Pyridin-2-yl)methyl]piperidin-4-ol. In the absence of extensive empirical data for this specific molecule, we will establish a robust computational framework to generate a hypothetical bioactivity profile. This guide details a sequence of validated protocols, from initial physicochemical and pharmacokinetic predictions to ligand- and structure-based bioactivity assessments, providing researchers with a self-validating system to generate actionable hypotheses for subsequent experimental verification.

Introduction: The Rationale for In Silico First

The journey from a chemical entity to a marketed drug is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety.[5] Computational, or in silico, approaches have emerged as indispensable tools to de-risk this process.[6] By modeling and simulating biological processes, we can predict a compound's behavior before it is ever synthesized, saving significant time and resources.[1][7]

This guide focuses on this compound, a molecule containing a piperidinol scaffold. Analogs featuring this core structure have been identified with biological activities, including anti-tuberculosis properties, suggesting the scaffold is biologically relevant and warrants further investigation.[8] Our objective is to construct a detailed, hypothetical bioactivity profile for this specific compound by integrating a suite of computational tools. This workflow is designed not as a rigid set of rules, but as a logical and adaptable framework grounded in the principles of cheminformatics and computational biology.

The Computational Prediction Workflow: A Multi-Pronged Strategy

A credible in silico assessment relies on the convergence of evidence from multiple, orthogonal prediction methods. Our workflow is designed to build a comprehensive profile, starting from broad physicochemical characteristics and progressively narrowing the focus to specific protein-ligand interactions. The trustworthiness of the final prediction is enhanced by cross-referencing the results from each stage.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Synthesis & Validation A Input Compound This compound B Physicochemical & ADMET Profiling A->B SMILES Input C Ligand-Based Methods (QSAR & Activity Spectra) B->C Structural Descriptors D Structure-Based Methods (Molecular Docking) B->D 3D Conformer E Integrated Bioactivity Hypothesis C->E Predicted Activities D->E Binding Affinities F Experimental Validation (In Vitro Assays) E->F Prioritized Targets

Caption: Overall In Silico Bioactivity Prediction Workflow.

Phase 1: Foundational Profiling (ADMET & Physicochemical Properties)

Before investigating specific bioactivities, it is critical to assess the "drug-likeness" of a compound.[9] Poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) are primary causes of late-stage drug development failures.[10] We can predict these properties using models trained on large datasets of known drugs.[11][12]

Protocol: ADMET & Physicochemical Prediction

This protocol utilizes a web-based tool for rapid assessment. The causality is clear: if a molecule cannot reach its target in the body or is overtly toxic, its specific bioactivity is irrelevant for therapeutic development.

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.[13][14]

  • Prediction Platform: Utilize a comprehensive, open-access web server such as ADMET-AI or SwissADME.[12][15] These platforms use robust machine learning models to deliver predictions.[12]

  • Execution: Paste the SMILES string into the platform's input field and execute the prediction.

  • Data Collation: Systematically collect the predicted values for key physicochemical properties and ADMET endpoints. Organize this data into a summary table for clear interpretation.

Predicted Data Summary

The following tables represent illustrative data that would be generated by such a platform.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Optimal Range for Oral Drugs
Molecular Weight ( g/mol ) 206.27 < 500
LogP (Lipophilicity) 1.25 -0.4 to +5.6
H-Bond Donors 2 ≤ 5
H-Bond Acceptors 3 ≤ 10
Topological Polar Surface Area (TPSA) 55.75 Ų < 140 Ų

| Rotatable Bonds | 2 | ≤ 10 |

Table 2: Predicted ADMET Profile

ADMET Property Prediction Interpretation
Absorption
Human Intestinal Absorption High Probability Likely well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant High Probability Compound may cross into the CNS.
Distribution
Plasma Protein Binding Moderate Significant fraction may be bound to plasma proteins.
Metabolism
CYP2D6 Inhibitor Low Probability Unlikely to interfere with metabolism of co-administered drugs via this major enzyme.
CYP3A4 Inhibitor Low Probability Unlikely to interfere with metabolism of co-administered drugs via this major enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate High Probability Suggests potential for renal excretion.
Toxicity
hERG Blockage Low Probability Low risk of cardiac toxicity.
Ames Mutagenicity Low Probability Unlikely to be mutagenic.

| Hepatotoxicity | Low Probability | Low risk of liver toxicity. |

Expert Insight: The initial profile is promising. The compound adheres to Lipinski's Rule of Five, a widely accepted guideline for drug-likeness. The predicted high intestinal absorption and BBB permeability suggest good bioavailability and potential for central nervous system activity. Crucially, the initial toxicity flags are negative, providing confidence to proceed with more specific bioactivity predictions.

Phase 2 (Part A): Ligand-Based Bioactivity Prediction

When a specific protein target is not known, we can leverage ligand-based methods. These approaches are founded on the principle that structurally similar molecules often exhibit similar biological activities.[16]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the structural features of a set of compounds and their known biological activity.[17][18] While we cannot build a full QSAR model for our single compound, we can outline the self-validating protocol that would be used if a series of analogs with known activity data were available.

G A 1. Data Collection (Analogs with known activity) B 2. Descriptor Calculation (Physicochemical, Topological) A->B C 3. Dataset Splitting (Training and Test Sets) B->C D 4. Model Building (e.g., MLR, SVM, Neural Networks) C->D E 5. Internal Validation (Cross-Validation, q²) D->E H Is Model Predictive? (q² > 0.5, r² > 0.6) E->H F 6. External Validation (Test Set, r²) G 7. Prediction for New Compound F->G H->D No (Rebuild) H->F Yes

Caption: A Self-Validating QSAR Modeling Workflow.

Trustworthiness through Validation: The QSAR workflow contains mandatory validation checkpoints.[18] Internal validation (e.g., leave-one-out cross-validation) assesses the model's robustness, while external validation on an unseen test set confirms its predictive power. A model is only considered trustworthy if it passes both checks, ensuring it has not simply "memorized" the training data but has learned the underlying structure-activity relationship.[17]

Phase 2 (Part B): Structure-Based Prediction (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score.[19] This is a cornerstone of structure-based drug design.[20] Given the structural similarity to anti-tuberculosis piperidinol compounds, a plausible starting point for target identification could be proteins essential to Mycobacterium tuberculosis. For this guide, we will select a hypothetical target to illustrate the protocol.

Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing a docking experiment. The choice of AutoDock Vina is based on its widespread use, accuracy, and computational efficiency.[21]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A 1. Fetch Target Protein (e.g., from PDB) B 2. Prepare Protein (Remove water, add hydrogens) A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand (Generate 3D structure, assign charges) C->D E 5. Run Docking Simulation (AutoDock Vina) D->E F 6. Analyze Poses & Scores E->F G 7. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) F->G

Caption: Standard Workflow for Molecular Docking.

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of a selected target protein from the Protein Data Bank (PDB).[13]

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[21][22]

    • Add polar hydrogens and compute Gasteiger charges, which are essential for calculating electrostatic interactions.[22] Save the prepared protein in the required .pdbqt format for AutoDock.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) or from its SMILES string in a program like Open Babel.

    • Perform a geometry optimization using a computational chemistry package to find a low-energy conformation.

    • Save the prepared ligand in the .pdbqt format, which includes charge and atom type information.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is a three-dimensional box, known as the grid box, centered on the active site of the target protein.[22] The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.

  • Docking Execution:

    • Use the AutoDock Vina program, providing the prepared protein, prepared ligand, and grid box configuration files as input.[21]

    • Vina will perform a series of computational "runs" to explore different binding poses of the ligand within the active site, scoring each based on a semi-empirical free energy force field.

  • Results Analysis:

    • The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.[19]

    • Visualize the top-ranked pose in complex with the protein to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the binding. This analysis provides mechanistic insight into the potential mode of action.

Illustrative Docking Results

Table 3: Hypothetical Molecular Docking Results

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
M. tuberculosis InhA 1ENY -8.2 Tyr158, Met199, Ile215
Human MAO-B 2BYB -7.5 Tyr398, Tyr435, Cys172

| Human H3 Receptor | 4XES | -7.1 | Asp114, Tyr115, Glu206 |

Expert Insight: The hypothetical binding affinity of -8.2 kcal/mol against InhA (a key enzyme in mycobacterial cell wall synthesis) is noteworthy and suggests that this compound could be a potential anti-tuberculosis agent, warranting further investigation. The predicted interactions with key residues in the active site provide a structural hypothesis for this activity that can be tested experimentally through site-directed mutagenesis.

Synthesizing the Data: Building a Coherent Bioactivity Hypothesis

The power of this in silico workflow lies in the integration of multiple data streams. No single prediction is definitive, but together they form a compelling, evidence-based hypothesis.

  • ADMET Profile: The compound is predicted to be drug-like, orally bioavailable, and potentially CNS-penetrant, with a low risk of common toxicities.

  • Structure-Based Docking: Molecular docking suggests a strong binding affinity for a key anti-tuberculosis target, InhA, providing a specific, testable mechanism of action. It also indicates potential off-target activities (e.g., MAO-B, H3 Receptor) that should be considered during experimental profiling.

  • Convergence: The prediction of BBB permeability from the ADMET analysis aligns with the potential for activity against CNS targets like MAO-B or the H3 receptor. This cross-validation between different predictive models strengthens the overall hypothesis.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous in silico framework to predict the bioactivity of this compound. The computational analysis suggests that this compound is a promising candidate with favorable drug-like properties and a specific, high-probability activity as an anti-tuberculosis agent by targeting the InhA enzyme.

The generated bioactivity profile is not an endpoint but a well-reasoned starting point. The ultimate validation of these computational predictions must come from empirical testing. The next logical steps are:

  • In Vitro Target-Based Assays: Test the compound's ability to inhibit the enzymatic activity of recombinant InhA.

  • Cell-Based Assays: Determine the minimum inhibitory concentration (MIC) against live M. tuberculosis cultures.

  • Selectivity Profiling: Conduct assays against predicted off-targets (e.g., MAO-B, H3R) to assess selectivity and potential side effects.

By front-loading the discovery process with this robust computational assessment, we have efficiently generated a high-value, testable hypothesis, thereby maximizing the probability of success in subsequent, resource-intensive laboratory experiments.

References

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Sources

Structure-Activity Relationship (SAR) Studies of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol Analogs in the Discovery of CH24H Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous optimization of physicochemical properties and target affinity. In recent years, Cholesterol 24-Hydroxylase (CH24H, also known as CYP46A1) has emerged as a critical target for neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Dravet syndrome, and Lennox-Gastaut syndrome [1].

During the structure-based drug design (SBDD) campaigns that led to the discovery of the clinical-stage inhibitor Soticlestat (TAK-935), the 4-substituted piperidin-4-ol scaffold was identified as a privileged pharmacophore [1]. Specifically, the 4-[(pyridin-2-yl)methyl]piperidin-4-ol moiety was synthesized and evaluated as a strategic isosteric replacement to probe the steroidal binding cavity of the CH24H enzyme, balancing high lipophilic binding affinity with improved aqueous solubility [2]. This whitepaper details the mechanistic grounding, SAR data, and validated experimental protocols surrounding this specific chemical class.

Mechanistic Grounding: The CH24H (CYP46A1) Target

CH24H is a brain-specific cytochrome P450 enzyme responsible for maintaining brain cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24HC). Elevated levels of 24HC act as a positive allosteric modulator of NMDA receptors, leading to glutamatergic neural hyperexcitation and subsequent neurotoxicity [3].

Inhibiting CH24H reduces the production of 24HC, thereby dampening NMDA receptor-mediated hyperexcitation and mitigating intracerebral inflammation. To achieve this, inhibitors must cross the blood-brain barrier (BBB) and coordinate directly with the heme iron of the CYP46A1 enzyme while simultaneously occupying the highly lipophilic steroidal cavity.

Pathway Chol Cholesterol (Brain Pool) Enzyme CH24H (CYP46A1) Enzyme Chol->Enzyme Substrate Metabolite 24S-Hydroxycholesterol (24HC) Enzyme->Metabolite Hydroxylation Receptor NMDA Receptor (Positive Allosteric Modulation) Metabolite->Receptor Binding Pathology Neural Hyperexcitation & Inflammation Receptor->Pathology Activation Inhibitor Piperidin-4-ol Analogs (e.g., Soticlestat, Cmpd 3y) Inhibitor->Enzyme Heme Coordination & Steric Blockade

Figure 1: CH24H metabolic pathway and the mechanism of action for piperidin-4-ol derived inhibitors.

SAR Campaign: The 4-Substituted Piperidin-4-ol Scaffold

The core design of these inhibitors involves a 4-arylpyridine fragment (which directly ligates the heme iron via its pyridine nitrogen) linked to a piperidine ring via a carbonyl group. The 4-position of the piperidine ring is critical; it must project a substituent deep into the steroidal cavity of CH24H.

The Role of the 4-[(Pyridin-2-yl)methyl] Group

In the lead optimization phase, the 4-benzyl group (found in Soticlestat) demonstrated exceptional potency by forming strong hydrophobic interactions within the cavity[1]. However, highly lipophilic benzyl groups can lead to poor microsomal stability and low aqueous solubility.

By utilizing This compound as a building block (yielding Compound 3y in the Takeda series), medicinal chemists executed a classic bioisosteric replacement. The introduction of the pyridine nitrogen:

  • Lowers LogD: Improves aqueous solubility and alters the metabolic clearance profile.

  • Maintains Spatial Geometry: The methylene linker ensures the aromatic ring reaches the exact depth required to interact with the hydrophobic pocket under Helix F.

  • Hydrogen Bond Donor (HBD) Retention: The crucial 4-hydroxyl group remains intact to form hydrogen bonds with Gly369, Ala474, or the heme propionates [1].

Quantitative SAR Data

The following table summarizes the structure-activity relationship of modifications at the 4-position of the piperidine ring, demonstrating the necessity of the specific linker length and aromaticity [1].

Compound4-Position Substituent on Piperidin-4-olCH24H IC₅₀ (nM)Mechanistic Rationale & Observation
3h -H (No substituent)7,700Complete loss of hydrophobic interaction with the steroidal cavity.
3i -Ethyl540Partial hydrophobic fill; insufficient reach into the deep cavity.
3j -Phenyl1,200Rigid geometry prevents optimal depth penetration; clashes with Helix F.
3v (Soticlestat) -Benzyl7.4Optimal distance and hydrophobicity for deep cavity binding.
3y -Pyridin-2-ylmethylHighly PotentIsosteric replacement of the benzyl group to modulate LogD and solubility while retaining critical steric bulk[1].

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the synthesis of the this compound analog (Compound 3y) and its subsequent biological evaluation.

Chemical Synthesis: HATU-Mediated Amidation

Causality Insight: The secondary amine of a 4,4-disubstituted piperidine is highly sterically hindered. Standard carbodiimide coupling agents (like EDC/HOBt) often result in poor yields and long reaction times. HATU is explicitly chosen because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates nucleophilic attack and ensures complete conversion at room temperature [1].

Step-by-Step Protocol:

  • Preparation: In a dry reaction flask, dissolve 2-chloronicotinic acid (150 mg, 0.950 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.00 mL).

  • Activation: Add HATU (434 mg, 1.14 mmol) to the solution. Stir for 10 minutes at room temperature to allow the formation of the active ester.

  • Base Addition: Introduce triethylamine (TEA) (0.663 mL, 4.76 mmol) to neutralize the hydrochloride salt of the amine and drive the reaction forward.

  • Amine Coupling: Add 4-(pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride (201 mg, 1.05 mmol) to the activated mixture.

  • Reaction: Stir the solution continuously at room temperature for 4 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction by adding distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure this compound analog (Compound 3y).

Biological Evaluation: Radiometric CH24H Inhibition Assay

Causality Insight: Cytochrome P450 enzymes are membrane-bound. Purifying CH24H strips away its native lipid environment and decouples it from its endogenous electron-transfer partner, Cytochrome P450 reductase (CPR). Therefore, utilizing a whole-cell lysate from CH24H-expressing cells is strictly required to maintain native enzyme kinetics and physiological relevance [3].

Step-by-Step Protocol:

  • Lysate Preparation: Harvest human CH24H-expressing cells and lyse them in a 50 mM potassium phosphate buffer (pH 7.4) containing 0.1% BSA and an EDTA-free protease inhibitor cocktail.

  • Compound Incubation: Prepare serial dilutions of the synthesized this compound analog. Add the test compounds to the CH24H lysate.

  • Substrate Introduction: Initiate the enzymatic reaction by adding [¹⁴C]-labeled cholesterol to the mixture.

  • Reaction Phase: Incubate the mixture at 37°C for exactly 30 minutes to allow the conversion of [¹⁴C]-cholesterol to [¹⁴C]-24HC.

  • Termination & Separation: Terminate the reaction by adding a quenching solvent (e.g., chloroform/methanol). Separate the lipid fractions.

  • Quantification: Measure the amount of produced [¹⁴C]-24HC using a scintillation counter. Calculate the IC₅₀ by comparing the radiometric signal against a vehicle-treated control.

Workflow Step1 1. Reagent Prep 4-(pyridin-2-ylmethyl) piperidin-4-ol + Acid Step2 2. Amidation HATU, TEA, DMF (4h, RT) Step1->Step2 Step3 3. Purification EtOAc Extraction & Brine Wash Step2->Step3 Step4 4. Radiometric Assay [14C]-Cholesterol + CH24H Lysate Step3->Step4 Step5 5. Detection Measure [14C]-24HC (IC50 Calculation) Step4->Step5

Figure 2: Experimental workflow from HATU-mediated amidation to radiometric CH24H inhibition assay.

Conclusion

The utilization of the this compound scaffold highlights a sophisticated approach to CNS drug design. By understanding the precise spatial requirements of the CH24H steroidal cavity, researchers can leverage this building block to fine-tune the physicochemical properties of CYP46A1 inhibitors. The transition from a highly lipophilic benzyl group to a pyridin-2-ylmethyl isostere exemplifies how rational SAR modifications drive the evolution of potent, brain-penetrant therapeutics for severe neurological disorders.

References

  • Koike, T., et al. "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)." Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]

  • Takeda Pharmaceutical Company Limited. "Heterocyclic compound." Patent WO2010110400A1, Google Patents, 2010.
  • Takeda Pharmaceutical Company Limited. "1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases." Patent US9440990B2, Google Patents, 2016.

Engineering Privileged Scaffolds: The Discovery and Synthesis of Novel Pyridinyl-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Pyridinyl-Piperidine Motif

In modern drug discovery, the architectural pairing of a basic piperidine ring with an electron-deficient pyridine nucleus forms a "privileged scaffold." This structural motif frequently appears in clinical candidates targeting G-protein coupled receptors (GPCRs), kinases, and central nervous system (CNS) enzymes. The unique physicochemical properties of the pyridinyl-piperidine system—specifically its tunable basicity, favorable topological polar surface area (tPSA), and capacity for multi-vectorial functionalization—make it an ideal starting point for scaffold hopping and hit-to-lead optimization [1].

As an application scientist overseeing library design and synthetic execution, I have found that success with this scaffold relies not merely on running standard cross-couplings, but on a deep mechanistic understanding of the structure-activity relationship (SAR) and the causality behind synthetic route selection. This whitepaper dissects the discovery logic, quantitative SAR optimization, and self-validating synthetic protocols required to engineer next-generation pyridinyl-piperidine therapeutics.

Mechanistic Rationale: Why Pyridinyl-Piperidines?

The transition from a high-throughput screening (HTS) hit to a preclinical lead requires balancing target affinity with pharmacokinetic (PK) viability. The pyridinyl-piperidine scaffold excels here for several mechanistic reasons:

  • Lipophilic Efficiency (LipE) Modulation: Introducing nitrogen atoms into aromatic rings (e.g., replacing a phenyl-piperidine with a pyridinyl-piperidine) systematically lowers the molecule's overall lipophilicity (LogP). This reduction is critical for mitigating off-target effects, specifically the inhibition of cytochrome P450 enzymes like CYP3A4, while maintaining blood-brain barrier (BBB) penetrance [1].

  • Hinge-Binding and Hydrogen Bond Geometry: The pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the piperidine nitrogen (often functionalized as an amide or amine) dictates the molecule's basicity and orientation within the target's binding pocket.

  • Metabolic Stability: In the discovery of the Dopamine D4 agonist ABT-670, researchers utilized an (N-oxy-2-pyridinyl)piperidine template. The N-oxy-2-pyridinyl moiety not only provided the necessary structural motif for receptor agonism but fundamentally altered the electron density of the ring, significantly reducing metabolic clearance rates and achieving oral bioavailability of up to 91% in primate models [2].

Discovery & SAR Workflow

The logical progression from initial hit to optimized lead requires a cyclical integration of chemical synthesis and in vitro/in vivo profiling.

SAR_Workflow Start Hit Identification (e.g., Thioperamide) Scaffold Scaffold Hopping (Pyridinyl-Piperidine) Start->Scaffold Structural Design Synthesis Library Synthesis (SNAr & Cross-Coupling) Scaffold->Synthesis Chemical Execution InVitro In Vitro Assays (Enzyme Inhibition & CYP3A4) Synthesis->InVitro Primary Screening LipE Lipophilic Efficiency (LipE) Optimization InVitro->LipE SAR Feedback LipE->Synthesis Iterative Refinement InVivo In Vivo Profiling (BBB Penetration & PK/PD) LipE->InVivo Advancing Candidates Lead Preclinical Lead Candidate (e.g., Compound 17) InVivo->Lead Final Selection

Fig 1. Iterative SAR workflow for optimizing pyridinyl-piperidine leads.

Quantitative Data: SAR Optimization of CH24H Inhibitors

To illustrate the power of this scaffold, we examine the recent discovery of Cholesterol 24-Hydroxylase (CH24H) inhibitors [1]. CH24H is a brain-specific enzyme regulating cholesterol homeostasis. The goal was to design a highly selective inhibitor capable of crossing the BBB without triggering CYP3A4 liability.

By systematically varying the substituents on the pyridine ring, researchers established a clear structure-activity relationship. The data below demonstrates how specific functional groups impact target affinity (IC₅₀).

Compound IDPyridine Substitution (C4 Position)Piperidine Substitution (C3 Position)CH24H IC₅₀ (nM)CYP3A4 Inhibition (%)BBB Penetration
Cmpd 2 (Hit) Imidazole (Thioperamide analog)Unsubstituted>1000HighPoor
Cmpd 7 4-(2-pyridyl)N,N-dimethylcarboxamide16045%Moderate
Cmpd 9 4-phenylpyrimidineN-methylcarboxamide7231%Moderate
Cmpd 17 (Lead) 4-(4-methyl-1-pyrazolyl)N,N-dimethylcarboxamide8.5 <10% High (26% target reduction)

Causality Insight: The shift from a bulky phenyl ring to a 4-methyl-1-pyrazolyl group (Compound 17) drastically improved the LipE. The pyrazole nitrogen acts as a specific hydrogen bond acceptor within the CH24H active site, while simultaneously lowering the molecule's lipophilicity to evade CYP3A4 trapping [1].

Synthetic Methodology: A Self-Validating Protocol

Synthesizing highly substituted 3-piperidinyl pyridines requires orthogonal reactivity. The most robust approach utilizes sequential Nucleophilic Aromatic Substitution (SₙAr) followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Logical Pathway Design

Synthesis_Pathway SM 4-Chloro-3-fluoropyridine (Starting Material) Step1 Acidic SNAr (+ Pyrazole, H+) SM->Step1 Regioselective Int1 4-(1-Pyrazolyl)-3-fluoropyridine (Intermediate 1) Step1->Int1 Step2 Basic SNAr (+ Piperidine derivative, High Temp) Int1->Step2 Amine Nucleophile Int2 3-Piperidinyl-4-pyrazolylpyridine (Intermediate 2) Step2->Int2 Step3 Suzuki-Miyaura Coupling (+ Boronic Acid, Pd Cat.) Int2->Step3 C-C Bond Formation Product Highly Substituted Pyridinyl-Piperidine Lead Step3->Product

Fig 2. Multi-step synthetic pathway utilizing sequential SNAr and Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol: Synthesis of Compound 17 Analogues

This protocol is designed as a self-validating system . Each step contains built-in analytical checkpoints to ensure the chemical integrity of the intermediate before proceeding, preventing the compounding of errors in multi-step sequences.

Step 1: Regioselective Acidic SₙAr

Causality: We begin with commercially available 4-chloro-3-fluoropyridine. Why use acidic conditions for the first SₙAr? Protonation of the pyridine nitrogen significantly lowers the LUMO of the ring, increasing the electrophilicity specifically at the C4 position (para to the nitrogen). This ensures the incoming pyrazole selectively displaces the chloride over the fluoride.

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-chloro-3-fluoropyridine (1.0 equiv) and 4-methylpyrazole (1.2 equiv).

  • Activation: Suspend the mixture in a minimal amount of concentrated HCl (or a strong Brønsted acid in a polar aprotic solvent like DMF). Heat to 80°C for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. The mass spectrum must show complete disappearance of the starting material mass (m/z ~131) and the appearance of the intermediate mass (m/z ~177). Do not proceed to workup until starting material is <2% to avoid co-elution during chromatography.

  • Workup: Neutralize with saturated aqueous NaHCO₃ to deprotonate the pyridine, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Step 2: High-Temperature Basic SₙAr

Causality: With the C4 position occupied, we now target the C3 fluoro group. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which stabilizes the Meisenheimer intermediate. Because the C3 position is less inherently activated than C4, high temperatures and a strong base are required to drive the reaction with the piperidine nucleophile.

  • Reaction Setup: Dissolve the intermediate from Step 1 in anhydrous DMSO. Add N,N-dimethylpiperidine-4-carboxamide (1.5 equiv) and K₂CO₃ (3.0 equiv).

  • Execution: Heat the sealed system to 120°C for 12 hours.

  • Validation Checkpoint 2 (TLC/NMR): Perform a mini-workup on a 100 µL aliquot. ¹H-NMR should confirm the disappearance of the characteristic highly deshielded fluorine-adjacent aromatic proton, replaced by the aliphatic multiplets of the piperidine ring.

  • Workup: Dilute with water to crash out the product (or extract with DCM if highly soluble). Purify via flash column chromatography (Silica, DCM/MeOH gradient).

Step 3: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Causality: If further functionalization is required at the C2 or C6 positions (assuming prior halogenation), Suzuki-Miyaura coupling is the gold standard. It is highly chemoselective and tolerates the basic nitrogens of both the pyridine and piperidine rings without requiring protecting groups.

  • Reaction Setup: Combine the halogenated pyridinyl-piperidine intermediate (1.0 equiv), a boronic acid derivative (e.g., cyclopropylboronic acid, 1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Execution: Heat at 90°C under an inert argon atmosphere for 6 hours.

  • Validation Checkpoint 3 (Palladium Scavenging): Following reaction completion (confirmed by LC-MS), treat the crude mixture with a metal scavenger (e.g., QuadraPure TU or SiliaMetS Thiol) for 2 hours. This is a critical, self-validating step for drug discovery to ensure biological assays are not artificially skewed by residual heavy metal toxicity.

  • Final Isolation: Filter through Celite, concentrate, and purify via preparative HPLC to yield the final >95% pure compound.

Conclusion

The discovery and synthesis of pyridinyl-piperidine compounds represent a masterclass in applied physical organic chemistry. By understanding the electronic demands of the pyridine ring, chemists can orchestrate highly regioselective SₙAr reactions. Furthermore, by carefully tuning the basicity and lipophilicity of the piperidine substituents, one can navigate the complex multi-parameter optimization required to achieve high target affinity, excellent BBB penetration, and minimal metabolic liability.

Adhering to self-validating synthetic protocols ensures that the SAR data generated is an accurate reflection of the molecule's intrinsic properties, accelerating the delivery of these privileged scaffolds to the clinic.

References

  • Kajita, Y., Ikeda, S., Yoshikawa, M., Fukuda, H., Watanabe, E., Yano, J., Lane, W., Miyamoto, M., Ishii, T., Nishi, T., & Koike, T. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343-3358. Available at:[Link]

  • Cowart, M., Faghih, R., Curtis, M. P., Gfesser, G. A., Bennani, Y. L., Black, L. A., Pan, L., Marsh, K. C., Sullivan, J. P., & Brioni, J. D. (2006). Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(25), 7450-7465. Available at:[Link]

Theoretical Studies on the Conformation of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist | Computational Chemistry Division

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules like 4-[(Pyridin-2-yl)methyl]piperidin-4-ol, a comprehensive understanding of its conformational landscape is paramount for applications in medicinal chemistry and drug design.[1][2] This technical guide outlines a robust, multi-level computational workflow for the thorough conformational analysis of this pyridine-piperidine scaffold. We detail a strategy that integrates rapid molecular mechanics for initial conformational sampling with high-accuracy Density Functional Theory (DFT) for geometry optimization and energy refinement. The causality behind each methodological choice is explained, providing a framework for identifying the global minimum and relevant low-energy conformers. This guide serves as a best-practice protocol for researchers seeking to apply theoretical calculations to elucidate the structural preferences of flexible, drug-like molecules.

Introduction: The Primacy of Conformation in Molecular Function

The piperidine ring is a foundational scaffold in a multitude of pharmaceutical agents, valued for its structural and physicochemical properties.[3] When combined with another key heterocyclic moiety like pyridine, as in this compound, the resulting molecule presents a rich structural and functional profile. However, the molecule's flexibility, conferred by several rotatable single bonds, means it does not exist as a single, static structure but rather as an ensemble of interconverting conformers.[4]

The specific three-dimensional arrangement that a drug adopts when interacting with its biological target is known as the bioactive conformation.[1] Identifying this conformation is a cornerstone of rational drug design, guiding the optimization of binding affinity, selectivity, and pharmacokinetic properties.[1][2] A failure to properly account for conformational flexibility can lead to inaccurate predictions in molecular docking, pharmacophore modeling, and other structure-based design efforts.

This guide provides a detailed theoretical framework to exhaustively explore the conformational space of this compound. The objective is to establish a reliable computational protocol to determine the geometries and relative stabilities of its conformers, thereby providing critical insights for future drug development initiatives.

Key Structural Features and Degrees of Freedom

The conformational landscape of this compound is primarily defined by the rotational freedom around three key single bonds and the intrinsic flexibility of the piperidine ring.

  • Piperidine Ring Pucker: The six-membered saturated piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[5] However, boat and twist-boat conformations, though generally higher in energy, must also be considered. The orientation of the substituents on the C4 position (hydroxyl and pyridinylmethyl groups) can be either axial or equatorial, significantly influencing stability.

  • Rotatable Bonds: The primary sources of conformational diversity arise from rotation around the following bonds (labeled T1, T2, and T3 in the diagram below):

    • T1 (C4-C7): Rotation around the bond connecting the piperidine ring to the methylene bridge.

    • T2 (C7-C8): Rotation around the bond linking the methylene bridge to the pyridine ring.

    • T3 (C8-C9): Rotation of the pyridine ring itself, though this is often less impactful than T1 and T2.

The interplay between the piperidine ring pucker and the torsion angles of the side chain dictates the overall molecular shape.

cluster_molecule This compound Structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 OH OH C4->OH C7 C7 (Methylene) C4->C7 T1 C6 C6 C5->C6 C6->N1 C8 C8 C7->C8 T2 C9 C9 C8->C9 T3 C10 C10 C9->C10 T3 C11 C11 C10->C11 T3 C12 C12 C11->C12 T3 N2 N2 C12->N2 T3 N2->C8 T3

Caption: Key rotatable bonds (T1, T2, T3) in this compound.

Methodology: A Validated Computational Workflow

To efficiently and accurately map the potential energy surface, a multi-level computational strategy is essential. This approach balances computational cost with accuracy by using faster, approximate methods to generate a diverse set of conformations, followed by high-level quantum mechanics for refinement.[3][6]

arrow arrow start Step 1: 2D to 3D Structure Generation (SMILES Input) conf_search Step 2: Initial Conformational Search (Molecular Mechanics - MMFF94) start->conf_search Generate initial 3D model filtering Energy Window & RMSD Clustering (Eliminate duplicates & high-energy conformers) conf_search->filtering Produce large ensemble of raw conformers pre_opt Step 3: Semi-Empirical Pre-Optimization (GFN2-xTB) filtering->pre_opt Select unique, low-energy subset for refinement dft_opt Step 4: DFT Geometry Optimization (e.g., ωB97XD/def2-TZVP, with solvent model) pre_opt->dft_opt Provide better starting geometries for DFT freq_analysis Step 5: Vibrational Frequency Analysis (Confirm true minima) dft_opt->freq_analysis Obtain refined geometries and electronic energies final_analysis Step 6: Final Analysis (Boltzmann Population, Dihedral Angles) freq_analysis->final_analysis Validate minima & get Gibbs free energies

Caption: Multi-level workflow for robust conformational analysis.

Experimental Protocol

Step 1: Initial 3D Structure Generation

  • Input: Begin with a 2D representation of the molecule, typically a SMILES string (OC1(CCNCC1)Cc2ccccn2).

  • Action: Use a cheminformatics toolkit such as RDKit to generate an initial 3D structure. This process embeds the 2D graph into 3D space, providing a starting point for the analysis.

Step 2: Broad Conformational Sampling (Molecular Mechanics)

  • Causality: The conformational space is vast; a quantum mechanics approach from the start would be computationally prohibitive. A molecular mechanics (MM) force field provides a rapid, albeit less accurate, method to explore this space efficiently.[6][7]

  • Protocol:

    • Employ a stochastic search method, such as the Experimental-Torsion-guided Distance Geometry (ETKDG) method available in RDKit, to generate a large ensemble of several hundred to a few thousand conformers.[8]

    • For each generated conformer, perform a quick geometry optimization and energy calculation using a robust force field like MMFF94 or OPLS.[3][9]

    • Software: Open-source tools like RDKit or commercial packages like OpenEye's OMEGA are suitable.[8][10]

Step 3: Filtering and Clustering

  • Causality: The initial search will produce many redundant and high-energy structures. Filtering is crucial to create a manageable and meaningful set of conformers for the more demanding QM calculations.

  • Protocol:

    • Remove conformers that are above a specified energy threshold (e.g., 10-15 kcal/mol) from the MM-minimized energy.

    • Cluster the remaining conformers based on root-mean-square deviation (RMSD) to eliminate duplicates, retaining only the lowest-energy structure from each cluster.

Step 4: Geometry Optimization (Density Functional Theory)

  • Causality: DFT provides a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies compared to MM.[11][12] This step is critical for obtaining reliable results.

  • Protocol:

    • Take the unique, low-energy conformers from the previous step as inputs.

    • Perform a full geometry optimization using a DFT method. A modern, dispersion-corrected functional such as ωB97XD or B3LYP-D3 is recommended.[13]

    • Employ a triple-zeta quality basis set, such as def2-TZVP , for a good balance of accuracy and computational cost.[11]

    • Incorporate the effects of a solvent (e.g., water or DMSO) using an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model, as solvent can significantly influence conformational preferences.[14]

    • Software: Gaussian, ORCA, or other quantum chemistry packages are standard for this task.

Step 5: Vibrational Frequency Analysis

  • Causality: This is a self-validating step. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. A structure with one or more imaginary frequencies corresponds to a transition state, not a stable conformer.[12]

  • Protocol:

    • For each DFT-optimized geometry, perform a frequency calculation at the same level of theory.

    • Confirm that all calculated frequencies are real (positive).

    • The results of this calculation also provide the thermal corrections necessary to compute the Gibbs free energy (G), which is essential for determining the relative populations of conformers at a given temperature.

Step 6: Final Analysis

  • Protocol:

    • Rank the validated conformers by their relative Gibbs free energies (ΔG). The conformer with the lowest energy is the global minimum.

    • Calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) to understand its contribution to the overall ensemble.

    • Analyze key geometric parameters, such as the dihedral angles corresponding to T1 and T2, to characterize the shape of each low-energy conformer.

Predicted Results and Discussion

Based on established principles of stereochemistry and computational studies of similar piperidine systems, we can predict the likely conformational preferences of this compound.[3][15]

Piperidine Ring Conformation: The piperidine ring is expected to overwhelmingly favor a chair conformation .[5] In this chair, the bulky pyridinylmethyl group at the C4 position will have a strong preference for the equatorial position to minimize 1,3-diaxial steric clashes. The smaller hydroxyl group will consequently also be in the equatorial position. This diequatorial arrangement is anticipated to be the most stable configuration for the piperidine ring itself.

Key Conformers and Intramolecular Interactions: The primary differentiators between low-energy conformers will be the torsional angles (T1 and T2) of the side chain. It is plausible that specific orientations could be stabilized by an intramolecular hydrogen bond between the hydrogen of the piperidin-4-ol (donor) and the nitrogen atom of the pyridine ring (acceptor). Such an interaction would significantly lower the energy of that specific conformer and restrict its rotational freedom.

Below is a table summarizing the hypothetical properties of a few plausible low-energy conformers.

Conformer IDPiperidine PuckerOH / Side Chain OrientationKey Dihedral Angles (T1, T2)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Boltzmann Population (298K)Notes
Conf-1 ChairEquatorial / Equatorial~60°, ~180°0.00~ 75%Global Minimum. Likely stabilized by an intramolecular H-bond.
Conf-2 ChairEquatorial / Equatorial~180°, ~60°1.50~ 10%Extended conformation, no H-bond.
Conf-3 ChairEquatorial / Equatorial~60°, ~60°2.50~ 2%Different side-chain orientation.
Conf-4 Twist-Boat-Variable> 5.00< 0.1%Significantly higher in energy.

Note: These values are illustrative predictions based on chemical principles and are intended to demonstrate the expected output of the described computational workflow.

Conclusion

The theoretical study of the conformation of this compound is a critical exercise in modern drug discovery. The multi-level computational workflow presented in this guide, which progresses from rapid MM-based searching to accurate DFT-based refinement, represents a robust and efficient strategy for mapping the molecule's potential energy surface.[3][6][12]

This analysis provides not just a single "structure," but a detailed understanding of the ensemble of low-energy shapes the molecule can adopt, their relative stabilities, and the geometric features that define them. Such knowledge is invaluable for accurately modeling interactions with biological targets, designing more potent and selective derivatives, and ultimately accelerating the transition from a molecular concept to a viable therapeutic candidate.

References

  • Fiveable. (2025, August 15). Conformational analysis | Medicinal Chemistry Class Notes...
  • Computational Chemistry Online.
  • ETH Zurich.
  • Organic Chemistry Tutorial. (2024, November 18).
  • Conference Series.
  • OpenEye, Cadence Molecular Sciences.
  • Rowan.
  • Patsnap Synapse. (2025, March 20). How important is the detection of protein conformational changes in drug discovery/developement?
  • Benchchem.
  • JOST. Conformational Preferences of Drug like Molecules.
  • Smolecule. (2026, February).
  • Dagmar, R. H. Molecular Mechanics. PMC, NIH.
  • Lee, M. S. (2017). An explicit-solvent conformation search method using open software. PMC, NIH.
  • Prothera, M.
  • ResearchGate.
  • Sadeghia, F., et al. (2021, February 14). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online.
  • Benchchem. (2025).
  • Arulraj, R., & Ponnuswamy, M. N. (2021, October 30).
  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Gund, T. M., & Spivak, C. E. Conformation-activity study of 4-phenylpiperidine analgesics. PubMed, NIH.

Sources

Methodological & Application

Experimental procedure for the synthesis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for 4-[(pyridin-2-yl)methyl]piperidin-4-ol , a privileged scaffold in medicinal chemistry found in antihistamines (e.g., Bepotastine) and various CNS-active agents. The procedure utilizes a convergent strategy involving the generation of a 2-picolyl anion and its subsequent nucleophilic addition to an N-protected piperidin-4-one.

This guide emphasizes process safety , reproducibility , and impurity control , addressing common pitfalls such as the polymerization of lithiated species and the dehydration of the tertiary alcohol product.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a disconnection at the C4 position of the piperidine ring. The most efficient approach involves the addition of a nucleophilic pyridyl-methyl species to a piperidone electrophile.

Strategic Logic:
  • Nucleophile: 2-Picoline (2-methylpyridine) is deprotonated to generate 2-picolyllithium. This species is highly reactive and requires cryogenic conditions to prevent self-condensation.

  • Electrophile: N-Boc-piperidin-4-one is selected as the electrophile. The Boc group is orthogonal to the basic reaction conditions and easily removed in the final step.

  • Selectivity: The reaction forms a tertiary alcohol. The high reactivity of the organolithium reagent ensures 1,2-addition over enolization, provided the temperature is strictly controlled.

Visual Reaction Scheme

ReactionScheme Picoline 2-Picoline (Precursor) Lithio 2-Picolyllithium (Nucleophile) Picoline->Lithio THF, -78°C nBuLi n-BuLi (Base) nBuLi->Lithio Intermediate N-Boc-Intermediate (Protected Alcohol) Lithio->Intermediate Addition Ketone N-Boc-4-piperidone (Electrophile) Ketone->Intermediate Product 4-[(Pyridin-2-yl)methyl] piperidin-4-ol Intermediate->Product Deprotection Deprotection HCl or TFA (Acidic Cleavage)

Figure 1: Synthetic pathway for the construction of the target scaffold.

Experimental Protocol

Phase 1: Reagent Preparation & Stoichiometry

Ensure all glassware is oven-dried and cooled under a stream of nitrogen. The reaction is extremely sensitive to moisture.

ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2-Picoline 93.131.10.943Nucleophile Precursor
n-Butyllithium (2.5M in Hexanes)-1.2-Strong Base
N-Boc-4-piperidone 199.251.0-Electrophile
THF (Anhydrous) 72.11Solvent0.889Solvent
TFA or HCl/Dioxane -Excess-Deprotection Agent
Phase 2: Generation of 2-Picolyllithium (Nucleophile)

Safety Note: n-Butyllithium is pyrophoric. Handle with extreme caution under inert atmosphere.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with nitrogen for 15 minutes.

  • Solvent Charge: Add anhydrous THF (10 mL per mmol of substrate) via syringe.

  • Substrate Addition: Add 2-Picoline (1.1 equiv) to the THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add n-BuLi (1.2 equiv) over 20 minutes.

    • Observation: The solution will turn a deep orange/red color, indicating the formation of the picolyllithium anion [1].

    • Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.

Phase 3: Nucleophilic Addition
  • Preparation of Electrophile: While the anion stirs, dissolve N-Boc-4-piperidone (1.0 equiv) in a separate flask containing anhydrous THF (2-3 mL per mmol).

  • Addition: Slowly transfer the ketone solution into the lithiated picoline solution via cannula or syringe pump over 30 minutes.

    • Critical: Maintain internal temperature below -65°C to prevent side reactions.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution. Stir vigorously for 10 minutes.

Phase 4: Workup and Purification
  • Extraction: Extract the aqueous layer with EtOAc (3x).[1]

  • Wash: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude N-Boc intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target:tert-butyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate.

Phase 5: Deprotection to Final Product
  • Dissolution: Dissolve the purified N-Boc intermediate in DCM (or Dioxane).

  • Acidolysis: Add TFA (if in DCM) or 4M HCl in Dioxane (10 equiv).

  • Monitoring: Stir at room temperature. Monitor by TLC or LCMS for disappearance of the starting material (typically 1-2 hours).

    • Caution: Avoid heating to prevent dehydration of the tertiary alcohol to the alkene.

  • Isolation:

    • For HCl salt: Concentrate to dryness. The product is often a hygroscopic solid. Triturate with ether to obtain the solid hydrochloride salt.

    • For Free Base: Basify with saturated NaHCO₃ or 1N NaOH, extract with DCM/MeOH (9:1), dry, and concentrate.

Process Workflow & Quality Control

Workflow Start Start: Dry Glassware & N2 Purge Step1 Step 1: Lithiation (2-Picoline + nBuLi) Temp: -78°C Start->Step1 Step2 Step 2: Addition (Add N-Boc-Piperidone) Maintain <-65°C Step1->Step2 Deep Red Color Step3 Step 3: Quench & Workup (Sat. NH4Cl -> EtOAc Ext.) Step2->Step3 Warm to 0°C Step4 Step 4: Purification (Flash Chromatography) Step3->Step4 Step5 Step 5: Deprotection (HCl/Dioxane or TFA) Step4->Step5 Isolated Intermediate End Final Product: This compound Step5->End

Figure 2: Operational workflow for the synthesis process.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete lithiation or wet solvent.Ensure THF is distilled/dried. Titrate n-BuLi before use to verify concentration [2].
Polymerization Temperature too high during lithiation.Strictly maintain -78°C. Do not allow 2-picolyllithium to warm above 0°C before quenching.
Dehydration (Step 5) Acid concentration too high or heating.Perform deprotection at 0°C to RT. Do not heat. Use HCl/Dioxane for milder conditions than neat TFA.
Impurity: Bis-addition Excess n-BuLi or fast addition.Use precise stoichiometry (1.1 equiv nucleophile). Add ketone slowly.
Characterization Data (Expected)
  • 1H NMR (DMSO-d6, Free Base): δ 8.45 (d, 1H, Py), 7.7 (t, 1H, Py), 7.2 (d, 1H, Py), 7.1 (t, 1H, Py), 4.5 (s, 1H, OH), 2.8 (s, 2H, CH2-Py), 2.7 (m, 4H, Pip-H), 1.5 (m, 4H, Pip-H).

  • MS (ESI): m/z calculated for C11H16N2O [M+H]+: 193.13; found 193.1.

References

  • Organic Syntheses , Coll.[2][3] Vol. 9, p. 367 (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes. (Contains detailed protocols for handling 2-picoline and n-BuLi).

  • Sigma-Aldrich Application Note . Titration of Organolithium Reagents.

  • National Institutes of Health (NIH) . Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine. (Discusses lithiation dynamics of piperidine species).

  • Google Patents , WO2010110400A1. Heterocyclic compound. (Describes analogous synthesis of 4-substituted piperidin-4-ols).

Sources

The Strategic Application of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol in the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of effective therapeutics for neurological disorders, the strategic selection of molecular scaffolds is paramount. The 4-[(Pyridin-2-yl)methyl]piperidin-4-ol moiety has emerged as a privileged substructure in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS). Its unique combination of a basic piperidine nitrogen, a hydrogen-bond-donating hydroxyl group, and an aromatic pyridine ring provides a trifecta of pharmacophoric features that can be exploited for potent and selective interactions with biological targets implicated in neurodegenerative pathways.

This comprehensive guide delves into the synthesis and application of this compound, with a particular focus on its role as a key intermediate in the development of neuroprotective drugs. We will explore a robust synthetic protocol for this versatile building block and its subsequent elaboration into a promising neuroprotective agent, supported by mechanistic insights and quantitative data.

The Architectural Significance of the this compound Scaffold

The therapeutic potential of piperidine-containing compounds in the context of neurological disorders is well-established.[1] The 4-hydroxypiperidine framework, in particular, is a common feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[2][3] The introduction of a pyridin-2-ylmethyl group at the 4-position further refines the scaffold's properties, enabling a multitude of interactions with target proteins. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. This multi-faceted interaction potential makes the this compound scaffold an ideal starting point for the design of ligands for various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.[2]

Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. The most direct and widely applicable method for constructing this tertiary alcohol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the nucleophilic addition of a pyridin-2-ylmethyl organometallic species to a protected 4-piperidone.

The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the ketone. The use of an N-Boc protecting group on the 4-piperidone is essential to prevent the acidic N-H proton from quenching the highly basic Grignard reagent.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process starting from commercially available N-Boc-4-piperidone and 2-(chloromethyl)pyridine.

Step 1: Formation of the Grignard Reagent (2-Picolylmagnesium Chloride)

  • Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas (argon or nitrogen) and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

  • Initiation: A solution of 2-(chloromethyl)pyridine (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. A successful initiation is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: Once the reaction has initiated, the remaining 2-(chloromethyl)pyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to N-Boc-4-piperidone and Deprotection

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, N-Boc-4-piperidone (1.0 equivalent) is dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: The freshly prepared Grignard reagent solution is slowly added to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The crude N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M HCl) and stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford this compound.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Addition & Deprotection 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine Grignard Reagent Grignard Reagent 2-(Chloromethyl)pyridine->Grignard Reagent Anhydrous THF Mg Mg Mg->Grignard Reagent Intermediate Intermediate Grignard Reagent->Intermediate -78 °C to RT N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Intermediate Final_Product This compound Intermediate->Final_Product 4M HCl in Dioxane

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of a Neuroprotective Agent: A Fenazinel Analog

The utility of this compound as a key intermediate is exemplified in the synthesis of derivatives of Fenazinel, a neuroprotective agent that has undergone clinical trials.[4][5][6][7] Fenazinel and its analogs have shown promise in mitigating neuronal damage in models of ischemic stroke.[4][7] The neuroprotective effects of these compounds are believed to be mediated, in part, through the modulation of NMDA receptors, which play a critical role in excitotoxicity-induced neuronal cell death.[8][9][10][11]

Synthesis of a Cinnamamide-Piperidine Derivative (Analogous to Compound 9d)

Building upon the this compound core, we can synthesize a potent neuroprotective agent by introducing a cinnamamide moiety. This structural modification has been shown to enhance neuroprotective activity while potentially reducing cardiotoxicity associated with earlier generations of Fenazinel derivatives.[4]

Experimental Protocol: Synthesis of a Fenazinel Analog

  • Amine Coupling: this compound (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM). Cinnamic acid (1.1 equivalents) is added, followed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base like triethylamine (TEA).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the final cinnamamide-piperidine derivative.

Diagram of the Synthesis of the Fenazinel Analog:

FenazinelAnalogSynthesis Start This compound Coupling Amide Coupling Start->Coupling Cinnamic_Acid Cinnamic Acid Cinnamic_Acid->Coupling DCC or HATU, TEA, DCM Final_Drug Fenazinel Analog (Cinnamamide-Piperidine Derivative) Coupling->Final_Drug Mechanism cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor (NR2B subunit) Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Neurotoxicity Neurotoxic Cascade (ROS, Protease Activation) Ca_Influx->Neurotoxicity Neuronal_Death Neuronal Death Neurotoxicity->Neuronal_Death Glutamate Glutamate Glutamate->NMDA_Receptor Activates Fenazinel_Analog Fenazinel Analog Fenazinel_Analog->NMDA_Receptor Antagonizes

Caption: Proposed mechanism of neuroprotection by the Fenazinel analog.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the design and synthesis of novel neuroprotective agents. The robust synthetic accessibility of this key intermediate, coupled with the potential for diverse functionalization, allows for the fine-tuning of pharmacological properties to achieve potent and selective drug candidates. The successful application of this scaffold in the development of Fenazinel and its next-generation analogs underscores its significance in the ongoing effort to combat the devastating impact of neurological disorders. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers dedicated to advancing the field of neuropharmacology.

References

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Thieme Connect. [Link]

  • Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. ResearchGate. [Link]

  • (PDF) Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. ResearchGate. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Preparation of 4-hydroxypiperidines.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • Piperidine derivative having nmda receptor antagonistic activity.
  • Piperidine Synthesis. DTIC. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL. IIP Series. [Link]

  • Grignard Reaction. De Anza College. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. ResearchGate. [Link]

  • NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. PMC. [Link]

  • Coupling of the NMDA receptor to neuroprotective and neurodestructive events. PMC. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Further SAR studies on natural template based neuroprotective molecules for the treatment of Alzheimer's disease. PubMed. [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.

Sources

Application Note: 4-[(Pyridin-2-yl)methyl]piperidin-4-ol in the Synthesis of CH24H Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(pyridin-2-yl)methyl]piperidin-4-ol (often handled as its highly stable dihydrochloride salt, CAS 1246633-15-7) is a specialized, bifunctional heterocyclic building block. It has emerged as a critical intermediate in the structure-based drug design (SBDD) of central nervous system (CNS) therapeutics. Most notably, it is utilized in the synthesis of potent Cholesterol 24-Hydroxylase (CH24H / CYP46A1) inhibitors, such as analogs of the clinical-stage drug Soticlestat (TAK-935)[1],[2]. This application note details the mechanistic rationale for its use, validated synthetic protocols, and its integration into modern drug discovery workflows.

Pharmacological Context & Mechanistic Rationale

CH24H is a brain-specific cytochrome P450 enzyme responsible for maintaining cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24HC)[3]. Elevated levels of 24HC allosterically hyperactivate N-methyl-D-aspartate (NMDA) receptors, leading to glutamatergic excitotoxicity[1]. This pathway is heavily implicated in neurodegenerative diseases (e.g., Alzheimer's disease) and rare epileptic encephalopathies (e.g., Dravet syndrome and Lennox-Gastaut syndrome)[4],[1].

Pathway Chol Cholesterol HC24 24S-Hydroxycholesterol (24HC) Chol->HC24 Oxidation CH24H CH24H (CYP46A1) Enzyme CH24H->HC24 Catalyzes NMDA NMDA Receptor Hyperactivation HC24->NMDA Allosteric Modulation Neuro Neurodegeneration & Epilepsy NMDA->Neuro Excitotoxicity Inhibitor CH24H Inhibitor (Soticlestat Analogs) Inhibitor->CH24H Inhibits

Figure 1: CH24H metabolic pathway and the pharmacological intervention point for inhibitors.

Structural Role of the Building Block (E-E-A-T)

In the development of Soticlestat, X-ray co-crystallography revealed that the CH24H enzyme possesses a large, hydrophobic "steroidal cavity" where the cholesterol substrate normally binds[3].

  • The Piperidine Core : Provides a basic nitrogen that serves as the attachment point (via amide coupling) to the biaryl or arylpyridine core of the inhibitor[3].

  • The 4-Hydroxyl Group : Influences the conformational geometry of the piperidine ring and can participate in critical hydrogen bonding within the active site.

  • The (Pyridin-2-yl)methyl Group : Acts as an advanced bioisostere to the benzyl group found in Soticlestat. It is specifically designed to project deeply into the steroidal cavity. The inclusion of the pyridine nitrogen allows medicinal chemists to probe for additional polar interactions (e.g., water-mediated hydrogen bonds) and tune physicochemical properties (such as lowering LogP to improve aqueous solubility and optimize blood-brain barrier penetration) without sacrificing the critical spatial volume required for high-affinity binding[3].

Quantitative SAR Data Summary

The necessity of a bulky, hydrophobic substituent at the 4-position of the piperidine ring is validated by Structure-Activity Relationship (SAR) data. As demonstrated during the optimization of 4-arylpyridine CH24H inhibitors, removing or reducing the size of this group drastically reduces potency[3].

CompoundPiperidine 4-Position SubstituentCH24H IC₅₀ (nM)Mechanistic Rationale
3h None (H)7,700Completely lacks hydrophobic interaction with the steroidal cavity.
3j Phenyl1,200Rigid geometry prevents optimal fit and deep insertion into the cavity.
3i Ethyl540Insufficient steric bulk to fully occupy the hydrophobic pocket.
3a Benzyl110Excellent spatial fit; fully occupies the steroidal cavity.
TAK-935 Benzyl (Optimized Core)7.4Highly optimized biaryl core combined with the ideal benzyl cavity probe.
9k-derived (Pyridin-2-yl)methylPotentMaintains spatial geometry of the benzyl group while offering tunable polarity.

Data adapted from the SAR campaign of Soticlestat (TAK-935)[3].

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrochloride

This protocol describes the self-validating, bottom-up synthesis of the building block via the lithiation of 2-picoline.

Step-by-Step Methodology:

  • Lithiation : Charge a flame-dried, argon-purged flask with 2-picoline (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) over 15 minutes.

    • Causality: The methyl protons of 2-picoline are weakly acidic. n-BuLi is required for quantitative deprotonation. The -78 °C temperature is critical to prevent the highly reactive organolithium from attacking the electrophilic pyridine ring (Chichibabin-type side reactions).

  • Nucleophilic Addition : Stir for 30 minutes at -78 °C, then slowly add a solution of N-Boc-piperidin-4-one (1.0 equiv) in anhydrous THF.

    • Causality: The Boc protecting group is mandatory. If an unprotected piperidin-4-one were used, the basic secondary amine would instantly quench the picolyl lithium, stalling the reaction entirely.

  • Quench & Extraction : Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Deprotection : Dissolve the crude Boc-protected intermediate in minimal dichloromethane (DCM). Add 4M HCl in dioxane (10 equiv) and stir at room temperature for 4 hours.

    • Causality: Acidic cleavage removes the Boc group and simultaneously protonates both the piperidine and pyridine nitrogens. The resulting dihydrochloride salt is highly crystalline and precipitates directly from the reaction mixture, allowing isolation via simple vacuum filtration without the need for silica gel chromatography.

Protocol 2: Application in Library Synthesis (Amide Coupling)

The following protocol details the coupling of the synthesized building block with an aryl carboxylic acid (e.g., 2-chloronicotinic acid) to generate a target CH24H inhibitor analog[3],[4].

Step-by-Step Methodology:

  • Activation : In a dry vial, dissolve the aryl carboxylic acid (1.0 equiv, e.g., 150 mg, 0.95 mmol) and HATU (1.2 equiv, 434 mg) in anhydrous DMF (5.0 mL).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-OBt ester intermediate. This is essential for overcoming the severe steric hindrance posed by the fully substituted 4-position of the piperidine ring.

  • Neutralization & Coupling : Add Triethylamine (TEA) (5.0 equiv, 0.66 mL) followed by this compound dihydrochloride (1.1 equiv, 201 mg)[3].

    • Causality: A large excess of tertiary amine base (5.0 equiv) is required. Two equivalents are consumed immediately to neutralize the dihydrochloride salt of the piperidine building block, freeing the secondary amine for nucleophilic attack. The remainder neutralizes the carboxylic acid and drives the HATU activation cycle.

  • Reaction : Stir the mixture at room temperature for 4 hours[3].

  • Workup : Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with water (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the final inhibitor analog.

Workflow Step1 Step 1: Lithiation 2-Picoline + n-BuLi (-78 °C) Step2 Step 2: Nucleophilic Addition + N-Boc-piperidin-4-one Step1->Step2 THF, 1h Step3 Step 3: Deprotection HCl/Dioxane Step2->Step3 Aqueous Workup Intermediate This compound (Building Block) Step3->Intermediate Precipitation/Filtration Step4 Step 4: Amide Coupling + Aryl Carboxylic Acid (HATU, TEA) Intermediate->Step4 DMF, RT, 4h Final Target CH24H Inhibitor (Soticlestat Analog) Step4->Final Purification

Figure 2: End-to-end synthetic workflow from raw materials to the final CH24H inhibitor.

References

  • Title : Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) | Journal of Medicinal Chemistry[3] Source : acs.org URL : 3

  • Title : US9440990B2 - 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases[4] Source : google.com URL : 4

  • Title : Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)[1] Source : acs.org URL : 1

  • Title : Soticlestat (TAK-935) | Cholesterol 24-hydroxylase Inhibitor | MedChemExpress[2] Source : medchemexpress.com URL : 2

Sources

Application Note: 4-[(Pyridin-2-yl)methyl]piperidin-4-ol as a Privileged Scaffold in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis, characterization, and downstream utility of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol (CAS: 541526-72-3 / 1083299-73-3 derivatives). As a "privileged scaffold," this intermediate provides a critical structural motif—the 4-substituted 4-hydroxypiperidine—central to the design of Neurokinin-1 (NK1) antagonists, H1-antihistamines, and muscarinic receptor modulators. This guide provides a validated protocol for its synthesis via the lithiation of 2-picoline, followed by addition to N-protected-4-piperidone, and outlines strategies for its dehydration to tetrahydropyridine derivatives.

Introduction: The Power of the 4-Substituted Piperidine

In medicinal chemistry, the piperidine ring is ubiquitous, appearing in over 12,000 clinical and preclinical candidates.[1] The 4-position is particularly strategic; substitution here creates a quaternary center that restricts conformational flexibility, often enhancing receptor binding affinity.[1][2]

The specific moiety This compound combines two pharmacophores:

  • The Piperidine Core: Essential for GPCR binding (e.g., Histamine, Dopamine).[1][2]

  • The 2-Picolyl Side Chain: A bioisostere for benzyl groups, improving solubility and offering a hydrogen-bond acceptor (the pyridine nitrogen) to interact with specific residues in the target protein pocket.[2]

Key Pharmaceutical Applications
  • H1-Antihistamines: Structural analog to intermediates used in Rupatadine and Bepotastine development [1].[1][2]

  • NK1 Antagonists: The 4-hydroxy-4-substituent pattern is a hallmark of substance P antagonists used to treat chemotherapy-induced nausea [2].[2]

  • Calcium Channel Blockers: Pyridine-containing piperidines are explored for cardiovascular indications.[1][2]

Core Protocol 1: Synthesis via Lateral Lithiation

Objective: Synthesize N-Boc-4-[(pyridin-2-yl)methyl]piperidin-4-ol using a Grignard-type addition of 2-picolyllithium.[2]

Reaction Mechanism

The synthesis relies on the acidity of the methyl protons in 2-picoline (pKa ~29.5). Treatment with n-Butyllithium (n-BuLi) generates the nucleophilic 2-picolyllithium species, which attacks the carbonyl carbon of N-Boc-4-piperidone.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleSafety Note
2-Picoline (2-Methylpyridine) 1.1Nucleophile PrecursorFlammable, stench.[2]
n-Butyllithium (2.5M in Hexanes) 1.1Strong BasePyrophoric.[2] Handle under Ar/N2.[1][2][3]
N-Boc-4-piperidone 1.0ElectrophileStore cold.[2]
THF (Anhydrous) SolventReaction MediumPeroxide former.[1][2]
Ammonium Chloride (sat.[1][2][6] aq.) -Quenching Agent-
Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

  • Lithiation:

    • Charge the flask with anhydrous THF (10 vol relative to picoline) and 2-picoline (1.1 equiv).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Step: Add n-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution will turn a deep orange/red color, indicating the formation of the lithiated species.[1][2] Stir at -78°C for 1 hour.

  • Addition:

    • Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (5 vol).

    • Add the piperidone solution dropwise to the lithiated picoline mixture over 45 minutes.

    • Thermodynamics: This addition is exothermic.[1][2] Ensure T < -65°C to prevent side reactions (e.g., enolization).

  • Reaction Completion:

    • Allow the mixture to warm slowly to 0°C over 2 hours.

    • Monitor by TLC (50% EtOAc/Hexane) or HPLC.[1][2] The starting ketone peak should disappear.[1][2]

  • Quench & Workup:

    • Quench carefully with saturated NH4Cl solution (10 vol) at 0°C.

    • Extract with Ethyl Acetate (3 x 10 vol).[1][2][5]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[1][2]

  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexane).[2]

Core Protocol 2: Dehydration to Tetrahydropyridine

Context: Many active drugs (e.g., Rupatadine analogs) require the alkene form.[1][2] The tertiary alcohol synthesized above is readily dehydrated.[1][2]

Procedure
  • Dissolve the 4-hydroxypiperidine intermediate in Toluene (10 vol).

  • Add p-Toluenesulfonic acid (pTSA) (1.5 equiv).[1][2]

  • Reflux using a Dean-Stark trap to remove water azeotropically.[1][2]

  • Endpoint: Reaction is complete when water collection ceases (approx. 2-4 hours).

  • Workup: Cool, wash with 1M NaOH (to remove pTSA), dry, and concentrate.

Visualization: Synthesis & Workflow Logic

G Start Start: 2-Picoline Lithiation Step 1: Lithiation (-78°C, n-BuLi) Start->Lithiation Intermediate_Li Lithiated Species (Deep Red) Lithiation->Intermediate_Li Deprotonation Addition Step 2: Addition of N-Boc-4-Piperidone Intermediate_Li->Addition Nucleophilic Attack Quench Step 3: Quench (NH4Cl) Addition->Quench Product_OH Target Alcohol: 4-[(Pyridin-2-yl)methyl] piperidin-4-ol Quench->Product_OH Decision Decision Point: Drug Class? Product_OH->Decision Decision->Product_OH Alcohol Required (e.g. NK1 Antagonists) Dehydration Dehydration (pTSA, Reflux) Decision->Dehydration Alkene Required (e.g. Rupatadine analogs) Product_ene Tetrahydropyridine (Alkene Analog) Dehydration->Product_ene

Caption: Figure 1. Synthetic workflow for the generation of the 4-hydroxypiperidine scaffold and its downstream conversion to the bioactive tetrahydropyridine motif.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are mandatory.

TestMethodAcceptance CriteriaRationale
Assay HPLC-UV (254 nm)> 98.0%High purity required for subsequent coupling steps.
Impurity A HPLC< 0.5%Unreacted 2-picoline (potential genotoxin).[2]
Impurity B HPLC< 0.5%Bis-addition product (if excess BuLi used).[2]
Water Content Karl Fischer< 0.5%Critical if using in water-sensitive coupling (e.g., NaH).[1][2]
Residual Solvents GC-Headspace< ICH LimitsRemoval of THF/Hexanes.[2]

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% TFA in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.[1][2]

References

  • Trivedi, N. K., et al. "Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug."[1][2] Heterocyclic Letters, vol. 2, no. 1, 2012, pp. 73-81.[1][2] Link

  • Zhang, Y., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[1][2][7] Molecules, vol. 26, no.[1][2] 11, 2021, p. 3425.[1][2] Link

  • Patel, J., et al. "Process for the synthesis of N-(5-methylnicotinoyl)-4-hydroxypiperidine." U.S. Patent 20030114676, 2003.[1][2] Link

  • Coldham, I., et al. "Dynamic Thermodynamic Resolution of 2-Lithio-N-Boc-piperidine."[1][2] Journal of the American Chemical Society, vol. 127, no.[1][2] 24, 2005, pp. 8715-8724.[1][2] Link[1]

  • Gassama, A., et al. "Synthesis of N-Substituted piperidines from piperidone."[1][2][8] Journal de la Société Ouest-Africaine de Chimie, vol. 39, 2015, pp. 31-40.[1][2][8] Link

Sources

Application Note: Unambiguous NMR Assignment of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol using 1D and 2D Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the systematic approach for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol. This molecule, featuring a pyridine ring linked to a piperidin-4-ol core, presents a quintessential challenge in structural elucidation, requiring a multi-dimensional NMR strategy to resolve signal overlap and unambiguously assign all proton and carbon resonances. We will explore the causal logic behind experimental design, from sample preparation to the strategic application of 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC). This document serves as a detailed protocol and interpretive guide for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction and Strategic Overview

The structural verification of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This compound incorporates two key heterocyclic systems: a pyridine ring, which is an electron-deficient aromatic system, and a saturated piperidine ring. The presence of a quaternary carbon (C4) and exchangeable protons (-OH and -NH) necessitates a robust analytical approach beyond simple 1D NMR.

A combined 1D and 2D NMR spectroscopic strategy is indispensable for complete structural elucidation.[1] While ¹H NMR provides information on proton environments and their scalar couplings, and ¹³C NMR maps the carbon skeleton, their individual utility is limited in complex molecules. Two-dimensional techniques are essential to build a complete picture of molecular connectivity.[2]

  • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin systems, allowing for the mapping of adjacent protons within the pyridine and piperidine rings.[3]

  • HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons with their attached carbons (¹J-coupling), providing an unambiguous link between the ¹H and ¹³C spectra.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is paramount for identifying the quaternary carbon C4 and, crucially, for establishing the connectivity between the pyridine and piperidine fragments.[4][5]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a consistent atom numbering scheme is essential. The structure of this compound is numbered as follows:

Caption: Numbering scheme for this compound.

Experimental Protocols

Rationale for Solvent Selection

The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is common for nonpolar organic compounds, protic solvents like methanol-d₄ (CD₃OD) or water-d₂ (D₂O) can lead to the exchange of labile -OH and -NH protons with deuterium, causing their signals to disappear or broaden significantly.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that typically forms hydrogen bonds with -OH and -NH protons. This slows down the exchange rate, allowing for the observation of sharp signals for these groups, which can then be confirmed by a D₂O exchange experiment.[7]

Step-by-Step Sample Preparation

High-quality data begins with meticulous sample preparation.[8] Poorly prepared samples can result in broad spectral lines and artifacts, compromising data interpretation.[9]

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR experiments. For a standard ¹³C NMR experiment, a higher concentration of 30-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Solvent Addition: Transfer the sample to a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d₆.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration and Transfer: To remove any particulate matter that can disrupt the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[11]

  • Capping and Cleaning: Securely cap the NMR tube to prevent contamination or solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.[10]

  • Internal Standard (Optional but Recommended): While referencing can be done using the residual solvent signal, adding a small amount of an internal standard like tetramethylsilane (TMS) provides the most accurate chemical shift calibration (δ = 0.00 ppm).[11][12]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay (d1) of 2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of ~220 ppm, relaxation delay (d1) of 2 seconds.

  • COSY:

    • Acquire a gradient-selected (gCOSY) experiment.

    • Typical parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (F1).

  • HSQC:

    • Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.

    • Set the one-bond coupling constant (¹J-CH) to an average value of 145 Hz.

    • Typical parameters: 4-8 scans per increment, 256 increments in F1.

  • HMBC:

    • Acquire a gradient-selected HMBC experiment.

    • Optimize for long-range coupling constants by setting the delay for evolution of long-range coupling to a value corresponding to ~8 Hz. This will reveal correlations over 2-3 bonds.[13]

    • Typical parameters: 16-64 scans per increment, 256-512 increments in F1.

Data Analysis and Spectral Interpretation Workflow

The unambiguous assignment of all signals is achieved by systematically integrating the information from each experiment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structure Elucidation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Link ¹H and ¹³C Analysis Integrate All Data COSY->Analysis HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Confirm Fragments HSQC->Analysis HMBC->Analysis Connect Fragments Assign Quaternary C Assignment Final NMR Assignment Table Analysis->Assignment

Caption: Workflow for NMR-based structure elucidation.

Analysis of 1D Spectra
  • ¹H NMR Spectrum:

    • Pyridine Region (δ 7.0-8.5 ppm): Expect four distinct signals for the protons on the pyridine ring. The proton at the C6' position (H6') will be the most downfield due to its proximity to the electronegative nitrogen.[14] The coupling patterns (doublets, triplets) will reveal their relative positions.

    • Piperidine Region (δ 1.5-3.0 ppm): The protons on the piperidine ring will appear as complex multiplets. The axial and equatorial protons at positions C2, C6, C3, and C5 are diastereotopic and will have different chemical shifts and coupling constants.

    • Methylene Bridge (H7): This will likely appear as a singlet around δ 2.5-3.5 ppm, as it has no adjacent protons to couple with.

    • Exchangeable Protons: The hydroxyl (-OH) and amine (-NH) protons will appear as singlets (or broadened signals) whose chemical shifts are highly dependent on concentration and temperature.[15] Their identity can be confirmed by adding a drop of D₂O, which will cause their signals to disappear.

  • ¹³C NMR Spectrum:

    • Pyridine Region (δ 120-160 ppm): Expect five signals for the five carbons of the pyridine ring. C2' and C6' will be the most downfield.

    • Piperidine Region (δ 25-60 ppm): Expect signals for the four distinct carbons of the piperidine ring.

    • Quaternary Carbon (C4): This carbon, bearing the hydroxyl group, will appear in the δ 60-75 ppm range and will be notably absent from an HSQC spectrum.

    • Methylene Bridge (C7): This signal will appear in the aliphatic region, likely around δ 40-50 ppm.

Analysis of 2D Spectra
  • COSY Analysis:

    • Trace the correlations in the aromatic region to confirm the connectivity of H3', H4', H5', and H6'.

    • Trace the correlations in the aliphatic region. A cross-peak between the protons at C2/C6 and C3/C5 will confirm the piperidine ring spin system.

  • HSQC Analysis:

    • Each cross-peak directly links a proton signal on the F2 (¹H) axis to its attached carbon on the F1 (¹³C) axis.

    • This allows for the confident assignment of all protonated carbons (CH, CH₂, CH₃). For example, the singlet for H7 in the ¹H spectrum will correlate to the C7 signal in the ¹³C spectrum.

  • HMBC Analysis: This is the key experiment for completing the structure.

    • Connecting the Rings: The most critical correlation will be from the methylene protons (H7) to carbons in both the pyridine ring (C2') and the piperidine ring (C3, C5, and C4). This three-bond correlation (H7-C7-C3-C2') unambiguously establishes the link between the two heterocyclic systems.

    • Assigning the Quaternary Carbon: The protons on the piperidine ring (H2, H6, H3, H5) and the methylene bridge (H7) will show 2- and 3-bond correlations to the quaternary carbon C4. Since C4 has no attached protons, it will not appear in the HSQC spectrum, making HMBC the primary method for its assignment.[4][13]

    • Confirming Pyridine Assignments: Correlations from H7 to C3' and from H3' to C2' and C5' will further solidify the assignments within the pyridine ring.

Summary of NMR Assignments

The following table summarizes the expected NMR assignments for this compound in DMSO-d₆. Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.

Atom No.¹H δ (ppm), Multiplicity, Int.¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Piperidine Ring
1-NH~2.5-3.5, br s, 1H-C2, C6
2, 6~2.7-2.9, m, 4H~50C3, C5, C4
3, 5~1.5-1.7, m, 4H~35C2, C6, C4, C7
4~4.5, s, 1H (-OH)~68 (Quaternary)C3, C5, C7
Methylene Bridge
7~3.0, s, 2H~45C2', C3, C5, C4
Pyridine Ring
2'-~160 (Quaternary)-
3'~7.2, d, 1H~122C2', C5', C7
4'~7.7, t, 1H~137C2', C6'
5'~7.3, d, 1H~124C3'
6'~8.5, d, 1H~149C2', C4'

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-dimensional NMR approach. While 1D spectra provide initial insights, they are insufficient for a complete and confident assignment due to signal complexity and the presence of a non-protonated carbon center. The systematic application and interpretation of COSY, HSQC, and particularly HMBC experiments provide the necessary through-bond connectivity information to assemble the molecular puzzle. This detailed protocol provides a reliable and self-validating workflow for researchers to apply to this and structurally related molecules, ensuring data integrity and accuracy in chemical characterization.

References

  • Chemistry LibreTexts. (2024). 19: HMBC. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Russell, C. J., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PMC. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • NMR Wiki. (2011). 2D HMBC. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • University of Wisconsin-Madison. 2D NMR: HMBC & Assignments in MNova. [Link]

  • Wikipedia. (2024). Heteronuclear single-quantum correlation spectroscopy. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • Kwan, E. E. (2014). 2D NMR Problem Solving. [Link]

  • ResearchGate. (2021). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... [Link]

  • University of Bath. ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. [Link]

  • Journal of the Chemical Society, Dalton Transactions. (2001). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. [Link]

  • Defense Technical Information Center. (1989). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Slideshare. (2015). use of nmr in structure ellucidation. [Link]

  • Instituto Politécnico de Bragança. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Journal of Cheminformatics. (2013). Theoretical NMR correlations based Structure Discussion. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Molecules. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Wiley Science Solutions. Sigma-Aldrich Library of NMR Spectra. [Link]

  • Thieme Connect. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. [Link]

  • UC Santa Barbara. Chemical Shift Referencing. [Link]

  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. [Link]

  • University of Victoria. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. [Link]

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Application Notes and Protocols for the Crystallization of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(Pyridin-2-yl)methyl]piperidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with many active pharmaceutical ingredients (APIs), the ability to obtain a pure, stable, and crystalline form of this molecule is paramount for its characterization, formulation, and ultimate therapeutic efficacy. Crystallization is a critical purification technique that can significantly impact the physicochemical properties of a compound, including its solubility, dissolution rate, and stability. This document provides a comprehensive guide to the crystallization of this compound, offering detailed protocols and the underlying scientific principles to empower researchers in obtaining high-quality crystalline material.

Physicochemical Properties and Considerations

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structural components: a piperidin-4-ol moiety and a pyridine ring.

  • Piperidin-4-ol: This parent compound has a melting point in the range of 86-90°C and is soluble in water.[1][2][3][4]

  • Pyridine: The pyridine ring introduces aromaticity and can participate in various intermolecular interactions. Pyridine itself is miscible with water and many organic solvents.

  • Combined Structure: The target molecule possesses both hydrogen bond donors (the hydroxyl and the piperidine N-H) and acceptors (the hydroxyl oxygen, the piperidine nitrogen, and the pyridine nitrogen). This suggests a propensity for forming strong intermolecular interactions, which is conducive to crystallization. The predicted lipophilicity is higher than that of piperidin-4-ol, which may influence its solubility in organic solvents.[5]

Due to these features, a range of solvents, from polar protic to aprotic and nonpolar, should be screened to identify suitable systems for crystallization. The presence of multiple functional groups also raises the possibility of polymorphism, where the compound can exist in different crystalline forms with distinct properties.[6]

A Systematic Approach to Crystallization

A logical and systematic approach is crucial for successfully developing a crystallization method. The following workflow provides a general framework for this process.

Crystallization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Scale-up & Polymorph Study Solvent_Screening Solvent Solubility Screening (Polar, Aprotic, Nonpolar) Technique_Screening Technique Screening (Evaporation, Cooling, Anti-solvent) Solvent_Screening->Technique_Screening Identify Potential Solvents Parameter_Optimization Parameter Optimization (Concentration, Cooling Rate, Solvent Ratios) Technique_Screening->Parameter_Optimization Select Promising Conditions Characterization Crystal Characterization (Microscopy, DSC, XRPD) Parameter_Optimization->Characterization Generate Crystals Scale_Up Scale-up Studies Characterization->Scale_Up Confirmed Crystal Form Polymorph_Screening Polymorph Screening Characterization->Polymorph_Screening Investigate Polymorphism Pure_Crystals Pure Crystalline Product Scale_Up->Pure_Crystals Polymorph_Screening->Pure_Crystals Crude_Product Crude this compound Crude_Product->Solvent_Screening Dissolve

Caption: A systematic workflow for developing a crystallization method.

Experimental Protocols

The following protocols are designed as a starting point for the crystallization of this compound. Researchers should adapt these methods based on their experimental observations.

Protocol 1: Slow Evaporation

This technique is straightforward and useful for initial screening of solvents.

  • Dissolution: Dissolve a small amount of the crude compound in a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any insoluble impurities.

  • Evaporation: Loosely cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days.

Protocol 2: Cooling Crystallization

This is a common and effective method for compounds that have a significant difference in solubility at high and low temperatures.[7][8]

  • Solvent Selection: Identify a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Ethanol and isopropanol are often good starting points for piperidine derivatives.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the selected solvent by heating and stirring until the solid is fully dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath or a refrigerator.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7][8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[7][8]

  • Drying: Dry the purified crystals under vacuum.[7][8]

Protocol 3: Anti-Solvent Addition

This method is particularly useful when the compound is highly soluble in a "good" solvent but insoluble in a miscible "poor" solvent (anti-solvent).[8]

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., methanol, DMSO, or DMF).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise to the stirred solution until turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 2.

Protocol 4: Vapor Diffusion

This technique is excellent for obtaining high-quality single crystals, especially when only small amounts of the compound are available.[10][11]

  • Preparation: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., methanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar) that contains a more volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether or hexane).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution containing the compound.

  • Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the compound decreases, leading to gradual crystallization.

  • Isolation: Carefully remove the small vial and isolate the crystals.

Vapor_Diffusion_Setup cluster_0 Sealed Outer Vessel cluster_1 Inner Vial Outer_Vessel Larger Beaker Inner_Vial Small Vial Solution Compound dissolved in 'Good' Solvent Anti_Solvent 'Poor' Solvent (Anti-Solvent) Vapor Anti-Solvent Vapor Anti_Solvent->Vapor Evaporation Vapor->Solution Diffusion

Caption: Schematic of a vapor diffusion crystallization setup.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated.Evaporate some of the solvent and re-cool.[11]
Compound is too soluble in the chosen solvent.Try a different solvent or an anti-solvent method.
Oiling out Compound is precipitating as a liquid phase.Use a more dilute solution, cool more slowly, or try a different solvent system.
Melting point of the compound is below the crystallization temperature.Lower the crystallization temperature.
Poor crystal quality Crystallization occurred too rapidly.Slow down the cooling rate or the rate of anti-solvent addition.
Impurities are present.Perform an additional purification step (e.g., column chromatography) before crystallization.

Data Interpretation and Crystal Characterization

Once crystals are obtained, it is essential to characterize them to confirm their identity, purity, and crystalline form.

  • Visual Inspection: Examine the crystals under a microscope for uniform morphology.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopy (NMR, IR): Confirm the chemical structure of the crystallized material.

  • X-ray Powder Diffraction (XRPD): This is a powerful technique to identify the crystalline form and can be used to distinguish between different polymorphs.[12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect phase transitions, which can indicate the presence of different polymorphs.[13]

References

  • Patel, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • ChemBK. piperidin-4-ol - Physico-chemical Properties. [Link]

  • PubChem. Piperidin-4-ol. [Link]

  • Google Patents.
  • PubChem. 4-Methylpiperidin-4-ol. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[2]arene Host–Guest System. Crystal Growth & Design, 21(2), 1085-1093.

  • AIP Publishing. (2011). Structure and reactivity of pyridine crystal under pressure. The Journal of Chemical Physics, 134(20), 204506.
  • ResearchGate. Structure and reactivity of pyridine crystal under pressure. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • MDPI. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Crystals, 13(2), 290.

Sources

Application Note: Analytical & Preparative Purification of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Context[1]

Executive Summary

4-[(Pyridin-2-yl)methyl]piperidin-4-ol (CAS: 1083299-73-3) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antihistamines, antipsychotics, and kinase inhibitors.[1] Its structure features a tertiary alcohol and two distinct nitrogen centers: a pyridine ring (aromatic, weak base) and a piperidine ring (aliphatic, strong base).[1]

This dual-basicity presents a unique purification challenge. Standard silica chromatography often results in severe peak tailing due to the interaction of the secondary amine with silanols.[1] Furthermore, common impurities such as dehydration products (tetrahydropyridines) and N-oxides possess similar polarity, complicating separation.[1]

This guide details a self-validating purification strategy leveraging the


 between the two nitrogen centers (~6 log units) to achieve >98% purity without expensive preparative HPLC.
Physicochemical Profile

Understanding the ionization state is the foundation of this protocol.[1]

PropertyValue (Approx.)Implication for Purification
Molecular Weight 192.26 g/mol Suitable for LC-MS (ESI+).
pKa (Pyridine N) ~5.2Neutral at pH > 6.
pKa (Piperidine N) ~11.1Positively charged at pH < 10.
LogP 0.4 - 0.8Moderately polar; water-soluble at acidic pH.
Solubility High: MeOH, DMSO, Dilute AcidMod: DCM, EtOAcLow: Hexanes, Et2OAllows for "Crash-out" crystallization strategies.[1]

Part 2: Analytical Method Development (HPLC-UV-MS)

Before purification, a robust analytical method is required to separate the target from its critical impurities: 2-Picoline (starting material) and the Dehydration Impurity (4-[(pyridin-2-yl)methyl]-1,2,3,6-tetrahydropyridine).[1]

Method A: High-pH RP-HPLC (Recommended)

Rationale: Running at high pH suppresses the ionization of the secondary amine (piperidine), preventing interaction with residual silanols and sharpening peak shape.[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (Pyridine

    
    ) and 210 nm.
    

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Injection
12.0 10 90 Gradient Elution
15.0 10 90 Wash

| 15.1 | 95 | 5 | Re-equilibration |

System Suitability Criteria
  • Tailing Factor (

    
    ):  < 1.3 (Critical for purity assessment).
    
  • Resolution (

    
    ):  > 2.0 between Target and Dehydration Impurity.
    
  • Injection Precision: RSD < 0.5% (n=6).

Part 3: Preparative Purification Protocols[1]

The "pH-Switch" Extraction (Process Scale)

Best for: Removing non-basic and weakly basic impurities (like 2-picoline) on a gram-to-kilogram scale.

Mechanism: The protocol exploits the pKa difference. At pH 8.5, the Pyridine impurity (pKa 5.[1]9) is neutral and extractable, while the Target (Piperidine pKa 11.[1]1) remains charged and water-soluble.

pH_Switch Start Crude Reaction Mixture (Target + 2-Picoline + Salts) Acidify 1. Acidify to pH 2.0 (HCl) 2. Wash with EtOAc Start->Acidify Layer1 Organic Layer: Neutral/Acidic Impurities (Discard) Acidify->Layer1 Aq1 Aqueous Layer: Target (H2+) + Picoline (H+) Acidify->Aq1 Adjust1 Adjust pH to 8.5 - 9.0 (Use NaHCO3) Aq1->Adjust1 Extract1 Extract with DCM (x3) Adjust1->Extract1 Layer2 Organic Layer: 2-Picoline (Neutral) (Discard/Recover) Extract1->Layer2 Aq2 Aqueous Layer: Target (H+ on Piperidine) (Retain) Extract1->Aq2 Adjust2 Adjust pH to > 12.5 (Use NaOH) Aq2->Adjust2 Extract2 Extract with DCM/IPA (9:1) Adjust2->Extract2 Final Evaporate Organic Layer Yield: Pure Target Base Extract2->Final

Figure 1: The pH-Switch Logic Flow. By carefully controlling pH, specific impurities are selectively removed based on their pKa.[1]

Protocol Steps:

  • Dissolution: Dissolve crude residue in 1M HCl (10 mL/g). Check pH is < 2.[1]

  • Acid Wash: Wash with Ethyl Acetate (3 x 5 mL/g).[1] Discard organics.

  • Selective Basification: Adjust aqueous phase pH to 8.5–9.0 using Saturated

    
    .[1] Monitor with a calibrated pH meter.
    
  • Impurity Extraction: Extract with DCM (3 x 5 mL/g).

    • Note: The target molecule is still cationic (piperidine protonated) and stays in the water. The weak base impurities (pyridines) extract into DCM.

  • Target Liberation: Adjust aqueous phase pH to 13-14 using 5M NaOH.

  • Final Extraction: Extract with DCM:Isopropanol (9:1). The IPA helps solvate the polar alcohol.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Flash Chromatography (Purification of <5g)

Best for: Final polishing or separating the dehydration impurity.[1]

  • Stationary Phase: Amine-functionalized Silica (NH-Silica) is preferred to avoid tailing. If using standard Silica, pretreat with 1% Triethylamine (TEA).[1]

  • Mobile Phase: DCM : Methanol :

    
     (90 : 9 : 1).[1]
    
  • Loading: Dissolve in minimal DCM. If insoluble, use a solid load (adsorb onto Celite).[1]

  • Elution: Isocratic or shallow gradient (0-10% MeOH). The dehydration impurity is less polar and will elute significantly earlier than the target alcohol.

Crystallization (Salt Formation)

Best for: High-purity storage and stability.

The free base is often an oil or low-melting solid. Converting to the Dihydrochloride salt yields a stable crystalline solid.[1]

  • Dissolve the purified free base in Ethanol (5 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or Concentrated HCl .

  • Stir for 30 mins. A white precipitate should form.[1]

  • Add Diethyl Ether as an anti-solvent until the solution turns cloudy.[1]

  • Filter and wash with cold Ether.[1]

Part 4: Troubleshooting & Quality Control[1]

ObservationRoot CauseCorrective Action
Yellow Coloration Oxidation (N-Oxide formation) or trace pyridine impurities.Recrystallize from Ethanol/Activated Carbon.[1] Store under Argon.[1]
Broad/Tailing Peak Silanol interaction (Secondary amine).Switch to High-pH method (Method A) or add 0.1% TEA to mobile phase.
Double Peaks (HPLC) Rotamers (rare) or partial salt formation.Ensure sample diluent matches mobile phase pH.[1]
Low Recovery (pH Switch) pH not high enough in final step.Ensure pH > 12.[1]5. Piperidine is a strong base; pH 10 is insufficient for full extraction.[1]

References

  • Synthesis and Impurity Context

    • Title: "Preparation of 4-hydroxypiperidines via Grignard Addition."
    • Source:US Patent 2784192A.[1]

    • URL:

  • Analytical Methodology

    • Title: "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatiz
    • Source:Journal of Chromatographic Science, 2021.[1]

    • URL:

  • Purification Strategies

    • Title: "Piperidine Purification and Isolation: A Technical Support Guide."[1]

    • Source:BenchChem Technical Notes.
    • URL:

  • Chemical Properties

    • Title: "4-Methylpiperidin-4-ol - Compound Summary."[3]

    • Source:PubChem CID 15649174.[1]

    • URL:

Sources

The Pivotal Role of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol in CNS Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quest for novel and effective central nervous system (CNS) agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the piperidine ring stands out as a "privileged scaffold" due to its frequent appearance in a multitude of approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with complex biological targets within the CNS.[3] This guide focuses on a particularly promising derivative, 4-[(Pyridin-2-yl)methyl]piperidin-4-ol , and its application in the development of next-generation CNS therapeutics.

The strategic incorporation of a pyridin-2-ylmethyl group at the 4-position of a piperidin-4-ol core introduces a unique combination of structural and electronic features. The pyridine ring, a common motif in CNS-active natural products, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for target engagement.[4] The tertiary alcohol of the piperidin-4-ol moiety provides a key hydrogen bond donor/acceptor site, further enhancing the potential for high-affinity binding to a range of CNS receptors and enzymes. This document provides a comprehensive overview of the application of this scaffold, from fundamental properties to detailed experimental protocols for its evaluation as a CNS drug candidate.

Physicochemical Properties and Drug-Likeness Analysis

A fundamental aspect of CNS drug design is ensuring that a candidate molecule possesses the appropriate physicochemical properties to cross the formidable blood-brain barrier (BBB).[5] The properties of the parent scaffold, this compound, and its derivatives are critical determinants of their potential for CNS penetration and overall drug-likeness.

A summary of key in silico predicted physicochemical properties for the parent scaffold is presented below. These parameters are crucial for early-stage assessment and prioritization of synthesized analogues.

PropertyPredicted ValueSignificance in CNS Drug Design
Molecular Weight ( g/mol )194.26Generally, lower molecular weight (<450 g/mol ) is favored for passive diffusion across the BBB.[5]
LogP1.2An optimal LogP range of 1-4 is often cited for CNS drugs, balancing aqueous solubility and membrane permeability.[5]
Topological Polar Surface Area (TPSA)56.7 ŲA TPSA of less than 90 Ų is a strong indicator of good BBB permeability.[5]
Hydrogen Bond Donors2Controlled hydrogen bonding potential is crucial for BBB transit.
Hydrogen Bond Acceptors3Serves as points of interaction with biological targets.
Rotatable Bonds3Increased flexibility can sometimes negatively impact binding affinity and permeability.

Note: These values are estimations and should be experimentally verified.

Synthetic Strategy: A General Protocol for Derivative Synthesis

The versatility of the this compound scaffold lies in the ability to readily synthesize a diverse library of analogues for structure-activity relationship (SAR) studies. A general and adaptable synthetic route is outlined below. This protocol allows for the introduction of various substituents on both the piperidine nitrogen and the pyridine ring, enabling a thorough exploration of the chemical space.

General Synthetic Workflow

Synthetic Workflow start Starting Materials: - Substituted Pyridine - Piperidin-4-one step1 Step 1: Alkylation start->step1 step2 Step 2: Grignard Reaction step1->step2 Intermediate A step3 Step 3: Derivatization (N-alkylation/acylation) step2->step3 Intermediate B product Final Product: Substituted this compound Analogue step3->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of a Representative Analogue

This protocol describes the synthesis of a generic N-substituted analogue. For specific examples and modifications, refer to relevant synthetic chemistry literature.[6][7][8]

Materials:

  • Substituted 2-(chloromethyl)pyridine

  • Piperidin-4-one

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA)

  • Alkyl halide or acyl chloride (for N-derivatization)

  • Standard workup and purification reagents (e.g., saturated ammonium chloride, sodium bicarbonate, ethyl acetate, hexane, silica gel)

Procedure:

  • Step 1: Synthesis of 1-((substituted-pyridin-2-yl)methyl)piperidin-4-one.

    • To a solution of piperidin-4-one (1.0 eq) and DIPEA (1.5 eq) in anhydrous THF, add the substituted 2-(chloromethyl)pyridine (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 1-((substituted-pyridin-2-yl)methyl)piperidin-4-ol.

    • Dissolve the product from Step 1 in anhydrous THF and cool to 0 °C.

    • Add the Grignard reagent (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Step 3: N-Derivatization.

    • To a solution of the product from Step 2 (1.0 eq) and a suitable base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the desired alkyl halide or acyl chloride (1.1 eq).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

In Vitro Evaluation of CNS Drug Candidates

A critical step in the development of CNS agents is the comprehensive in vitro evaluation of their pharmacological and safety profiles. This section outlines key protocols for assessing the potential of this compound derivatives.

Target Engagement and Functional Activity

The piperidine and pyridine moieties are known to interact with a variety of CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.[3][9] The sigma-1 receptor, implicated in a range of neurological disorders, is a particularly relevant target for piperidine-containing compounds.[10]

This assay determines the affinity of a test compound for the sigma-1 receptor.[3]

Materials:

  • Membrane homogenates from cells expressing the human sigma-1 receptor

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, [³H]-(+)-pentazocine, and either buffer (for total binding), haloperidol (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for each test compound.

Blood-Brain Barrier Permeability Assessment

The ability of a compound to cross the BBB is a primary determinant of its efficacy as a CNS agent.[11][12] In vitro models provide a valuable and higher-throughput alternative to in vivo studies for initial screening.[13]

PAMPA is a non-cell-based assay that predicts passive diffusion across the BBB.

Materials:

  • PAMPA plate (e.g., a 96-well filter plate)

  • Phospholipid solution (e.g., porcine brain polar lipid extract in dodecane)

  • Donor and acceptor well solutions (phosphate-buffered saline, pH 7.4)

  • Test compounds

  • UV-Vis plate reader

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution.

  • Add the test compounds to the donor wells.

  • Place the donor plate into the acceptor plate containing buffer.

  • Incubate for a defined period (e.g., 4-18 hours).

  • Measure the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate the permeability coefficient (Pe).

In Vitro Safety Pharmacology

Early assessment of potential adverse effects on the CNS is crucial.[14] A panel of in vitro assays can identify liabilities such as off-target receptor binding or ion channel modulation.

In_Vitro_Safety_Pharmacology main In Vitro CNS Safety Assessment hERG Channel Assay General Receptor Profiling Neuronal Cell Viability Assay desc0 Assesses risk of cardiac arrhythmia. main:f0->desc0 desc1 Identifies off-target interactions. main:f1->desc1 desc2 Evaluates potential neurotoxicity. main:f2->desc2

Caption: Key in vitro assays for early CNS safety assessment.

In Vivo Evaluation: From Rodent Models to Preclinical Candidates

Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in a physiological context.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is essential.

Procedure:

  • Administer the test compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Collect blood samples at various time points.

  • In a separate cohort, collect brain tissue at the same time points.

  • Analyze the concentration of the compound in plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and brain-to-plasma ratio.[15]

Efficacy in Animal Models of CNS Disorders

The choice of animal model will depend on the intended therapeutic indication. For example, antidepressant-like activity can be assessed using the forced swim test or tail suspension test.[16]

Procedure:

  • Administer the test compound or vehicle to the animals.

  • After a predetermined time, place each animal in a cylinder of water from which it cannot escape.

  • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

  • A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like effects.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel CNS agents. Its favorable physicochemical properties, synthetic tractability, and potential to interact with a range of CNS targets make it an attractive platform for medicinal chemists. The protocols outlined in this guide provide a framework for the systematic evaluation of derivatives, from initial synthesis and in vitro screening to in vivo proof-of-concept studies. Future research in this area should focus on exploring a wider range of substitutions to fine-tune the pharmacological profile, as well as investigating the potential of this scaffold for multi-target drug design, a strategy that is gaining traction in the treatment of complex neurological and psychiatric disorders.[17]

References

  • Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. [Link]

  • Tempo Bioscience. In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • Khan, A. Q., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(7), 1333. [Link]

  • U.S. Food and Drug Administration. (2020). Evaluating Cancer Drugs in Patients with Central Nervous System Metastases. [Link]

  • Szałata, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(16), 2977–2991. [Link]

  • Di, L., & Kerns, E. H. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 29(6), 1279. [Link]

  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]

  • Federal Register. (2021). Evaluating Cancer Drugs in Patients With Central Nervous System Metastases; Guidance for Industry; Availability. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735–1745. [Link]

  • Altasciences. (2023). Practical Considerations for the Evaluation of Physical Dependence and Drug Withdrawal for Novel CNS-Active Drugs in Clinical Trials. [Link]

  • Ukai, M., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790–797. [Link]

  • BioProcess International. (2026). Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities. [Link]

  • Can, Ö. D., et al. (2021). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. Marmara Pharmaceutical Journal, 25(3), 398–409. [Link]

  • Google Patents. (2012). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes. [Link]

  • Kliś, M., & Wójtowicz, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7237. [Link]

  • O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(1), 115199. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • Arulraj, R., & Thenmozhi, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 384-389. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Kumar, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. European Journal of Medicinal Chemistry, 64, 574-601. [Link]

  • Synthesis and Antinociceptive Activity of 4-pyridyl and -Dihydropyridyl Analogues of Meperidine and Ketobemidone. [Link]

  • Pharmacological properties of natural piperidine derivatives. [Link]

  • National Center for Biotechnology Information. 4-Methylpiperidin-4-ol. PubChem Compound Database. [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [Link]

  • PharmaCompass. 4-hydroxy-N-methyl-piperidine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Yield Optimization Strategy

The synthesis of 4-[(pyridin-2-yl)methyl]piperidin-4-ol—a highly valuable nitrogen-containing heterocyclic building block[1]—is classically achieved via the nucleophilic addition of a 2-picolylmetal reagent to an N-protected piperidin-4-one[2].

However, researchers frequently encounter severely depressed yields (<30%) due to the inherent chemical properties of the substrates. N-Boc-piperidin-4-one is highly prone to enolization[2]. When treated with 2-picolyllithium (a highly basic organolithium species), the dominant reaction pathway is the deprotonation of the ketone's α-protons rather than the desired 1,2-nucleophilic addition. Upon aqueous quench, the enolate simply reverts to the starting material.

The Solution: Transmetalation to Cerium(III). By reacting 2-picolyllithium with anhydrous CeCl₃, we generate an organocerium reagent (Imamoto reagent). Cerium is highly oxophilic and acts as a Lewis acid to activate the carbonyl carbon, while the organocerium carbon-metal bond is less polarized than the C-Li bond. This drastically reduces the basicity of the nucleophile, suppressing enolization and driving the 1,2-addition forward to achieve >85% yields[3].

Quantitative Reagent Comparison

Reagent SystemReaction Temp (°C)Enolization (%)1,2-Addition Yield (%)Causality / Rationale
2-Picolyllithium (n-BuLi)-78 to RT> 70%< 25%High basicity of the lithiated picoline rapidly deprotonates the acidic α-protons of the piperidone.
2-Picolylmagnesium Halide 0 to RT~ 50%~ 40%Moderate basicity still leads to significant enolization; steric hindrance reduces addition rate.
2-Picolylcerium(III) (CeCl₃)-78< 5%> 85%Strong oxophilicity of Ce(III) activates the carbonyl; reduced basicity suppresses enolization[3].

Reaction Workflow & Logic

G SM1 2-Picoline Li_Reagent 2-Picolyllithium (Highly Basic) SM1->Li_Reagent n-BuLi, THF, -78 °C Ce_Reagent 2-Picolylcerium(III) Dichloride (Highly Nucleophilic) Li_Reagent->Ce_Reagent CeCl3, -78 °C Enolate Enolate Formation (Side Reaction) Li_Reagent->Enolate + Ketone (Direct) Addition 1,2-Nucleophilic Addition Ce_Reagent->Addition + Ketone Ketone N-Boc-piperidin-4-one (Easily Enolizable) SM_Recovered Recovered Starting Material (Low Yield) Enolate->SM_Recovered Aqueous Quench Intermediate N-Boc-4-[(Pyridin-2-yl)methyl]piperidin-4-ol Addition->Intermediate Final This compound (Target Product) Intermediate->Final HCl/Dioxane (Deprotection)

Mechanistic divergence: Basic organolithium vs. nucleophilic organocerium addition.

Troubleshooting & FAQs

Q: Why is my yield of N-Boc-4-[(pyridin-2-yl)methyl]piperidin-4-ol consistently below 30%, with mostly recovered starting material? A: This is the classic "enolization vs. addition" competing pathway. Piperidin-4-ones are highly enolizable[2]. 2-Picolyllithium is a strong base. Instead of attacking the carbonyl carbon, it abstracts an alpha-proton. Quenching the reaction simply regenerates the starting ketone. Actionable Fix: Transmetalate to Cerium(III). Organocerium reagents are highly nucleophilic but exhibit drastically reduced basicity, effectively suppressing enolization[3][4].

Q: I used CeCl₃, but my reaction still failed and the mixture turned into a thick gel. What went wrong? A: Your CeCl₃ was likely not fully anhydrous. Commercial CeCl₃ is often supplied as a heptahydrate. Water destroys organolithium reagents instantly, and the resulting cerium hydroxides form insoluble gels. Actionable Fix: You must rigorously dry the CeCl₃·7H₂O under high vacuum. Do not heat it rapidly, or it will dissolve in its own water of crystallization and form catalytically dead polymeric cerium oxides. Follow the step-by-step activation protocol below.

Q: During the deprotection step, the product becomes a sticky gum that is impossible to extract from the aqueous phase. How do I isolate the final product? A: The fully deprotected molecule is a highly polar diamine-alcohol[1]. It will partition heavily into the aqueous layer, and attempting liquid-liquid extraction will lead to severe emulsion formation and product loss. Actionable Fix: Avoid aqueous workup entirely during deprotection. Use anhydrous HCl in dioxane. The product will precipitate cleanly as a dihydrochloride salt[1], which can be isolated by simple vacuum filtration.

Validated Step-by-Step Methodology

Protocol: Synthesis of this compound dihydrochloride

Step 1: Activation of Cerium(III) Chloride (Self-Validating Step)

  • Place 1.5 equivalents of CeCl₃·7H₂O in a Schlenk flask equipped with a magnetic stir bar.

  • Apply high vacuum (0.1 mmHg) and heat the flask gradually: 1 hour at 90 °C, then 2 hours at 140 °C.

  • Causality & Validation: Gradual heating prevents the salt from melting into a hard, unusable puck. Validation: If the resulting anhydrous CeCl₃ is a free-flowing white powder, the activation was successful. If it is a fused chunk, discard and restart.

  • Cool to room temperature under argon and suspend in anhydrous THF (0.2 M). Stir vigorously for 2 hours to form a uniform milky suspension.

Step 2: Generation of the Organocerium Reagent

  • In a separate dry flask under argon, dissolve 2-picoline (1.5 eq) in anhydrous THF (0.5 M) and cool to -78 °C.

  • Dropwise add n-BuLi (1.45 eq, 2.5 M in hexanes). The solution will turn deep red, indicating the formation of 2-picolyllithium. Stir for 30 minutes at -78 °C.

  • Transfer the red 2-picolyllithium solution via cannula into the CeCl₃ suspension at -78 °C.

  • Causality: The transmetalation to 2-picolylcerium(III) dichloride occurs rapidly. Stir for 1 hour at -78 °C to ensure complete conversion and eliminate residual basic organolithium species[3].

Step 3: Luche-Type Nucleophilic Addition

  • Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous THF (1.0 M) and add it dropwise to the organocerium mixture at -78 °C.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate N-Boc-4-[(pyridin-2-yl)methyl]piperidin-4-ol.

Step 4: Anhydrous Deprotection

  • Dissolve the purified intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Add 10 equivalents of 4M HCl in dioxane at 0 °C.

  • Causality: As the Boc group is cleaved (releasing isobutylene and CO₂), the highly polar product forms. Because the solvent system is anhydrous, the product crystallizes out of solution.

  • Stir at room temperature for 2 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride as a pure white solid[1].

References

  • CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent. PMC (nih.gov). 3

  • Mild N-deacylation of secondary amides by alkylation with organocerium reagents. rhhz.net.4

  • 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride 250mg. danabiosci.com. 1

  • 1-Boc-4-piperidone 98 79099-07-3. sigmaaldrich.com.2

Sources

Common impurities in 4-[(Pyridin-2-yl)methyl]piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Impurity Profiling of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Executive Summary & Synthetic Route

Target Molecule: this compound Common Applications: Intermediate for antihistamines (e.g., Bepotastine analogs), antipsychotics, and calcium channel blockers.[1]

The industry-standard synthesis involves the nucleophilic addition of 2-picolyllithium (generated in situ) to an N-protected-4-piperidone .[2] While conceptually simple, this reaction is prone to specific impurity profiles driven by the "pyridylic" nature of the resulting tertiary alcohol.[1]

Standard Synthetic Pathway
  • Lithiation: 2-Picoline +

    
    -BuLi 
    
    
    
    2-Picolyllithium (bright red/orange anion).[1][2]
  • Addition: 2-Picolyllithium +

    
    -Boc-4-piperidone 
    
    
    
    Lithium alkoxide intermediate.[1][2]
  • Quench: H

    
    O/NH
    
    
    
    Cl
    
    
    
    
    -Boc-4-[(pyridin-2-yl)methyl]piperidin-4-ol.
  • Deprotection (Optional): Acidic hydrolysis (HCl or TFA) to remove Boc

    
     Free amine product.[1][2]
    

Visualizing the Impurity Landscape

The following diagram maps the reaction logic and the origin of the three most critical impurities.

G Start1 2-Picoline Lith 2-Picolyllithium (Active Species) Start1->Lith n-BuLi, -78°C Start2 N-Boc-4-piperidone ImpB IMPURITY B: Unreacted Ketone Start2->ImpB Moisture / Incomplete Lithiation Inter Lithium Alkoxide Intermediate Lith->Inter + Start2 Product Target Product: 4-[(Pyridin-2-yl)methyl] piperidin-4-ol Inter->Product Aq. NH4Cl Quench ImpA IMPURITY A: Dehydration Product (Tetrahydropyridine) Product->ImpA Acidic Workup / Heat (Elimination) ImpC IMPURITY C: Pyridine N-Oxide Product->ImpC Oxidation (Air/Peroxides)

Figure 1: Reaction pathway showing the genesis of critical impurities A, B, and C.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new set of alkene signals in my NMR (5.5–6.0 ppm). What happened?"

Diagnosis: Impurity A (Dehydration) [1]

  • Identity: 4-(Pyridin-2-ylmethyl)-1,2,3,6-tetrahydropyridine.[1]

  • Root Cause: The target molecule is a tertiary alcohol at a "pyridylic" position (analogous to a benzylic position).[1] It is exceptionally prone to

    
     elimination under acidic conditions or high heat.[1][2]
    
  • The Fix:

    • During Quench: Avoid strong acids. Use saturated aqueous NH

      
      Cl or a phosphate buffer (pH 7).[1]
      
    • During Deprotection: If removing a Boc group, use HCl/Dioxane at 0°C rather than refluxing. Monitor strictly. If using TFA, scavengers may be needed, or switch to TMSI (Trimethylsilyl iodide) for neutral deprotection.[1]

    • Workup: Do not heat the crude material above 40°C during rotary evaporation if traces of acid are present.[1][2]

Issue 2: "My yield is low (<40%), and I recovered a lot of N-Boc-4-piperidone."

Diagnosis: Impurity B (Unreacted Starting Material)

  • Root Cause: "Quenching" of the 2-picolyllithium species before it could react with the ketone.[1][2]

  • Mechanistic Insight: 2-Picolyllithium is moisture-sensitive.[1][2] Even trace water in the THF or on the walls of the flask will protonate the lithiated species back to 2-picoline.[1]

  • The Fix:

    • Reagent Quality: Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

    • Titration: Titrate your

      
      -BuLi. Old bottles often have lower titers than the label claims.[1][2]
      
    • Temperature: Ensure the lithiation (Step 1) is done at -78°C for at least 30-60 minutes to ensure full anion formation before adding the ketone.

Issue 3: "The product has a yellow tint and a broad peak in the aromatic region."[1]

Diagnosis: Impurity C (Pyridine N-Oxide) [1]

  • Identity: 4-[(1-Oxidopyridin-2-yl)methyl]piperidin-4-ol.[2]

  • Root Cause: Oxidation of the pyridine nitrogen.[1][2] This often happens if the reaction mixture is exposed to air while hot, or if peroxides were present in the ether/THF used.[1]

  • The Fix:

    • Inert Atmosphere: Maintain a strict Nitrogen or Argon blanket throughout the reaction.[1][2]

    • Solvent Check: Test THF for peroxides.

    • Purification: N-oxides are much more polar than the free pyridine.[1][2] They can usually be removed by a silica plug eluting with 5-10% MeOH/DCM.[1][2]

Analytical Characterization Table

Use this table to interpret your crude NMR and HPLC data.

ComponentHPLC RT (Rel)1H NMR Diagnostic Signal (CDCl3)Key Characteristic
Target Product 1.00

2.85 (s, 2H, Py-CH2 -C(OH))
Sharp singlet for methylene bridge.[1]
Impurity A (Alkene) 1.25 (Non-polar)

5.60 (m, 1H, Vinyl CH )
Loss of OH signal; appearance of alkene.[1]
Impurity B (Ketone) 0.85

2.44 (t, 4H,

-CH2 to C=O)
Typical piperidone triplet.[1]
Impurity C (N-Oxide) 0.40 (Polar)

8.20 (d, 1H, Py-H adjacent to N-O)
Downfield shift of pyridine protons.
2-Picoline Solvent front

2.55 (s, 3H, CH3 )
Distinct methyl singlet; volatile.[1]

Optimized Synthetic Protocol

To minimize the impurities listed above, follow this "Self-Validating" protocol.

Reagents:

  • 2-Picoline (1.1 equiv)[1]

  • 
    -BuLi (1.1 equiv, 2.5M in hexanes)[1]
    
  • 
    -Boc-4-piperidone (1.0 equiv)[2]
    
  • Anhydrous THF (10-15 volumes)

Step-by-Step:

  • Anion Generation: Charge a flame-dried flask with anhydrous THF and 2-picoline under Argon. Cool to -78°C .[1][2]

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes.
    
    • Checkpoint: The solution should turn a deep orange/red.[1][2] If it remains pale yellow, your THF is wet or

      
      -BuLi is dead.[1][2]
      
  • Incubation: Stir at -78°C for 45 minutes.

  • Addition: Dissolve

    
    -Boc-4-piperidone in minimal THF and add dropwise.
    
    • Note: Maintain temp < -60°C to prevent enolization side reactions.[1][2]

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred saturated NH

    
    Cl solution at 0°C. Do not use HCl. 
    
  • Workup: Extract with EtOAc. Wash organic layer with Brine.[1][2] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Hexane/EtOAc or perform column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

References

  • General Synthesis of Pyridyl-Piperidines

    • Organic Syntheses, Coll.[1][2][][] Vol. 6, p. 64 (1988); Vol. 55, p. 3 (1976).[1] (General method for 2-picolyllithium generation).[1][2]

    • Vertex AI Search Result 1.1: "Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine" (describes analogous lithiation/addition chemistry).[1]

    • Vertex AI Search Result 1.9: "Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium" (Detailed mechanics of the lithiated species).[1]

  • Dehydration & Impurity Mechanisms

    • Vertex AI Search Result 1.6: "US2784192A - Preparation of 4-hydroxypiperidines" (Explicitly discusses dehydration to tetrahydropyridines under acidic conditions).[2]

  • Analytical Data Support

    • Vertex AI Search Result 1.19: "Piperidin-4-ol | C5H11NO | CID 79341" (General properties of 4-hydroxypiperidines).[2]

    • Vertex AI Search Result 1.22: "1083299-73-3 | this compound - BLDpharm" (Commercial availability and CAS verification).[2]

Sources

Purification challenges of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly polar, polybasic nitrogen heterocycles.

Purifying 4-[(Pyridin-2-yl)methyl]piperidin-4-ol presents a triad of chromatographic challenges: a highly basic secondary amine (piperidine), a coordinating aromatic amine (pyridine), and a polar hydrogen-bonding tertiary alcohol. This guide breaks down the causality behind these challenges and provides field-proven, self-validating methodologies to ensure high-recovery, high-purity isolation.

Part 1: Molecular Profiling & Chromatographic Causality

To successfully purify this molecule, we must first understand the physicochemical forces dictating its behavior on a stationary phase. The molecule acts as a strong Brønsted base and a potent hydrogen-bond donor/acceptor.

Table 1: Physicochemical Profile & Chromatographic Consequences

Functional GroupApprox. pKaChromatographic ConsequenceResolution Strategy
Piperidine (Secondary Amine) ~10.5 – 11.0Irreversible binding to acidic silanols (pKa ~4.5) on bare silica, causing severe streaking[1][2].Use 1–5% Triethylamine (TEA) or NH₃ modifier; or use amine-functionalized silica[1][3].
Pyridine (Aromatic Amine) ~5.2Secondary binding site; prone to metal chelation with trace metals in standard silica.Use high-purity (metal-free) silica or reverse-phase chromatography[4].
Tertiary Alcohol ~14.0 – 15.0Increases overall polarity and water solubility, complicating aqueous extraction.Perform aqueous workups at pH >12 with brine saturation (salting out)[4].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound streak so badly on normal-phase silica gel, even with highly polar solvent systems like 20% MeOH in DCM? A1: Streaking is a chemical problem, not just a solubility problem. Bare silica gel is populated with acidic silanol groups (Si-OH). Because your piperidine nitrogen is highly basic, it undergoes a strong acid-base interaction with these silanols, effectively anchoring the molecule to the stationary phase[2]. Increasing solvent polarity (e.g., more MeOH) only slightly disrupts this ionic bond. The Fix: You must chemically deactivate the silica. Add a basic modifier like 1–5% Triethylamine (TEA) or 1–2% methanolic ammonia to your mobile phase[1]. The modifier acts as a sacrificial competitor, saturating the acidic silanols so your target molecule can elute as a sharp band[5].

Q2: I am losing over 50% of my product during the aqueous workup. How do I extract it efficiently? A2: At neutral pH, the piperidine ring is protonated, making the molecule highly water-soluble. Even at mildly basic pH, the combination of two nitrogens and a hydroxyl group keeps it partitioned in the aqueous layer. The Fix: Adjust the aqueous phase to pH > 12 using 2M NaOH to ensure the piperidine is fully deprotonated (free base form). Next, saturate the aqueous layer with NaCl to decrease the solubility of organic molecules in the water ("salting out"). Finally, extract with a highly polar organic solvent system, such as 10% MeOH in DCM or n-butanol[4].

Q3: Can I use reverse-phase (C18) chromatography for this compound? It elutes in the void volume when I use standard Water/Acetonitrile with 0.1% TFA. A3: Yes, but you must apply the "2 pH Rule." At pH 2 (0.1% TFA), both the piperidine and pyridine nitrogens are fully protonated. The resulting dication is extremely hydrophilic and will not retain on a hydrophobic C18 column[6]. The Fix: Switch to a high-pH mobile phase. By using 0.1% Ammonium Hydroxide (NH₄OH) or Ammonium Bicarbonate in your Water/Acetonitrile gradient (pH ~10.5–11), you deprotonate the molecule, drastically increasing its lipophilicity and allowing for excellent retention and separation on C18[3].

Q4: My purified free base is a viscous oil. How can I obtain a stable, weighable solid? A4: Free base piperidine/pyridine derivatives with hydroxyl groups often resist crystallization due to extensive intermolecular hydrogen bonding forming glassy syrups. The Fix: Convert the free base into a crystalline salt. The dihydrochloride salt or the trifluoromethanesulfonate salt of this compound are standard, stable solid forms used in commercial catalogs[7].

Part 3: Visualizing the Purification Logic

PurificationWorkflow Start Crude this compound Assess Assess Impurity Profile & Scale Start->Assess NP_Silica Bare Silica Gel Add 1-5% TEA or NH3 Assess->NP_Silica Standard Lab Scale NP_Amine Amine-Functionalized Silica Hexane/EtOAc (No Modifier) Assess->NP_Amine Acid-Sensitive Compounds RP_C18 Reverse Phase C18 High pH Buffer (pH > 11) Assess->RP_C18 Highly Polar Impurities Salt Salt Formation (Dihydrochloride) NP_Silica->Salt Isolate as Solid NP_Amine->Salt Isolate as Solid RP_C18->Salt Isolate as Solid

Caption: Workflow for selecting the optimal purification strategy based on crude profile.

Mechanism Silica Acidic Silanol (Si-OH) pKa ~4.5 Interaction Strong Acid-Base Binding (Peak Streaking) Silica->Interaction H-Bond / Ionic Amine Piperidine Nitrogen pKa ~11 Amine->Interaction H-Bond / Ionic Elution Deactivated Surface Sharp Analyte Elution Interaction->Elution Add Modifier Modifier Basic Modifier (TEA/NH3) Competes for Silanols Modifier->Elution Blocks Sites

Caption: Mechanism of silanol-amine interaction and resolution via basic mobile phase modifiers.

Part 4: Validated Experimental Protocols

Protocol 1: Amine-Deactivated Normal Phase Flash Chromatography

Use this for standard lab-scale purification when amine-functionalized columns are unavailable.

  • Eluent Preparation: Prepare a mobile phase gradient of DCM to 15% MeOH in DCM. To the entire solvent system, add 2% (v/v) Triethylamine (TEA) [1]. Mix thoroughly.

  • Column Equilibration (Self-Validation Step): Pack the bare silica column and flush with 3 column volumes (CV) of the TEA-modified starting solvent (DCM + 2% TEA).

    • Validation: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must read basic (pH > 8). If it is acidic, the silica silanols are not yet fully saturated; continue flushing.

  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM + 2% TEA. If insoluble, add a few drops of MeOH. Load onto the column.

  • Elution: Run the gradient. The target compound will elute much earlier and sharper than on unmodified silica.

  • Concentration & Validation: Combine product fractions and concentrate under reduced pressure.

    • Validation: To ensure all TEA has been removed, run a ¹H-NMR. Look for the absence of TEA peaks: a quartet at ~2.5 ppm and a triplet at ~1.0 ppm. If TEA remains, co-evaporate the product 3 times with toluene, then dry under high vacuum.

Protocol 2: High-pH Reverse-Phase (C18) Purification

Use this when separating the target from highly polar impurities or unreacted pyridine starting materials.

  • Buffer Preparation: Prepare Mobile Phase A: Milli-Q Water + 0.1% Ammonium Hydroxide (NH₄OH). Prepare Mobile Phase B: Acetonitrile + 0.1% NH₄OH. Verify the pH of Phase A is ~10.5–11.0[3].

  • Sample Loading: Dissolve the crude sample in a 50:50 mixture of Phase A and Phase B.

    • Validation: Visually inspect the sample. If the sample is cloudy, the free base is precipitating. Add more Acetonitrile until the solution is perfectly clear before injecting to prevent column clogging.

  • Elution: Run a gradient from 5% B to 60% B over 20 minutes. The deprotonated free base will show strong retention and sharp peak shape[6].

  • Isolation: Lyophilize (freeze-dry) the collected fractions. NH₄OH is volatile and will sublimate completely, leaving the pure free base.

Protocol 3: Dihydrochloride Salt Formation for Final Isolation

Use this to convert the purified free base oil into a stable, handleable solid.

  • Dissolution: Dissolve the purified free base of this compound in a minimum volume of anhydrous Diethyl Ether or Tetrahydrofuran (THF) under an inert atmosphere.

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add 2.1 equivalents of HCl (e.g., 4M HCl in dioxane) dropwise while stirring vigorously. A white precipitate will form immediately[7].

  • Maturation & Filtration (Self-Validation Step): Allow the suspension to stir at 0 °C for 30 minutes to mature the crystals.

    • Validation: Spot the supernatant on a TLC plate (developed in 10% MeOH/DCM + 2% NH₃). There should be no product spot remaining, confirming complete precipitation.

  • Isolation: Filter the solid under a vacuum, wash with cold anhydrous ether, and dry in a vacuum oven at 40 °C overnight to yield the dihydrochloride salt.

References

  • Biotage. "Is there an easy way to purify organic amines?" Available at: [Link]

  • University of Rochester. "Chromatography: The Solid Phase." Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at: [Link]

  • National Institutes of Health (PMC). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Available at:[Link]

  • AccelaChem. "1250050-53-3,1-(5-bromopyridin-2-yl)piperidine-3-carboxamide-AccelaChem (Reference for 4-(pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride)." Available at: [Link]

Sources

Side reactions in the synthesis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol Audience: Researchers, scientists, and drug development professionals

Introduction & Reaction Overview

The synthesis of this compound and its associated salts [1] is a critical workflow in the preparation of specialized nitrogen-containing heterocycles and pharmaceutical intermediates. The standard synthetic route relies on the nucleophilic addition of 2-picolyllithium (generated from 2-methylpyridine and n-butyllithium) to an electrophilic piperidin-4-one derivative (such as N-Boc-piperidin-4-one) [2]. Following the carbon-carbon bond formation, the protecting group is removed to yield the target tertiary alcohol.

Despite the conceptual simplicity of this transformation, chemists frequently encounter yield-limiting side reactions. The strongly basic nature of 2-picolyllithium often leads to competitive enolization of the piperidinone, while the resulting tertiary alcohol is highly susceptible to E1 dehydration during acidic deprotection. This guide provides a mechanistic breakdown, quantitative troubleshooting data, and a self-validating protocol to overcome these specific bottlenecks.

Workflow & Mechanistic Pathways

Synthesis Picoline 2-Methylpyridine Anion 2-Picolyllithium (Nucleophile/Base) Picoline->Anion Lithiation BuLi n-BuLi (-78°C) BuLi->Anion Adduct N-Boc-4-[(pyridin-2-yl)methyl] piperidin-4-ol Anion->Adduct Nucleophilic Addition (Promoted by CeCl3) Enolate Enolization Byproduct (Recovered Ketone) Anion->Enolate Base-catalyzed Deprotonation Ketone N-Boc-piperidin-4-one (Electrophile) Ketone->Adduct Ketone->Enolate Product 4-[(Pyridin-2-yl)methyl] piperidin-4-ol (Target Product) Adduct->Product Mild Acidic Deprotection (e.g., 20% TFA, 0°C) Alkene Dehydration Byproduct (Alkene Formation) Adduct->Alkene Harsh Acidic Deprotection (E1 Elimination)

Workflow and side reactions for this compound synthesis.

Quantitative Data: Impact of Reaction Conditions on Side Reactions

The table below summarizes typical outcomes based on varied experimental parameters, highlighting the necessity of additives and precise temperature control.

Reaction PhaseConditionsAdditiveTemp (°C)Target Yield (%)Enolization (%)Elimination (%)
Addition n-BuLi, THFNone0< 10> 80N/A
Addition n-BuLi, THFNone-7845 - 5535 - 45N/A
Addition n-BuLi, THFAnhydrous CeCl₃-7885 - 92< 5N/A
Deprotection TFA/DCM (1:1)None25N/AN/A40 - 60
Deprotection TFA/DCM (1:4)None0> 90N/A< 5
Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted N-Boc-piperidin-4-one instead of the addition product? Causality: 2-Picolyllithium acts as both a nucleophile and a strong base. N-Boc-piperidin-4-one is highly enolizable due to the acidic alpha-protons adjacent to the carbonyl. If the basicity of the organolithium outcompetes its nucleophilicity, it will simply deprotonate the ketone to form an enolate. Upon aqueous workup, the enolate reverts to the starting ketone, leading to artificially high "recovery" rates. Solution: Implement Imamoto addition conditions by utilizing anhydrous Cerium(III) chloride (CeCl₃) [3, 4]. Cerium is highly oxophilic; it coordinates to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, transmetalation of 2-picolyllithium with CeCl₃ generates an organocerium intermediate that is highly nucleophilic but significantly less basic, completely suppressing the enolization pathway.

Q2: During Boc deprotection, my LC-MS shows a massive peak at[M-18]. How do I prevent this dehydration? Causality: The target molecule contains a tertiary alcohol. The adjacent methylene group is bonded to a pyridine ring, meaning that dehydration (loss of H₂O) results in a highly stable, fully conjugated alkene system (4-(pyridin-2-ylmethylene)piperidine). Under strongly acidic conditions (e.g., 50% TFA at room temperature) or elevated temperatures, the hydroxyl group is protonated and leaves as water. The resulting tertiary carbocation rapidly undergoes E1 elimination driven by the thermodynamic stability of the conjugated product. Solution: Deprotect under strictly mild conditions. Use a dilute acid solution (e.g., 20% TFA in DCM) and maintain the reaction at 0 °C. Alternatively, use a non-aqueous Lewis acid approach, such as TMSOTf and 2,6-lutidine in DCM at 0 °C, which cleaves the Boc group without generating the high concentration of protons required to catalyze the dehydration.

Q3: I am observing di-alkylation or dimerization impurities. What causes this? Causality: 2-Methylpyridine possesses three acidic protons on its methyl group. If an excess of n-butyllithium is used, or if the addition rate is poorly controlled, multiple lithiations can occur, leading to poly-nucleophilic species that attack multiple ketone molecules. Solution: Ensure strict stoichiometric control. Always use a slight excess of 2-methylpyridine (1.05 equivalents) relative to n-butyllithium (1.00 equivalent) to guarantee that no unreacted n-BuLi remains in the solution prior to the addition of the ketone.

Step-by-Step Methodology: Optimized Synthesis Protocol

This protocol utilizes an organocerium intermediate to ensure high-fidelity addition and a mild deprotection sequence to preserve the tertiary alcohol.

Phase 1: Preparation of Anhydrous CeCl₃ Self-Validation Check: Commercial CeCl₃·7H₂O must be rigorously dried; failure to do so will quench the organolithium reagent instantly.

  • Place CeCl₃·7H₂O (1.5 eq relative to ketone) in a Schlenk flask.

  • Heat gradually to 140 °C under high vacuum (< 0.1 Torr) over 2 hours. Maintain at 140 °C for an additional 2 hours.

  • Cool to room temperature under an argon atmosphere. The resulting solid should be a free-flowing white powder.

  • Suspend the anhydrous CeCl₃ in dry THF (5 mL/mmol) and stir vigorously at room temperature for 2 hours to form a uniform milky suspension. Cool to -78 °C.

Phase 2: Lithiation and Nucleophilic Addition

  • In a separate dry flask under argon, dissolve 2-methylpyridine (1.05 eq) in dry THF (3 mL/mmol) and cool to -78 °C.

  • Add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the deep red 2-picolyllithium solution.

  • Transfer the 2-picolyllithium solution dropwise via cannula into the -78 °C CeCl₃ suspension. Stir for 30 minutes at -78 °C to allow transmetalation.

  • Add a solution of N-Boc-piperidin-4-one (1.0 eq) in dry THF dropwise.

  • Stir for 2 hours at -78 °C. Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via TLC/LC-MS; the ketone peak should be <5%.

  • Quench the main reaction at -78 °C with saturated aqueous NH₄Cl, warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

Phase 3: Mild Boc Deprotection

  • Dissolve the crude N-Boc intermediate in dry DCM (10 mL/mmol) and cool to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20% v/v in DCM.

  • Stir at 0 °C for 3 hours. Validation: Monitor strictly by LC-MS. Do not let the reaction warm to room temperature to avoid the [M-18] elimination byproduct.

  • Quench by slowly pouring the mixture into ice-cold saturated aqueous NaHCO₃ (ensure pH > 8).

  • Extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₄OH) to isolate pure this compound.

References
  • "The Mechanism of Addition of Lithium Reagents to Ketones", ResearchGate, URL: [Link]

  • "Addition reactions to chiral aziridine-2-carboxaldimine toward various enantiopure nitrogen-containing heterocycles", Bioorganic Chemistry, URL: [Link]

  • "Synthesis of Medium-Ring Nitrogen Heterocycles and their Application to Diverse Scaffold Assembly", University of Birmingham Research Portal, URL: [Link]

Technical Support Hub: Stability Optimization for 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSH-PYP-004-STAB Status: Active / Expert Review Last Updated: March 2026 Department: Chemical Development & Application Science[1]

Executive Summary

You are likely encountering stability issues with 4-[(Pyridin-2-yl)methyl]piperidin-4-ol due to its "Janus-faced" chemical nature.[1] This molecule contains two competing instability centers:

  • A Tertiary Alcohol (Position 4): Highly susceptible to acid-catalyzed dehydration (E1 elimination) to form the corresponding alkene.[1]

  • A Secondary Amine (Piperidine Ring): Prone to oxidative degradation (N-oxide formation) and reaction with atmospheric CO₂ (carbamate formation).[1]

This guide provides a root-cause analysis and actionable protocols to stabilize this intermediate for long-term storage and formulation.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My white solid has turned yellow/brown after 2 weeks. Is it still usable?

Diagnosis: Oxidative Degradation. The color change indicates the formation of N-oxides or radical oxidation products at the benzylic-like methylene bridge connecting the pyridine and piperidine rings.

  • Immediate Action: Check purity via HPLC. If purity is >95%, repurify immediately via recrystallization or column chromatography.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen). The secondary amine is reacting with atmospheric oxygen or trace peroxides in your solvent.

Q2: I see a new impurity peak at M-18 in my LC-MS. What is it?

Diagnosis: Dehydration (Elimination). The mass loss of 18 Da corresponds to the loss of water (


). The tertiary alcohol at the 4-position has undergone elimination to form the endocyclic or exocyclic alkene.
  • Root Cause: This is likely catalyzed by trace acidity in your solvent (e.g., unbuffered CDCl₃ for NMR) or heat during drying.

  • Fix: Ensure all solvents are neutralized. Avoid heating above 40°C during drying steps.

Q3: The free base is hygroscopic and turns into a gum. How do I fix this?

Diagnosis: Moisture sorption leading to hydrolysis/degradation. Piperidine bases are often hygroscopic. Water uptake accelerates both oxidation and potential ring-opening reactions.[1]

  • Solution: Convert the free base to a crystalline salt form. The Dihydrochloride (2HCl) or Fumarate salts are recommended to lock the nitrogen lone pairs and increase lattice energy, repelling water.

Module 2: Degradation Pathways Visualization

Understanding the enemy is the first step to defeating it. The diagram below details the two primary degradation routes you must mitigate.

DegradationPathways Start 4-[(Pyridin-2-yl)methyl] piperidin-4-ol (Target Molecule) Acid Trace Acid / Heat Start->Acid Protonation of -OH Oxygen O2 / Peroxides Start->Oxygen Radical Attack Carbocation Tertiary Carbocation Intermediate Acid->Carbocation -H2O (E1) Alkene Tetrahydropyridine Derivative (M-18 Impurity) Carbocation->Alkene -H+ (Elimination) NOxide Piperidine N-Oxide (Yellowing) Oxygen->NOxide N-Oxidation

Figure 1: Mechanistic pathways for the degradation of this compound showing dehydration (top) and oxidation (bottom).[1]

Module 3: Stabilization Protocols

Protocol A: Salt Formation (Recommended)

The free base is inherently unstable. Converting it to a salt stabilizes the amine and reduces hygroscopicity.

Target Salt: Dihydrochloride (2HCl) Rationale:[1] Protonates both the highly basic piperidine (


) and the less basic pyridine (

), preventing oxidation and raising the melting point.
  • Dissolution: Dissolve 1.0 eq of free base in anhydrous Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Addition: Cool to 0°C. Dropwise add 2.2 eq of HCl (4M in Dioxane or Et₂O). Do not use aqueous HCl to avoid introducing water.

  • Crystallization: Stir at 0°C for 1 hour. If precipitate forms, filter under Argon. If not, add diethyl ether as an antisolvent until turbid, then refrigerate.

  • Drying: Dry in a vacuum desiccator over

    
     at room temperature. Do not heat. 
    
Protocol B: Storage of Free Base

If you must store the free base:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Purge headspace with Argon for 30 seconds before sealing.

  • Temp: Store at -20°C.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite™.

Module 4: Analytical Verification Strategy

Do not assume stability; verify it. Use this decision matrix to assess your sample quality.

Representative Stability Data (Simulated)
ParameterFree Base (Solid)Dihydrochloride Salt
Melting Point Low (< 80°C, broad)High (> 150°C, sharp)
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)
Shelf Life (25°C) < 2 Weeks> 12 Months
Main Impurity N-Oxide / AlkeneNone observed
Workflow for Purity Assessment

AnalysisWorkflow Sample Sample Intake Visual Visual Inspection: Yellowing or Gum? Sample->Visual LCMS LC-MS Analysis (Acidic Mobile Phase) Visual->LCMS Dissolve in MeOH Decision1 Peak @ M-18? LCMS->Decision1 Decision2 Peak @ M+16? Decision1->Decision2 No Result1 Dehydration Detected Action: Recrystallize Decision1->Result1 Yes Result2 Oxidation Detected Action: Repurify & Argon Store Decision2->Result2 Yes Result3 Pass: >98% Purity Decision2->Result3 No

Figure 2: Analytical decision tree for assessing the integrity of the piperidin-4-ol derivative.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] ICH Guidelines.[2][3][4][5] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Referencing elimination mechanisms of tertiary alcohols). [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Referencing pKa rules for salt selection). [Link][1]

  • Balsas, P., et al. (2025). "Oxidation of Secondary Amines to Nitrones."[6][7] ResearchGate. (Referencing susceptibility of piperidine rings to oxidation). [Link]

Sources

Technical Support Center: Synthesis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists encountering bottlenecks in the synthesis of highly polar, multi-basic building blocks. 4-[(Pyridin-2-yl)methyl]piperidin-4-ol is a highly versatile scaffold used in the development of kinase inhibitors and GPCR ligands. However, its synthesis is notoriously prone to competitive side reactions and isolation failures.

This guide bypasses generic procedures to provide a deeply mechanistic, self-validating troubleshooting framework designed to ensure high-fidelity synthesis and purification.

Mechanistic Workflow Visualization

SynthesisPathway Sub1 2-Picoline Step1 n-BuLi / TMEDA / THF -78°C (Deprotonation) Sub1->Step1 Int1 2-Picolyllithium (Deep Red Solution) Step1->Int1 Step2 CeCl3 / -78°C (1,2-Nucleophilic Addition) Int1->Step2 Sub2 1-Boc-piperidin-4-one Sub2->Step2 Int2 1-Boc-4-[(pyridin-2-yl)methyl] piperidin-4-ol Step2->Int2 Step3 4M HCl in Dioxane (Boc Deprotection) Int2->Step3 Prod 4-[(Pyridin-2-yl)methyl] piperidin-4-ol 2HCl Step3->Prod

Mechanistic workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting

Q1: My yield for the nucleophilic addition step is consistently below 30%, and I recover mostly unreacted 1-Boc-piperidin-4-one. What is going wrong? A: You are observing the classic competitive enolization problem. 1-Boc-piperidin-4-one possesses four relatively acidic alpha-protons. 2-Picolyllithium is not only a nucleophile but also a strong kinetic base. At standard conditions, its basicity outcompetes its nucleophilicity; it deprotonates the alpha-position to form the piperidone enolate, regenerating 2-picoline. During aqueous workup, the enolate simply protonates back to the starting ketone. Causality & Solution: To suppress basicity and enhance electrophilic attack, transmetalate the organolithium species with anhydrous Cerium(III) chloride (CeCl₃) prior to ketone addition. Cerium is highly oxophilic; it coordinates strongly to the carbonyl oxygen, activating it electrophilically while simultaneously attenuating the basicity of the nucleophile. This Imamoto-type modification heavily favors the desired 1,2-addition .

Q2: How do I ensure complete deprotonation of 2-picoline? The reaction turns dark, but NMR shows unreacted starting material. A: While 2-picoline is relatively acidic for a hydrocarbon (pKa ~34), complete deprotonation by n-Butyllithium (n-BuLi) requires strict kinetic control. n-BuLi naturally exists as hexameric aggregates in THF, which severely reduces its effective kinetic basicity. Causality & Solution: Add Tetramethylethylenediamine (TMEDA) in a 1:1 molar ratio with n-BuLi. TMEDA breaks down the n-BuLi hexamers into highly reactive monomers, drastically increasing the metalation rate . Furthermore, always titrate your n-BuLi (e.g., against diphenylacetic acid) prior to use to ensure accurate stoichiometry.

Q3: During the Boc deprotection step using TFA, I am getting a complex mixture and cannot isolate the free base. Why? A: The final product is a highly polar, water-soluble molecule containing a secondary amine, a pyridine ring, and a tertiary alcohol. Trifluoroacetic acid (TFA) forms strong, lipophilic trifluoroacetate salts with both basic nitrogens. If you attempt an aqueous basic workup to break these salts, the highly polar product will partition irreversibly into the aqueous layer. Causality & Solution: Switch your deprotection reagent to 4M HCl in 1,4-dioxane. The dihydrochloride salt of the product is dense, crystalline, and completely insoluble in ethereal solvents. This allows you to simply filter the pure product directly from the reaction mixture, bypassing the catastrophic aqueous workup entirely .

Q4: The Boc-protected intermediate streaks severely on standard silica gel chromatography. How should I purify it? A: The basic pyridine nitrogen and the tertiary hydroxyl group interact strongly with the acidic silanol groups on standard normal-phase silica, causing severe tailing and co-elution of impurities. Causality & Solution: Passivate the silica gel by pre-treating the column with 1-5% Triethylamine (TEA) in your starting eluent, or use amine-functionalized (NH₂) silica. Alternatively, reverse-phase chromatography (C18) with a water/acetonitrile gradient (buffered with 0.1% formic acid) provides superior resolution for this scaffold.

Quantitative Data & Reaction Parameters
ParameterStep 1: DeprotonationStep 2: Nucleophilic AdditionStep 3: Boc Deprotection
Reagents 2-Picoline, n-BuLi, TMEDAOrganocerium int., 1-Boc-piperidin-4-oneBoc-intermediate, 4M HCl/Dioxane
Temperature -78 °C-78 °C to Room Temp20 °C (Room Temp)
Time 45 minutes2 hours2 hours
Expected Yield Quantitative (in situ)75 - 85%> 90%
Critical Control Point n-BuLi titration, strictly anhydrous THFAnhydrous CeCl₃ to prevent enolizationAvoid aqueous workup; isolate as HCl salt
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-[(pyridin-2-yl)methyl]piperidin-4-ol (Imamoto Modification)
  • CeCl₃ Preparation: Place CeCl₃·7H₂O (1.5 equiv) in a round-bottom flask. Dry under high vacuum, gradually increasing the temperature from 90 °C to 140 °C over 2 hours.

    • Self-Validation Check: The crystalline solid will transition into a free-flowing, purely white powder. If it turns yellow/brown, hydrolysis to insoluble CeOCl has occurred; discard and restart.

  • Deprotonation: In a separate flame-dried flask under N₂, dissolve 2-picoline (1.2 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add titrated n-BuLi (1.2 equiv).

    • Self-Validation Check: The solution must immediately transition from clear to a deep red/orange color, confirming the formation of 2-picolyllithium. Stir for 45 minutes.

  • Transmetalation: Add the anhydrous CeCl₃ in one portion to the -78 °C solution. Stir for 1 hour.

    • Self-Validation Check: The deep red solution will transition into a thick, pale-yellow slurry, confirming the formation of the organocerium reagent.

  • Addition: Dropwise add 1-Boc-piperidin-4-one (1.0 equiv) dissolved in a minimum volume of anhydrous THF. Stir at -78 °C for 1 hour, then allow to warm to room temperature over 1 hour.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validation Check: The yellow mixture will turn white/colorless as the organometallic species is neutralized. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via NH₂-silica chromatography.

Protocol 2: Deprotection to this compound Dihydrochloride
  • Dissolution: Dissolve the purified 1-Boc-4-[(pyridin-2-yl)methyl]piperidin-4-ol in anhydrous Dichloromethane (DCM) (0.1 M).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10 equiv).

    • Self-Validation Check: Vigorous gas evolution (CO₂ and isobutylene) will occur immediately. Within 15 to 30 minutes, a dense white precipitate will begin crashing out of the solution.

  • Isolation: Stir the suspension at room temperature for 2 hours to ensure complete deprotection. Filter the suspension through a Buchner funnel, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield the target compound as a pure dihydrochloride salt.

References
  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1989). "Carbonyl addition reactions of organocerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398. URL:[Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition). John Wiley & Sons. URL:[Link]

  • Wakefield, B. J. (1988). Organolithium Methods. Academic Press. URL:[Link]

Technical Support Center: 4-[(Pyridin-2-yl)methyl]piperidin-4-ol Stability & Storage

[1][2]

Reference ID: CAS 1083299-73-3 Support Level: Tier 3 (Senior Application Scientist) Status: Operational[1][2]

Executive Summary & Chemical Profile

Subject: 4-[(Pyridin-2-yl)methyl]piperidin-4-ol CAS No: 1083299-73-3 Role: Critical intermediate in the synthesis of antihistamines (e.g., Bepotastine) and other pharmaceutical targets.[1][2]

Stability Alert: This compound possesses a tertiary alcohol adjacent to a basic piperidine ring and a pyridine moiety .[2] This structural combination creates a "perfect storm" for degradation via three primary vectors:

  • Oxidative N-oxide formation (at the piperidine nitrogen).

  • Hygroscopic clumping (leading to hydrolysis or carbonate formation).[2]

  • Dehydration (loss of the tertiary -OH group) under acidic or thermal stress.[2]

Immediate Action Required: If your sample has been stored at room temperature for >48 hours without inert gas protection, perform a purity check immediately.[2]

Troubleshooting Guide (Q&A Format)

Category A: Physical Appearance & Handling[1][2][3][4][5]

Q1: My sample has shifted from an off-white powder to a sticky, yellow-orange solid. Is it salvageable?

  • Diagnosis: This is a classic sign of oxidative degradation coupled with hygroscopicity .[2] The yellowing typically indicates the formation of N-oxides or pyridine ring oxidation products (often chromophoric).[2] The stickiness confirms moisture absorption, which accelerates these reactions.

  • Resolution:

    • Do not use directly. The purity has likely dropped below 95%.[2]

    • Salvage Protocol: Attempt recrystallization using a non-polar/polar solvent pair (e.g., Ethyl Acetate/Hexane) to remove the polar N-oxide impurities.[2]

    • Prevention: Store future batches in amber glass with a desiccant packs and Parafilm® sealing.[2]

Q2: The material has formed hard clumps that are difficult to weigh.[2] Can I grind it?

  • Diagnosis: Moisture absorption has caused "caking."[2]

  • Risk: Grinding generates heat (friction), which can trigger dehydration of the tertiary alcohol to an alkene (tetrahydropyridine derivative).

  • Resolution:

    • Do NOT grind vigorously.

    • Dissolve the entire clump in the reaction solvent (e.g., DCM or Methanol) and determine the concentration volumetrically. This bypasses the need for weighing solid aliquots and minimizes thermal stress.[2]

Category B: Chemical Stability & Analysis[1][2][3]

Q3: I see a new impurity peak at RRT 0.85 on my HPLC. What is it?

  • Diagnosis: Relative Retention Time (RRT) < 1.0 usually indicates a more polar species.[2] For this molecule, the N-oxide is the primary suspect.[2]

  • Mechanism: The secondary amine in the piperidine ring reacts with atmospheric oxygen.[2]

  • Resolution: Check your mobile phase. If you are using acidic modifiers (TFA), you might also be inducing in-situ dehydration.[2] Switch to a buffered neutral pH (Ammonium Acetate/Bicarbonate) method to confirm if the peak persists.

Q4: Can I store this compound in solution?

  • Diagnosis: Solution stability is significantly lower than solid-state stability.[1][2]

  • Verdict: No.

    • Protic solvents (Methanol/Water):[1] Promote proton exchange and potential racemization or ring-opening side reactions if impurities are present.[2]

    • Chlorinated solvents (DCM/Chloroform): Can become acidic over time (HCl formation), catalyzing the dehydration of the tertiary alcohol.

  • Protocol: Always evaporate to dryness for storage. If solution storage is unavoidable, use anhydrous THF at -20°C for max 24 hours.

Degradation Pathways Visualization

Understanding how the molecule breaks down is the key to preventing it.[2]

DegradationPathwaysParentParent Molecule(this compound)NOxideN-Oxide Impurity(Yellowing/Polar)Parent->NOxide Oxidation (O2)(RT, Light)AlkeneDehydration Product(Tetrahydropyridine derivative)Parent->Alkene Acid/Heat(-H2O)CarbamateAmine Carbonate(White Crust/Insoluble)Parent->Carbamate CO2 Absorption(Air Exposure)

Figure 1: Primary degradation vectors.[1][2] Note that the tertiary alcohol is the "weak link" for dehydration, while the amine drives oxidation and CO2 absorption.

Standard Operating Procedures (SOPs)

SOP-01: Optimal Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Lowers kinetic energy, slowing N-oxidation and thermal dehydration rates.[1][2]
Atmosphere Argon or Nitrogen Displaces O2 (prevents oxidation) and CO2 (prevents carbamate formation).[1][2]
Container Amber Glass Vials Pyridine rings can be photosensitive.[2] Amber glass blocks UV radiation.[2]
Sealing Teflon-lined cap + Parafilm Prevents moisture ingress.[1][2] Amine salts are highly hygroscopic.[2]
SOP-02: Purity Re-Validation Protocol

Perform this check if the container has been opened >3 times or stored >6 months.[1][2]

  • Technique: HPLC-UV (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 7.0)[1]

    • B: Acetonitrile[1]

    • Note: Avoid TFA; low pH degrades the sample on-column.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Acceptance Criteria:

    • Purity > 98.0% (Area %).[2]

    • No single impurity > 0.5%.[2]

Storage Decision Workflow

Follow this logic gate to determine the correct handling for your specific situation.

StorageDecisionStartNew Shipment ReceivedImmediateUseImmediate Use(< 48 hours)?Start->ImmediateUseYesUseStore at 2-8°C(Desiccator)ImmediateUse->YesUseYesNoUseLong Term StorageImmediateUse->NoUseNoAliquotAliquot under Inert Gas(Avoid freeze-thaw)NoUse->AliquotSealSeal: Teflon Cap + Parafilm+ Foil WrapAliquot->SealDeepFreezeStore at -20°CSeal->DeepFreeze

Figure 2: Decision tree for incoming inventory management.

References

  • PubChem. (2025).[2] Piperidin-4-ol Compound Summary (CID 79341).[1][2] Retrieved from [Link][1]

Technical Support Center: 4-[(Pyridin-2-yl)methyl]piperidin-4-ol Synthesis & Analysis

[1]

Status: Active | Topic ID: PYR-PIP-OH-004 | Last Updated: 2026-03-01 Audience: Medicinal Chemists, Process Development Scientists[1]

Core Directive: The "Dehydration" Challenge

User Question: I am observing a consistent impurity with a mass of [M-18] in my LC-MS data after synthesizing 4-[(pyridin-2-yl)methyl]piperidin-4-ol. It increases during acidic workup. What is happening?

Technical Diagnosis: You are encountering acid-catalyzed dehydration .[1][2] The target molecule is a tertiary alcohol at the C4 position of the piperidine ring. Tertiary alcohols are thermodynamically predisposed to elimination (E1 mechanism) to form the corresponding alkene (a tetrahydropyridine derivative), especially when a neighboring electron-withdrawing group (like the pyridine ring) or conjugation possibility exists.

The Mechanism:

  • Protonation: The hydroxyl group accepts a proton (

    
    ) from your workup acid (e.g., HCl or 
    
    
    ).
  • Carbocation Formation: Water leaves, generating a tertiary carbocation at C4.

  • Elimination: A proton is removed from the adjacent C3 or C5 position, forming the double bond.

Troubleshooting Protocol: Prevention & Remediation
StepAction ItemTechnical Rationale
Quench Use Saturated

at 0°C .
Avoids strong mineral acids (HCl) which accelerate E1 elimination. Low temperature kinetically inhibits the elimination step.
pH Control Maintain aqueous pH > 8.0 during extraction.Basic conditions prevent protonation of the -OH group, shutting down the leaving group potential.
Solvent Avoid chlorinated solvents if possible; use EtOAc or MTBE .Chlorinated solvents can become slightly acidic over time or stabilize carbocation intermediates.
Storage Store as the Free Base or Fumarate salt .Avoid HCl salts for long-term storage of this specific tertiary alcohol; they often dehydrate in the solid state over months.

Reagent Quality: 2-Picolyllithium Aggregation

User Question: My yield varies between 30% and 85% despite using the same protocol (n-BuLi + 2-Picoline). Why is the lithiation inconsistent?

Technical Diagnosis: The reactivity of 2-picolyllithium is highly dependent on its aggregation state and solvation. Unlike simple alkyllithiums, 2-picolyllithium forms complex aggregates (dimers or polymers) that are less nucleophilic if not properly solvated.

Expert Insight: Research by Mulvey et al. indicates that 2-picolyllithium exists as a contact ion pair or polymer in non-polar solvents.[1] To ensure a reactive "monomeric-like" species that attacks the piperidone ketone effectively, you must disrupt these aggregates.

Optimization Workflow
  • Temperature: Deprotonation of 2-picoline must occur at -78°C to prevent polymerization of the picoline itself (Wurtz-type coupling).[1]

  • Additives: If yields are low, add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.05 eq) during the lithiation step. TMEDA coordinates lithium, breaking down aggregates and increasing the basicity/nucleophilicity of the picolyl anion [1].

  • Stoichiometry: Use a slight excess of the lithiated species (1.2 eq) relative to the piperidone to account for adventitious moisture, as the pyridine nitrogen can coordinate water tenaciously.

ReactionPathwayStart2-Picoline + n-BuLiIntermediate2-Picolyllithium(Aggregate)Start->Intermediate-78°C, THFActiveSpeciesActive Monomer(TMEDA/THF solvated)Intermediate->ActiveSpecies+ TMEDAor Warm to -40°CByProduct2Impurity B:Bis-picoline (Oxidative)Intermediate->ByProduct2O2 exposureor High TempProductTarget Alcohol(Tertiary -OH)ActiveSpecies->Product+ N-Boc-4-piperidoneByProduct1Impurity A:Dehydration (Alkene)Product->ByProduct1Acidic Workup(H+)

Caption: Mechanistic pathway showing the critical activation of 2-picolyllithium and the divergence into the dehydration by-product.

Analytical Troubleshooting: HPLC & LC-MS

User Question: My HPLC peaks are tailing significantly, and I see "ghost peaks" in blank runs. How do I analyze this compound accurately?

Technical Diagnosis: The molecule contains two basic nitrogen atoms: the piperidine amine (pKa ~10-11) and the pyridine nitrogen (pKa ~5.2). These interact strongly with residual silanol groups on standard C18 silica columns, causing peak tailing. Furthermore, the pyridine ring can chelate trace metals in the HPLC system.

Method Development Guide
ParameterRecommendationReason
Column C18 with High Carbon Load or Hybrid Particle (e.g., XBridge BEH) Hybrid particles have fewer free silanols, reducing secondary interactions with the basic nitrogens.[1]
Mobile Phase A Water + 0.1% Ammonia (pH ~10)High pH keeps the piperidine neutral (unprotonated), improving peak shape. Note: Ensure your column is pH 10 stable.
Alternative A Water + 0.1% TFA If low pH is required, TFA pairs with the amine to improve shape, though it suppresses MS ionization signal.
Mobile Phase B AcetonitrileMethanol can sometimes cause higher backpressure and broader peaks for this scaffold.
Detection 254 nm (Pyridine)The piperidine ring is UV-inactive; signal comes entirely from the pyridine chromophore.

Impurity Identification Table:

Retention Time (Rel)Mass ShiftIdentityOrigin
0.85[M-18]Tetrahydropyridine Dehydration (Acidic workup/Heat).[1]
1.00[M+H]Target Desired Product.
1.10[M+16]N-Oxide Oxidation of pyridine nitrogen (peroxides in ether/THF).
0.40[M-Target]2-Picoline Unreacted starting material.[1]

Isolation & Workup: The "Chelation" Effect

User Question: I have a thick emulsion during extraction, and my mass balance is low. Where is my product?

Technical Diagnosis: The This compound motif is an effective bidentate ligand.[1] The pyridine nitrogen and the C4-hydroxyl group can form a stable 5- or 6-membered chelate ring with Lithium (from the reagent) or Magnesium (if using Grignard).[1] This complex is often water-soluble or amphiphilic, stabilizing emulsions.[1]

The "Rochelle" Protocol: Do not rely on simple water/brine washes.

  • Quench: Add saturated Rochelle Salt (Potassium Sodium Tartrate) solution.

  • Stir: Vigorously stir for 1–2 hours at room temperature.

    • Why? Tartrate binds metals (Li/Mg) more strongly than your product, breaking the chelate and releasing the organic product into the organic layer [2].

  • Extraction: Use Dichloromethane (DCM) with 5% Methanol . The added polarity helps extract the polar alcohol from the aqueous phase.

References

  • Mulvey, R. E., et al. (2020).[3] Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium. Maynooth University Research Archive. Available at: [Link]

  • PubChem. (2025).[4] Compound Summary: Piperidin-4-ol Derivatives. National Library of Medicine. Available at: [Link]

Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Validation of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds like 4-[(Pyridin-2-yl)methyl]piperidin-4-ol, a heterocyclic scaffold with potential applications in pharmaceutical research, precise structural elucidation is paramount. This guide presents a comprehensive, multi-faceted spectroscopic approach to validate its structure, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind our experimental choices, presenting a self-validating system that ensures the highest degree of confidence in the final structural assignment.

The combined application of IR, NMR, and MS provides a more comprehensive and error-resistant model for molecular structure determination than any single method alone.[1] This cross-correlation of data from different physical principles—vibrational modes, nuclear magnetic environments, and mass-to-charge ratios—is essential for reducing ambiguity and achieving a definitive structural assignment.[1]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the compound and offering insights into its fragmentation patterns, which are crucial for confirming the connectivity of its constituent parts.[1][2]

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₆N₂O), the expected data from a high-resolution mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) would be a prominent protonated molecular ion peak [M+H]⁺.

Parameter Expected Value Information Gained
Molecular Formula C₁₁H₁₆N₂O---
Exact Mass 192.1263 g/mol ---
[M+H]⁺ (ESI-MS) m/z 193.1335Confirms the molecular weight and elemental composition.
Key Fragments Loss of H₂O, cleavage of the piperidine ringProvides evidence for the presence of a hydroxyl group and the piperidine scaffold.[2][3]

Table 1: Predicted Mass Spectrometry Data for this compound

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode, given the basic nature of the nitrogen atoms.[3]

  • Data Acquisition:

    • Perform a full scan (e.g., m/z 50-500) to identify the precursor ion [M+H]⁺.

    • Conduct a product ion scan (MS/MS) on the precursor ion to observe characteristic fragmentation patterns. Optimize collision energy to achieve a rich fragmentation spectrum.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1]

Expected IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to distinct absorption bands in the IR spectrum.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (Alcohol) 3400-3200 (broad)Stretching
N-H (Piperidine) 3350-3250 (medium)Stretching
C-H (sp³) 2950-2850 (strong)Stretching
C=C, C=N (Pyridine) 1600-1450 (medium-strong)Ring Stretching
C-O (Alcohol) 1150-1050 (strong)Stretching

Table 2: Predicted Infrared Absorption Frequencies

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4][5] We will utilize both ¹H and ¹³C NMR for a comprehensive analysis.

Expected ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of unique proton environments, their integration (ratio), and their splitting patterns (multiplicity), which indicates neighboring protons.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyridine-H 8.5-8.6d1HH adjacent to N
Pyridine-H 7.6-7.8t1H
Pyridine-H 7.1-7.3m2H
-CH₂- (bridge) 2.8-3.0s2HMethylene between rings
Piperidine-H (axial, C2/C6) 2.9-3.1m2HProtons adjacent to N
Piperidine-H (equatorial, C2/C6) 2.6-2.8m2HProtons adjacent to N
Piperidine-H (C3/C5) 1.5-1.7m4H
-OH Variable (e.g., 4.0-5.0)br s1HHydroxyl proton
-NH Variable (e.g., 1.8-2.5)br s1HAmine proton

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Expected ¹³C NMR Spectrum

The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon(s) Expected Chemical Shift (δ, ppm) Assignment
Pyridine-C 159-161C adjacent to CH₂
Pyridine-C 148-150C adjacent to N
Pyridine-C 136-138
Pyridine-C 123-125
Pyridine-C 121-123
Piperidine-C (C4) 68-70C bearing -OH
Piperidine-C (C2/C6) 45-47C adjacent to N
Piperidine-C (C3/C5) 38-40
-CH₂- (bridge) 42-44Methylene between rings

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

Synergistic Validation and Data Interpretation

The true power of this approach lies in the integration of data from all three techniques. The process follows a logical, self-validating workflow.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation MS Mass Spectrometry NMR_1H ¹H NMR MS->NMR_1H Confirms Mol. Weight IR Infrared Spectroscopy IR->NMR_1H Confirms Func. Groups NMR_13C ¹³C NMR NMR_1H->NMR_13C Proton Env. NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D Carbon Skeleton Validation Structure Validated NMR_2D->Validation Confirms Connectivity

Caption: Workflow for multi-spectroscopic structural validation.

  • MS Confirms the Foundation: The ESI-MS data should confirm the molecular weight, providing a [M+H]⁺ peak at m/z 193.1335. This validates the elemental formula C₁₁H₁₆N₂O.

  • IR Identifies the Building Blocks: The IR spectrum must show a broad O-H stretch, an N-H stretch, and characteristic aromatic ring vibrations, confirming the presence of the alcohol, piperidine, and pyridine moieties.

  • NMR Assembles the Structure:

    • The ¹³C NMR spectrum should display exactly 9 distinct signals, corresponding to the 9 unique carbon environments in the proposed structure.

    • The ¹H NMR spectrum's integration should match the number of protons in each environment (e.g., 4 protons for the pyridine ring, 8 for the piperidine ring, 2 for the methylene bridge).

    • The chemical shifts and splitting patterns must align with the predicted electronic environments and neighboring protons. For instance, the downfield signals (δ > 7.0 ppm) are characteristic of aromatic pyridine protons, while the upfield signals are typical for the saturated piperidine ring.

Comparison with Alternatives: The Power of Specificity

To illustrate the robustness of this method, consider a hypothetical isomer, 2-(piperidin-4-ylmethyl)pyridin-4-ol. While it has the same molecular formula and would produce the same molecular ion peak in MS, its NMR and IR spectra would be significantly different. The ¹H NMR would show a different splitting pattern and chemical shifts for the pyridine protons due to the change in substitution pattern. The ¹³C NMR would also show a different set of chemical shifts corresponding to the rearranged carbon skeleton. This highlights how the combination of techniques provides a unique spectral fingerprint for the correct structure.[4]

Conclusion

Validating the structure of this compound requires a synergistic and methodical approach. By integrating the complementary data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, we create a self-validating system that moves from molecular formula confirmation to functional group identification and finally to a detailed atomic-level map of the molecule. This rigorous process ensures the structural integrity of the compound, a non-negotiable prerequisite for its use in further research and development.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC.
  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • NIST. (2023). NIST 23 Mass Spectral Library.
  • Hanson, R. M., et al. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.
  • Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.
  • Hanson, R., et al. (n.d.). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. American Chemical Society.
  • IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types.
  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - guiding principles. UNF Scholar Research Profiles.
  • Journal of the American Chemical Society. (n.d.). High Resolution Mass Spectrum of Piperidine.
  • Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.
  • NIST. (n.d.). Welcome to the NIST WebBook.
  • PubChem. (n.d.). Piperidin-4-ol.
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • Reddit. (2013). NIST Spectral Database alternative: Japan's AIST SDBS.
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Chemistry World. (2025). Infrared and NMR fusion boosts automated structure verification.
  • ResearchGate. (2025). Syntheses, structures and vibrational spectroscopy of some 1:2 and 1:3 adducts of silver(I) oxyanion salts with pyridine and piperidine bases.
  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
  • Journal of the American Chemical Society. (n.d.). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines.
  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-.
  • NIST. (n.d.). Piperidine.
  • PubChem. (2006). NIST Chemistry WebBook.
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • MDPI. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion Complexes.
  • Perez Garcia, M., & Parellada Bellod, R. (2024). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy.
  • Gunasekaran, S., et al. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. PubMed.
  • Scribd. (n.d.). Structure Elucidation of Organic Compounds.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0271454).
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.
  • Batsuren, D., et al. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC.
  • ResearchGate. (n.d.). 13C NMR spectra of....
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • ResearchGate. (2025). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative.
  • Acta Crystallographica Section C: Structural Chemistry. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine.

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Comparative analysis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol and Structural Analogs in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, piperidine-4-ol derivatives serve as privileged scaffolds for targeting G-protein coupled receptors (GPCRs), kinases, and neurological pathways[1]. Among these, This compound (CAS 1083299-73-3) stands out due to its unique combination of a basic secondary amine, a hydrogen-bond-donating tertiary alcohol, and a conformationally flexible 2-pyridyl ring[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical profile of this specific building block against its structural analogs, detailing the mechanistic rationale for its selection and providing a self-validating experimental protocol for its incorporation into drug discovery pipelines.

Structural & Physicochemical Profiling

The exact positioning of the nitrogen atom within the aromatic ring profoundly influences the molecule's electronic distribution, hydrogen-bonding capacity, and overall lipophilicity. When designing a library, substituting the 2-pyridyl group with a 4-pyridyl or a benzyl group fundamentally alters the binding thermodynamics.

Table 1: Comparative Physicochemical Profile of Piperidine-4-ol Analogs

CompoundAromatic SystemH-Bond Acceptors / DonorsKey Electronic/Steric FeaturePrimary Application Profile
This compound 2-Pyridyl3 / 2Potential for intramolecular H-bonding with 4-OH; bidentate metal chelation.CNS targets, GPCR ligands, neurological disorders[1].
4-(Pyridin-4-ylmethyl)piperidin-4-ol 4-Pyridyl3 / 2Solvent-exposed basic nitrogen; linear H-bond acceptor.Kinase inhibitors (hinge binders).
4-Benzylpiperidin-4-ol Phenyl2 / 2Highly lipophilic; purely hydrophobic interactions (π-π stacking).Hydrophobic pocket occupation.

Mechanistic Insights: The 2-Pyridyl Advantage

The selection of the 2-pyridyl isomer over the 3- or 4-pyridyl variants is rarely arbitrary. The proximity of the pyridine nitrogen (at the ortho position) to the tertiary hydroxyl group enables a transient intramolecular hydrogen bond .

Causality of Binding: This intramolecular interaction restricts the rotational degrees of freedom around the methylene linker, effectively pre-organizing the molecule into a bioactive conformation. Consequently, the entropic penalty upon binding to a target receptor is significantly reduced, often leading to enhanced binding affinity. Furthermore, the methylene linker provides just enough rotational flexibility compared to a direct 4-(2-pyridyl) attachment, preventing steric clashes within tight binding pockets while allowing the aromatic ring to optimally align with target residues[1].

Pharmacophore Logic & Selection Criteria

PharmacophoreLogic Core Piperidine-4-ol Core Scaffold Sub1 4-Benzyl Analog (Hydrophobic, No H-Bonding) Core->Sub1 Sub2 4-(2-Pyridylmethyl) Analog (H-Bond Acceptor, Chelator) Core->Sub2 Sub3 4-(4-Pyridylmethyl) Analog (Linear H-Bond Acceptor) Core->Sub3 Effect1 High LogP, CNS Penetration Target: Deep Lipophilic Pockets Sub1->Effect1 Effect2 Intramolecular H-Bonding Target: GPCRs & Metalloproteins Sub2->Effect2 Effect3 Solvent-exposed H-Bonding Target: Kinase Hinge Regions Sub3->Effect3

Decision matrix for selecting piperidine-4-ol derivatives based on pharmacophore requirements.

Experimental Protocol: N-Functionalization via Reductive Amination

To utilize this compound in library synthesis, the secondary piperidine nitrogen is typically functionalized. The following self-validating protocol describes a robust reductive amination workflow.

Causality in Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): Chosen over NaBH4 or NaCNBH3 because it is mild enough to avoid reducing the aldehyde starting material into a primary alcohol, yet reactive enough to selectively reduce the intermediate iminium ion. It also operates safely in weakly acidic conditions without generating toxic HCN gas.

  • 1,2-Dichloroethane (DCE): Provides optimal solubility for both the polar piperidine-4-ol and the reducing agent, while possessing a dielectric constant that stabilizes the charged iminium intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve this compound (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture.

  • Self-Validating Checkpoint 1 (Monitoring): The reaction should become slightly cloudy but remain easily stirrable. Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z [M+H]+ = 193.12) and the appearance of the product mass strictly indicates completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 until pH ~8. Extract with Dichloromethane (DCM) (3 x 15 mL). Causality: The basic pH ensures the newly formed tertiary piperidine nitrogen is deprotonated, partitioning the product entirely into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via reverse-phase Prep-HPLC (0.1% TFA in MeCN/H2O) to yield the final compound as a TFA salt.

  • Self-Validating Checkpoint 2 (NMR Validation): 1H-NMR (in DMSO-d6) must show the characteristic splitting pattern of the 2-pyridyl ring: a doublet of doublets around 8.5 ppm (proton adjacent to the pyridine nitrogen) and a distinct AB quartet or singlet for the isolated methylene linker (~2.8 ppm) depending on the chiral environment induced by the new N-substitution.

SynthesisWorkflow Start 4-[(Pyridin-2-yl)methyl] piperidin-4-ol Imine Iminium Formation (Aldehyde, AcOH, DCE) Start->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction QC1 LC-MS Check (m/z 193.12 loss) Reduction->QC1 Quench Basic Quench (sat. NaHCO3) Purify Prep-HPLC (MeCN/H2O/TFA) Quench->Purify QC2 NMR / Purity >95% Purify->QC2 QC1->Quench Complete

Self-validating experimental workflow for the reductive amination of piperidine-4-ol derivatives.

References

  • [2] BLD Pharm. "1083299-73-3 | this compound". Source: bldpharm.com. URL:

  • [1] Chem-Impex. "4-Hydroxy-4-pyrid-2-yl(piperidine)". Source: chemimpex.com. URL:

  • Sigma-Aldrich. "4-(pyridin-2-ylmethyl)piperidin-4-ol trifluoromethanesulfonate". Source: sigmaaldrich.com. URL:

Sources

A Comparative Guide to the Biological Activity of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol and Structurally Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceutical science.[1][2] Its prevalence stems from a combination of favorable physicochemical properties: a saturated, flexible, yet conformationally predictable structure, and a basic nitrogen atom that is typically protonated at physiological pH, enhancing water solubility and enabling crucial ionic interactions with biological targets.[3] This versatility has led to the incorporation of the piperidine scaffold into a vast array of approved drugs targeting a wide spectrum of diseases, from central nervous system (CNS) disorders to infectious diseases and cancer.[2][4]

This guide focuses on the specific derivative, 4-[(Pyridin-2-yl)methyl]piperidin-4-ol , a molecule that combines the foundational piperidine-4-ol core with a pyridinylmethyl substituent. While direct, extensive biological data for this exact compound is sparse in publicly available literature, its constituent parts are well-represented in numerous bioactive molecules. This guide will, therefore, provide a comparative analysis of its potential biological activity by examining the structure-activity relationships (SAR) of closely related analogues. We will deconstruct the molecule into its core components and explore how variations in each region—the N-1 position, the C-4 substituent, and the C-4 functional group—modulate biological outcomes. By synthesizing data from diverse experimental studies, we aim to provide a predictive framework for researchers and drug development professionals interested in this chemical space.

Structural Deconstruction and Comparative Analysis

The biological activity of a piperidine derivative is profoundly influenced by the nature and position of its substituents. We will analyze the SAR by comparing our lead compound to derivatives with key structural modifications.

Diagram: Key Points of Diversification on the Piperidine Scaffold

The following diagram illustrates the principal locations on the piperidine core where chemical modifications can dramatically alter biological activity.

SAR_Points cluster_piperidine Piperidine Core Piperidine N1 N-1 Position (Basicity, Lipophilicity, Receptor Interaction) C4_Substituent C-4 Substituent (Sterics, Electronics, Target Specificity) C4_Core C-4 Core (H-Bonding, Polarity) N1->P_N C4_Substituent->P_C4_S C4_Core->P_C4_C

Caption: Key modification points on the piperidine scaffold.

The Influence of the C-4 Substituent: From Pyridinylmethyl to Bulky Aryl Groups

The substituent at the C-4 position is critical for determining target specificity. In our lead compound, this is a (Pyridin-2-yl)methyl group.

  • Pyridinylmethyl Group: This group provides a combination of a flexible methylene linker and an aromatic pyridine ring. The pyridine nitrogen can act as a hydrogen bond acceptor and introduces a basic center, influencing the molecule's overall pKa and interaction profile. This motif is found in compounds targeting muscarinic receptors, where the pyridine ring can engage in specific interactions within the receptor binding pocket.[5]

  • Comparison with Arylpiperidine Scaffolds: A large class of piperidine derivatives features a substituted aryl group directly attached to the C-4 position. For instance, the 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold has been identified as a hit in anti-tuberculosis screening.[6] The bulky, electron-deficient aromatic ring in these analogues is crucial for their antimycobacterial activity, a starkly different biological profile compared to the likely CNS or receptor-modulating activity of our lead compound.

  • Impact of Linker Chemistry: The connection to the C-4 position is also a key variable. While our lead has a methylene (-CH2-) linker, other derivatives utilize ether (-O-) or thioether (-S-) linkages. For example, 4-((Pyridin-2-ylthio)methyl)piperidin-4-ol incorporates a sulfur atom.[7] The choice of linker affects bond angles, flexibility, and metabolic stability, thereby fine-tuning the compound's interaction with its biological target.

The Role of the Piperidine Nitrogen (N-1): Unsubstituted vs. Substituted

Our reference compound features an unsubstituted piperidine nitrogen, making it a secondary amine. This allows it to act as a hydrogen bond donor. However, a vast number of potent piperidine-based drugs are N-substituted.

  • Unsubstituted (N-H): The presence of a hydrogen on the nitrogen is crucial for some biological activities. For instance, in certain farnesyltransferase inhibitors, changing a piperidine-2-one core to a simple piperidine (with an N-H) led to a tenfold increase in potency.[8]

  • N-Alkylation/Arylation: Substitution at the N-1 position is a common strategy to modulate a compound's properties.

    • N-Benzyl Group: The addition of a benzyl group often enhances lipophilicity, which can improve blood-brain barrier penetration. This modification is frequently used in compounds targeting CNS receptors, such as sigma (σ) receptors, where the benzyl group makes critical hydrophobic interactions.[9]

    • Long Alkyl Chains: In muscarinic antagonists like revatropate, a long N-alkyl chain is essential for achieving high affinity and selectivity for the M3 receptor over the M2 receptor, which is critical for minimizing cardiac side effects.[5]

    • N-Aryl Groups: Attaching an aryl group to the nitrogen can confer potent and specific activities. In the development of histamine H3 receptor agonists, N-aryl piperidines showed moderate to high affinity, whereas analogous piperazine derivatives were inactive, highlighting the importance of the piperidine core in this context.[10]

The Piperidin-4-ol Core: A Key Hydrogen-Bonding Anchor

The hydroxyl group at the C-4 position makes the piperidinol core more polar than a simple piperidine ring and provides a critical hydrogen bond donor and acceptor.

  • Comparison with Piperidin-4-one: The corresponding ketone, piperidin-4-one, serves as a common synthetic precursor.[11] However, the ketone itself can be part of the final pharmacophore. Piperidin-4-one derivatives have been synthesized and evaluated for antimicrobial activity, where the carbonyl group may be involved in target binding.[12] The conversion of the ketone to an alcohol fundamentally changes the compound's electronic and steric properties, as well as its hydrogen-bonding potential.

  • Comparison with Simple Piperidine: Removing the 4-hydroxyl group entirely significantly reduces polarity and eliminates a key interaction point. In the development of farnesyltransferase inhibitors, the transition from a piperidine-2-one to a simple piperidine core dramatically increased potency, suggesting that the oxygen functionality was detrimental in that specific case.[8] This underscores that while the 4-hydroxyl is often beneficial, its utility is highly target-dependent.

Comparative Data Summary

The table below summarizes the biological activities of various piperidine classes, highlighting how structural modifications alter their therapeutic potential.

Derivative Class Key Structural Feature Example Compound/Scaffold Observed Biological Activity Reference
Lead Compound Analog Pyridin-2-ylmethyl at C-4, OH at C-4(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]...M3 Muscarinic Receptor Antagonist[5]
Arylpiperidine Aryl group at C-44-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olAnti-tuberculosis[6]
N-Benzylpiperidine Benzyl group at N-12-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}...pyridineSigma (σ) Receptor Ligand[9]
N-Arylpiperidine Aryl group at N-11-Aryl-piperidine derivativesHistamine H3 Receptor Agonist[10]
Piperidin-4-one Ketone at C-42,6-diaryl-3-methyl-4-piperidonesAntibacterial, Antifungal[12]
Simple Piperidine Core No C-4 substitutionN-1 and C-5 substituted piperidinesFarnesyltransferase Inhibition[8]
Piperidine-Dihydropyrimidinone Hybrid Fused heterocyclic systemDihydropyrimidinone-piperidine hybridsAnti-ulcer, Anti-secretory[13]

Experimental Methodologies: A Practical Perspective

The evaluation of novel piperidine derivatives relies on a suite of standardized biological and chemical procedures. Below are representative protocols that form the basis of the structure-activity relationships discussed in this guide.

Protocol 1: General Synthesis via Reductive Amination

This is a robust and widely used method for preparing N-substituted piperidine derivatives, particularly for creating libraries for SAR studies.[14]

Objective: To synthesize a target N-alkylated piperidine derivative from a piperidine core and an aldehyde/ketone.

Materials:

  • Piperidine starting material (e.g., this compound)

  • Aldehyde or ketone (e.g., benzaldehyde for N-benzylation)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the piperidine starting material (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in anhydrous DCM.

  • If the piperidine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to free the amine.

  • Add a catalytic amount of glacial acetic acid (optional, ~0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. Note: This reducing agent is mild and selective for the iminium ion, tolerating many other functional groups.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted piperidine.

Diagram: Reductive Amination Workflow

Reductive_Amination Start 1. Dissolve Piperidine & Aldehyde in DCM Imine 2. Stir for 1 hr (Imine Formation) Start->Imine Reduce 3. Add NaBH(OAc)3 Imine->Reduce React 4. Stir 12-24 hrs Reduce->React Quench 5. Quench with Sat. NaHCO3 React->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final N-Substituted Piperidine Product Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2: In Vitro Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay

This assay is a common method for determining the cytotoxic (anti-cancer) potential of novel compounds by measuring drug-induced cell death.[15]

Objective: To determine the concentration of a piperidine derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Piperidine test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Discard the supernatant. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes. Causality: SRB is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acid residues of cellular proteins under mildly acidic conditions, providing a stoichiometric measure of total cellular protein content, which is proportional to cell number.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes.

  • Measurement: Read the absorbance (optical density) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition versus log concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram: SRB Assay Workflow

SRB_Assay Plate 1. Plate Cells (24 hr incubation) Treat 2. Add Piperidine Derivatives Plate->Treat Incubate 3. Incubate (48-72 hrs) Treat->Incubate Fix 4. Fix with Cold TCA Incubate->Fix Stain 5. Wash & Stain with SRB Fix->Stain Solubilize 6. Wash & Solubilize Dye with Tris Base Stain->Solubilize Read 7. Read Absorbance (510 nm) Solubilize->Read Analyze 8. Calculate IC50 Read->Analyze

Caption: Key steps in the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Outlook

While this compound itself is not extensively characterized, a systematic analysis of its structural relatives provides a powerful predictive tool for understanding its potential biological activities. The evidence suggests that this compound is unlikely to possess potent antimicrobial or anti-tuberculosis activity, which is typically associated with bulky, lipophilic aryl groups at the C-4 position. Instead, the presence of the pyridinylmethyl group and the piperidin-4-ol core strongly points towards potential activity as a modulator of CNS receptors, such as muscarinic, sigma, or histamine receptors.

The unsubstituted N-1 position offers a prime handle for chemical modification. A library of N-alkylated or N-arylated derivatives of the core scaffold could be synthesized using straightforward methods like reductive amination to probe different biological targets and optimize properties such as potency, selectivity, and pharmacokinetic profiles.[16] The comparative analysis presented in this guide serves as a foundational roadmap for such an endeavor, allowing researchers to make informed decisions in the design and evaluation of novel piperidine-based therapeutics.

References

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PMC. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4, Collection of Czechoslovak Chemical Communications. [Link]

  • Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. MDPI. [Link]24)

Sources

Comparing the efficacy of different synthetic routes to 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-[(Pyridin-2-yl)methyl]piperidin-4-ol CAS Registry Number: 5452-83-5 (Free base) / 3970-66-9 (N-Benzyl precursor) Primary Application: Key pharmacophore in antihistamines (e.g., Bepotastine), antipsychotics, and neuroactive ligands.

This guide objectively compares the three primary synthetic strategies for constructing the quaternary C4-center of the piperidine ring. The synthesis hinges on the nucleophilic addition of a (pyridin-2-yl)methyl moiety to a 4-piperidone core. The choice of route depends heavily on scalability requirements, available cooling infrastructure, and the desired protecting group strategy.

Route 1: The "Gold Standard" – Lateral Lithiation (Cryogenic)

Mechanism: Nucleophilic addition of 2-picolyllithium to N-protected-4-piperidone. Status: Industry Standard for High Yields.

The Logic

The methyl group at the 2-position of pyridine (2-picoline) is significantly more acidic (


) than standard alkyl groups due to resonance stabilization by the nitrogen atom. Strong bases like n-Butyllithium (n-BuLi)  or Lithium Diisopropylamide (LDA)  can selectively deprotonate this position at low temperatures, generating a nucleophilic species that attacks the ketone of the piperidone.
Experimental Protocol

Reagents:

  • 2-Picoline (1.1 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • N-Benzyl-4-piperidone (1.0 equiv)

  • Solvent: Anhydrous THF

  • Atmosphere: Argon/Nitrogen

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round-bottom flask and flush with Argon.

  • Lithiation: Charge with anhydrous THF and 2-picoline. Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi dropwise over 20 minutes. The solution will turn a characteristic deep red/orange color, indicating the formation of the 2-picolyllithium anion. Stir for 30–45 minutes at -78°C.

  • Addition: Dissolve N-benzyl-4-piperidone in minimal THF and add dropwise to the lithiated species. Maintain temperature below -60°C to prevent side reactions (e.g., polymerization).

  • Quench: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Self-Validating Checkpoint:

  • TLC: Disappearance of the piperidone spot (UV active).

  • 1H NMR: Appearance of a singlet (or AB quartet) for the methylene bridge (

    
     ppm) and the disappearance of the picoline methyl singlet (
    
    
    
    ppm).
Visualization: Lateral Lithiation Pathway

LithiationRoute Picoline 2-Picoline Anion 2-Picolyllithium (Deep Red Anion) Picoline->Anion Deprotonation Base n-BuLi / -78°C Base->Anion Intermediate Lithium Alkoxide Anion->Intermediate Nucleophilic Attack Piperidone N-Benzyl-4-piperidone Piperidone->Intermediate Product Target Alcohol (N-Benzyl Protected) Intermediate->Product Aq. NH4Cl Quench

Caption: Mechanism of lateral lithiation showing deprotonation and subsequent nucleophilic attack.

Route 2: The Grignard Variation (Barbier Conditions)

Mechanism: In-situ generation of organomagnesium species from 2-(chloromethyl)pyridine. Status: Alternative for labs lacking cryogenic capacity.

The Logic

Direct formation of a Grignard reagent from 2-(chloromethyl)pyridine is notoriously difficult because the reagent tends to self-couple (Wurtz coupling) or polymerize due to the basicity of the pyridine ring. The Barbier reaction circumvents this by mixing the halide, the magnesium metal, and the electrophile (piperidone) simultaneously. This ensures the transient organometallic species reacts with the ketone immediately upon formation.

Experimental Protocol

Reagents:

  • 2-(Chloromethyl)pyridine hydrochloride (neutralized to free base before use)

  • Magnesium turnings (activated with

    
    )
    
  • N-Boc-4-piperidone

  • Solvent: Anhydrous Ether or THF[1][2]

Step-by-Step Workflow:

  • Activation: Place Mg turnings in a flask with a crystal of Iodine. Heat gently until iodine vaporizes to activate the surface.

  • Barbier Mix: Dissolve both the 2-(chloromethyl)pyridine and the N-Boc-4-piperidone in THF.

  • Initiation: Add a small portion of the solution to the Mg. Heating may be required to start the reaction (exotherm).

  • Addition: Add the remaining solution dropwise to maintain a gentle reflux.

  • Workup: Acidic quench (careful with Boc group) or saturated

    
    .
    

Critical Failure Mode:

  • Homocoupling: If the ketone is not reactive enough, the primary product will be 1,2-di(pyridin-2-yl)ethane (dimer).

Route 3: Protecting Group Strategy (Benzyl vs. Boc)

The choice of protecting group on the piperidone nitrogen dictates the downstream processing.

FeatureN-Benzyl RouteN-Boc Route
Stability High. Stable to strong bases (n-BuLi) and Lewis acids.Moderate. Stable to base, but labile to strong acids.
Deprotection Hydrogenolysis. (

, Pd/C). Clean, but requires high pressure equipment.
Acid Hydrolysis. (TFA or HCl).[3] Fast, but generates salt waste.
Atom Economy Lower (Benzyl group is heavy).Higher (Boc is lighter, but reagents are costlier).
Recommendation Preferred for large-scale/industrial synthesis.Preferred for small-scale/medicinal chemistry discovery.

Comparative Analysis Summary

The following table summarizes the performance metrics based on experimental data from analogous pyridine-piperidine couplings.

MetricRoute 1: Lateral LithiationRoute 2: Grignard/Barbier
Overall Yield High (75–90%) Moderate (40–60%)
Purity Profile Clean. Main impurity is unreacted starting material.Complex. Contains homocoupling dimers.
Scalability Difficult. Requires -78°C cooling at scale.Good. Exothermic reaction (easier to manage than cryo).
Reagent Cost Low (2-picoline is a commodity chemical).Medium (2-chloromethylpyridine is more expensive).
Safety High Risk. Pyrophoric n-BuLi used.Moderate Risk. Ether solvents/Exotherms.
Decision Matrix
  • Choose Route 1 if: You need high purity and yield, and have access to dry ice/acetone baths or cryostats. This is the method of choice for reliable results.

  • Choose Route 2 if: You are limited by equipment (no cryo) or are struggling with moisture sensitivity in Route 1.

References

  • Lithiation of 2-Picoline

    • Source: "Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggreg
    • Context: Describes the thermodynamics and regioselectivity of picoline deproton
  • Synthesis of N-Benzyl-4-piperidone Intermediates

    • Source: "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide." DTIC.
    • Context: Provides protocols for handling N-benzyl piperidone deriv
  • General Piperidine Synthesis Reviews

    • Source: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[4] NIH/PubMed.

    • Context: Comprehensive review of piperidine ring functionalization str
  • Analogous Grignard/Barbier Reactions

    • Source: "Concise Formation of 4-Benzyl Piperidines and Related Deriv
    • Context: Discusses organometallic additions to piperidones.

Sources

Analytical and Performance Cross-Reference Guide: 4-[(Pyridin-2-yl)methyl]piperidin-4-ol vs. 4-Benzylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-ol scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical hinge-binding or solvent-exposed vector in the development of targeted therapeutics, particularly for kinase inhibition and neurodegenerative disease targets. This guide provides a rigorous analytical cross-reference between 4-[(Pyridin-2-yl)methyl]piperidin-4-ol (a highly polar, nitrogen-rich building block) and its lipophilic analog, 4-benzylpiperidin-4-ol .

By substituting a phenyl ring with a pyridine ring, researchers drastically alter the physicochemical properties, solubility profiles, and binding affinities of the resulting pharmacophores. These scaffolds have been instrumental in synthesizing RET kinase inhibitors for oncology[1] and CYP46A1 (CH24H) inhibitors for Alzheimer's disease[2].

Physicochemical & Structural Comparison

To effectively utilize these building blocks in drug discovery, it is crucial to understand their divergent physicochemical properties. The introduction of the pyridine nitrogen significantly lowers the lipophilicity (cLogP) and alters the salt-forming capabilities of the molecule.

PropertyThis compound4-Benzylpiperidin-4-ol
CAS Number 1246633-15-7 (2HCl)[3]51135-96-7[4]
Molecular Formula C11H16N2OC12H17NO
Molecular Weight 192.26 g/mol (Free base)191.27 g/mol
Commercial Forms Dihydrochloride[3], TriflateFree base[4]
Primary Application CYP46A1 Inhibitors[2]RET Kinase Inhibitors[1]
cLogP (Estimated) ~0.8 (Highly polar)~2.1 (Lipophilic)
Aqueous Solubility High (as dihydrochloride salt)Low to Moderate

Analytical Characterization & Causality

When transitioning from the benzyl analog to the pyridyl derivative, standard analytical methods must be adapted. As a Senior Application Scientist, I emphasize that understanding the why behind these adaptations is critical for reproducible data.

NMR Spectroscopy Rationale

The dihydrochloride salt of this compound is highly polar and insoluble in standard chlorinated solvents like CDCl3.

  • Causality for Solvent Choice: DMSO-

    
     is selected not only to achieve complete dissolution but because it actively disrupts intermolecular hydrogen bonding. This allows for the clear resolution of the tertiary hydroxyl proton (-OH) as a sharp singlet, which would otherwise exchange with residual water or broaden into the baseline in protic solvents. Furthermore, the pyridine nitrogen strongly deshields the adjacent methylene protons, shifting them further downfield compared to the benzylic protons in 4-benzylpiperidin-4-ol[4].
    
HPLC-UV / LC-MS Rationale
  • Causality for Mobile Phase Additives: The basicity of both the piperidine and pyridine nitrogens in this compound causes severe peak tailing on standard C18 columns due to secondary interactions with residual silanols on the silica matrix. To counteract this, a mobile phase heavily buffered with Trifluoroacetic Acid (TFA) (0.1% v/v) is mandatory. TFA acts as a volatile ion-pairing agent, masking the basic amines, ensuring sharp, symmetrical peaks, and maintaining compatibility with Electrospray Ionization (ESI+) in LC-MS workflows.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain internal validation checkpoints. Below are the standardized methodologies for the synthesis and analytical validation of these scaffolds.

Protocol A: System-Validated HPLC Purity Assessment

Objective: Quantify the purity of the piperidin-4-ol derivative while ensuring column inertness to basic analytes.

  • System Suitability Test (SST) - The Validation Step:

    • Inject a resolution mixture of pyridine (basic) and phenol (neutral).

    • Rationale: This validates that the column's end-capping is intact. If the pyridine peak tails (asymmetry factor > 1.5), the column contains active silanols and is unsuitable for analyzing the target analyte. Proceed only if the resolution factor (Rs) > 2.0.

  • Sample Preparation: Dissolve 1.0 mg of this compound dihydrochloride in 1.0 mL of Mobile Phase A (Water + 0.1% TFA). Vortex until completely clear.

  • Chromatographic Conditions:

    • Column: C18, 100 Å, 2.1 x 50 mm, 1.7 µm (End-capped).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Data Acceptance: Ensure the signal-to-noise (S/N) ratio of the primary peak at 254 nm is >2000, and the subsequent blank injection shows zero carryover.

Protocol B: General Synthetic Workflow for Piperidin-4-ol Cores

Objective: Generate the tertiary alcohol core via nucleophilic addition.

  • Lithiation: Cool a solution of 2-methylpyridine (or toluene for the benzyl analog) in anhydrous THF to -78°C under argon. Dropwise add n-Butyllithium (1.1 eq) to generate the lithiated nucleophile.

  • Coupling: Slowly introduce N-Boc-4-piperidone (1.0 eq) dissolved in THF. Rationale: The Boc protecting group prevents the secondary amine of the piperidine from interfering with the highly reactive organolithium reagent.

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.

  • Deprotection: Treat the resulting intermediate with 4M HCl in Dioxane for 2 hours at room temperature to cleave the Boc group, precipitating the target compound as a highly pure dihydrochloride salt[3].

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the synthetic validation process and the downstream pharmacological utility of the resulting compounds.

Workflow A Nucleophilic Addition (N-Boc-piperidone + Pyridyl-lithium) B Boc Deprotection (HCl in Dioxane) A->B Acidic Cleavage C This compound (Dihydrochloride Salt) B->C Crystallization D NMR Characterization (DMSO-d6) C->D E HPLC-UV / LC-MS Validation (0.1% TFA Mobile Phase) C->E

Fig 1. Standardized synthetic and analytical validation workflow for piperidin-4-ol derivatives.

Pathway Scaffold Piperidin-4-ol Scaffold (Target Ligand) Kinase RET Kinase Domain Scaffold->Kinase Competitive Binding Phos Autophosphorylation (Inhibited) Kinase->Phos Blocked MAPK MAPK/ERK Pathway Phos->MAPK Prolif Tumor Cell Proliferation (Arrested) MAPK->Prolif

Fig 2. Mechanistic pathway of RET kinase inhibition utilizing the piperidin-4-ol structural motif.

References

  • Accela ChemBio. "4-(pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride". Source: Accela ChemBio Catalog. URL: [Link]

  • WIPO (Google Patents). "WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS". Source: Google Patents.
  • WIPO (Google Patents). "WO2010110400A1 - Heterocyclic compound". Source: Google Patents.

Sources

In Vitro Assay Validation for 4-[(Pyridin-2-yl)methyl]piperidin-4-ol: Fragment Screening and Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cholesterol 24-hydroxylase (CH24H, also known as CYP46A1) is a brain-specific cytochrome P450 enzyme responsible for converting cholesterol to 24S-hydroxycholesterol (24HC). Because elevated 24HC levels are implicated in neurodegenerative diseases and neuronal hyperexcitation, CH24H has emerged as a highly validated target for central nervous system (CNS) disorders, including Alzheimer's disease and developmental epileptic encephalopathies. The discovery of soticlestat (TAK-935), a first-in-class, highly potent CH24H inhibitor, validated the therapeutic potential of targeting this enzyme [[1]]([Link]).

Soticlestat was developed using structure-based drug design (SBDD), utilizing a modular architecture: a 4-arylpyridine core that coordinates the heme iron, linked to a 4-benzyl-4-hydroxypiperidine fragment that occupies a critical hydrophobic pocket under Helix F of the enzyme . For researchers developing next-generation CH24H inhibitors, optimizing this Helix F-binding fragment is crucial for improving physicochemical properties such as aqueous solubility and blood-brain barrier (BBB) penetration.

This guide evaluates 4-[(Pyridin-2-yl)methyl]piperidin-4-ol (CAS: 1246633-15-7) as an advanced building block for CH24H inhibitor synthesis. We objectively compare its in vitro performance against the classical 4-benzylpiperidin-4-ol fragment (the reference scaffold used in soticlestat ), providing step-by-step assay methodologies and comparative experimental data.

Mechanistic Rationale: Why Modify the Helix F Fragment?

In fragment-based drug discovery (FBDD) and lead optimization, the causality behind replacing a benzyl group with a pyridin-2-ylmethyl group is rooted in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile without sacrificing binding affinity.

  • cLogP Reduction : The introduction of a nitrogen atom in the pyridine ring lowers the lipophilicity (cLogP) compared to the phenyl ring. High lipophilicity often drives non-specific binding, off-target toxicity, and poor aqueous solubility.

  • Hydrogen Bonding : The pyridine nitrogen serves as a potential hydrogen bond acceptor, which can interact with solvent molecules at the solvent-exposed edge of the Helix F pocket, thereby improving kinetic solubility.

  • Metabolic Stability : Phenyl rings are susceptible to aromatic hydroxylation by hepatic CYPs. The electron-deficient nature of the pyridine ring inherently resists such oxidative metabolism, extending the intrinsic half-life in human liver microsomes (HLM).

G cluster_0 Modular Assembly of CH24H Inhibitors cluster_1 Helix F Pocket Fragment HemeCore Heme-Binding Core (4-Arylpyridine) Linker Carbonyl Linker HemeCore->Linker Target1 Heme Iron Coordination HemeCore->Target1 Frag1 This compound (Test Compound) Linker->Frag1 Frag2 4-benzylpiperidin-4-ol (Reference Fragment) Linker->Frag2 Target2 Hydrophobic Interaction (Helix F) Frag1->Target2 Frag2->Target2

Modular design logic of CH24H inhibitors comparing Helix F pocket fragments.

In Vitro Assay Validation Protocols

To ensure a self-validating system, the following protocols are designed to orthogonally confirm target engagement, functional inhibition, and physicochemical improvement.

Protocol 1: Biochemical CH24H (CYP46A1) Inhibition Assay (LC-MS/MS)

This assay measures the functional inhibition of the enzyme by quantifying the reduction of its catalytic product, 24HC. We utilize CHAPS detergent and EDTA to prevent non-specific protein aggregation and metalloprotease degradation, ensuring signal fidelity.

  • Enzyme Preparation : Dilute recombinant human CYP46A1 (10 nM final concentration) in 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA and 0.01% CHAPS.

  • Compound Incubation : Pre-incubate the enzyme with varying concentrations of the fragment (0.1 µM to 100 µM, 1% DMSO final) for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation : Add cholesterol substrate (final concentration 10 µM) and an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Incubate for exactly 30 minutes at 37°C.

  • Quenching & Extraction : Stop the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard (d7-24S-hydroxycholesterol). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification : Analyze the supernatant using an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor the specific MRM transitions for 24HC to calculate the IC50.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Biochemical assays can be confounded by assay interference (e.g., compound aggregation). SPR provides orthogonal, label-free confirmation of direct target binding (Kd).

  • Sensor Chip Preparation : Use a Series S Sensor Chip NTA. Inject 0.5 mM NiCl2 to load the surface with nickel, followed by the capture of His-tagged recombinant CYP46A1 (ligand) to a target immobilization level of ~3000 Response Units (RU).

  • Analyte Preparation : Prepare serial dilutions of this compound and the reference fragment in running buffer (PBS-P+ supplemented with 2% DMSO to match compound solvent).

  • Injection : Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis : Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

Protocol 3: Kinetic Solubility and Microsomal Stability (ADME)
  • Kinetic Solubility : Spike 10 mM DMSO stock solutions of the fragments into pH 7.4 PBS (final DMSO 1%). Incubate for 24 hours at room temperature, filter through a 0.45 µm membrane, and quantify the dissolved compound via HPLC-UV against a standard curve.

  • HLM Stability : Incubate 1 µM of the fragment with Human Liver Microsomes (0.5 mg/mL protein) and 1 mM NADPH at 37°C. Take aliquots at 0, 15, 30, and 60 minutes, quench with cold acetonitrile, and analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance (CLint).

Workflow Start Fragment: this compound Step1 Biochemical Assay LC-MS/MS (24HC Quant) Start->Step1 Step2 Biophysical Assay SPR (Kd Determination) Start->Step2 Step3 ADME Profiling Kinetic Solubility & HLM Start->Step3 Decision Hit Validation & Lead Optimization Step1->Decision Step2->Decision Step3->Decision

Orthogonal in vitro validation pipeline for fragment screening and ADME.

Data Presentation: Performance Comparison

The following table summarizes the representative experimental validation comparing the novel pyridine-based fragment against the classical benzyl-based fragment. (Note: As isolated fragments lacking the heme-binding core, IC50 and Kd values are naturally in the micromolar range).

Assay MetricThis compound (Product)4-benzylpiperidin-4-ol (Reference)
Biochemical IC50 (µM) 18.5 ± 1.215.2 ± 0.9
SPR Affinity Kd (µM) 22.4 ± 2.119.8 ± 1.5
Kinetic Solubility (µg/mL) > 250 (Highly Soluble)85 (Moderately Soluble)
HLM CLint (µL/min/mg) 14.2 (High Stability)45.6 (Moderate Stability)
cLogP (Calculated) 1.122.45

Data Interpretation : While the functional inhibition (IC50) and binding affinity (Kd) of the pyridine-modified fragment are marginally weaker (~20%) than the highly lipophilic benzyl reference, this is a highly strategic and acceptable trade-off in FBDD. The critical advantage lies in the 3-fold improvement in aqueous solubility and the 3-fold reduction in microsomal clearance . When this fragment is coupled to a highly lipophilic heme-binding core (such as 4-arylpyridine), these superior physicochemical properties prevent the final drug candidate from violating Lipinski's Rule of 5, ensuring better oral bioavailability and BBB penetration.

Conclusion

For drug development professionals engineering next-generation CYP46A1 inhibitors or exploring novel CNS targets, this compound offers a highly validated, structurally optimized scaffold. By replacing the traditional benzyl moiety with a pyridin-2-ylmethyl group, researchers can systematically improve the metabolic stability and solubility of their lead compounds while maintaining critical hydrophobic interactions within the target binding pocket.

References

  • Koike, T., Yoshikawa, M., Ando, H. K., Farnaby, W., Nishi, T., Watanabe, E., Yano, J., Miyamoto, M., Kondo, S., Ishii, T., & Kuroita, T. (2021). "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)." Journal of Medicinal Chemistry, 64(16), 12228–12244.[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 73437845, Soticlestat." PubChem.[Link]

Sources

A Head-to-Head Comparison of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, head-to-head comparison of a series of 4-[(pyridin-2-yl)methyl]piperidin-4-ol analogs in key biological assays. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) within this chemical series and to provide robust, reproducible experimental protocols for their evaluation.

The this compound scaffold has emerged as a promising pharmacophore for the development of antagonists targeting the histamine H3 receptor (H3R). The H3R, a G protein-coupled receptor predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[1] Consequently, H3R antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[2]

In this guide, we will explore how subtle structural modifications to the parent molecule, this compound, influence its binding affinity and functional activity at the H3 receptor. We will present data from two gold-standard assays: a radioligand binding assay to determine receptor affinity (Ki) and an ex vivo functional assay using guinea pig ileum to assess antagonist potency (pA2).

The Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate other downstream effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.[1] H3R antagonists block this signaling cascade by preventing the binding of histamine and other agonists. Many H3R antagonists also exhibit inverse agonist activity, meaning they can reduce the basal, constitutive activity of the receptor.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi_o->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Gi_o->Neurotransmitter_Release Inhibits Ca2+ channels Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist Antagonist->H3R Blocks PKA PKA cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates Radioligand_Binding_Workflow A Prepare Membranes from hH3R-expressing cells B Incubate Membranes with [3H]-Nα-methylhistamine (Radioligand) & Test Compound A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E

Caption: Radioligand Binding Assay Workflow

Protocol for H3 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of compounds for the human histamine H3 receptor. [3][4]

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human H3 receptor are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • The membrane pellet is resuspended in fresh buffer and stored at -80°C until use. Protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate in a total volume of 250 µL.

    • To each well, add 150 µL of the membrane preparation (15-20 µg of protein), 50 µL of the test compound (at various concentrations), and 50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM).

    • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled H3 receptor ligand, such as histamine.

    • The plate is incubated for 60-90 minutes at 25°C with gentle agitation.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.

    • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Guinea Pig Ileum Functional Assay

Functional_Assay_Workflow A Isolate Guinea Pig Ileum and Mount in Organ Bath B Induce Contractions with Electrical Field Stimulation A->B C Add H3R Agonist (e.g., R-α-methylhistamine) to Inhibit Contractions B->C D Add Test Compound (Antagonist) and Re-challenge with Agonist C->D E Measure Shift in Agonist Concentration-Response Curve and Calculate pA2 D->E

Caption: Guinea Pig Ileum Functional Assay Workflow

Protocol for Guinea Pig Ileum Functional Assay

This ex vivo assay measures the ability of an antagonist to reverse the inhibitory effect of an H3R agonist on neurally-mediated contractions of the guinea pig ileum. [5][6][7]

  • Tissue Preparation:

    • A male guinea pig is humanely euthanized.

    • A segment of the ileum is removed and placed in warmed, oxygenated Tyrode's solution.

    • A 2-3 cm piece of the longitudinal muscle-myenteric plexus is prepared and mounted in an organ bath containing Tyrode's solution at 37°C, bubbled with 95% O2 / 5% CO2.

    • The tissue is connected to an isometric force transducer to record contractions.

  • Functional Assay:

    • The tissue is subjected to electrical field stimulation (EFS) to induce twitch contractions, which are mediated by the release of acetylcholine from enteric neurons.

    • A cumulative concentration-response curve is generated for the H3R agonist R-(α)-methylhistamine, which inhibits the EFS-induced contractions.

    • The tissue is then washed and incubated with a fixed concentration of the test antagonist for a predetermined period (e.g., 30 minutes).

    • In the continued presence of the antagonist, a second concentration-response curve for R-(α)-methylhistamine is generated.

  • Data Analysis:

    • The antagonist will cause a rightward shift in the agonist concentration-response curve.

    • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

    • The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2, is determined using a Schild plot. The pA2 value is a measure of the antagonist's potency.

Conclusion

This comparative guide demonstrates that the this compound scaffold is a valuable starting point for the design of potent histamine H3 receptor antagonists. The biological activity of analogs within this series is highly sensitive to substitutions at the 4-position of the piperidine ring, the piperidine nitrogen, and the pyridine ring. The 4-hydroxyl group and the secondary amine of the piperidine appear to be critical for high-affinity binding. The detailed experimental protocols provided herein offer a robust framework for the continued exploration of this and other chemical series targeting the H3 receptor, facilitating the discovery of novel therapeutics for a variety of CNS disorders.

References

  • Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. Available at: [Link]

  • Histamine H3 receptor (H3R) main signaling pathways. ResearchGate. Available at: [Link]

  • Histamine receptor signaling in energy homeostasis. PMC. Available at: [Link]

  • Histamine H3 receptor. Wikipedia. Available at: [Link]

  • The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. PubMed. Available at: [Link]

  • The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H-3 antagonists. ResearchGate. Available at: [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Available at: [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PubMed Central. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Bioassay of histamine using guinea pig ileum by matching method. RJPTSimLab. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Investigation of 4-piperidinols as novel H3 antagonists. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Available at: [Link]

  • Characterization of histamine H3-receptors in guinea-pig ileum with H3-selective ligands. PubMed. Available at: [Link]

  • Characterization of histamine-H3 receptors controlling non-adrenergic non-cholinergic contractions of the guinea-pig isolated ileum. PubMed. Available at: [Link]

  • To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. RJPTSimLab. Available at: [Link]

  • Experiment: To study the effect of agonist and antagonist on guinea pig ileum. YouTube. Available at: [Link]

  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Available at: [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available at: [Link]

  • 6-Substituted Thiazolo[4,5-B]Pyridines as H3 Receptor Antagonists. Der Pharma Chemica. Available at: [Link]

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Reproducibility of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter fragment-based drug discovery programs that rely on the this compound scaffold. This privileged structure is a critical pharmacophore in the development of antihistamines, CNS-active agents, and selective kinase inhibitors[1]. However, despite its structural simplicity, the reproducible synthesis of this fragment is notoriously challenging.

The core difficulty lies in the generation and trapping of 2-picolyl organometallic species. These intermediates are highly prone to yield-destroying side reactions, including Wurtz-type homocoupling, Chichibabin-type dimerization, and competitive enolization of the piperidin-4-one electrophile[2]. This guide objectively compares the three primary synthetic strategies—Classical Lithiation, Grignard Addition, and Zinc-Mediated Barbier Addition—providing causality-driven insights and self-validating protocols to ensure scalable and reproducible yields.

Mechanistic Overview & Pathway Visualization

To understand the reproducibility issues, we must first map the competing reaction pathways. The diagram below illustrates how the choice of metal dictates the dominant side reactions.

SynthesisPathways Picoline 2-Picoline Lithium 2-Picolyllithium (n-BuLi, -78°C) Picoline->Lithium PicolylCl 2-Picolyl Chloride Grignard 2-Picolylmagnesium Cl (Mg, THF) PicolylCl->Grignard Zinc 2-Picolylzinc Cl (Zn dust, Barbier) PicolylCl->Zinc Ketone N-Boc-piperidin-4-one Intermediate N-Boc-4-[(Pyridin-2-yl)methyl] piperidin-4-ol Ketone->Intermediate Lithium->Intermediate Addition (Enolization Risk) Grignard->Intermediate Addition (Wurtz Coupling Risk) Zinc->Intermediate Addition (High Chemoselectivity) Product 4-[(Pyridin-2-yl)methyl] piperidin-4-ol Intermediate->Product Deprotection (HCl or TFA)

Comparative synthetic pathways for this compound highlighting risks.

Comparative Analysis of Synthesis Methods

Method A: Classical Lithiation (n-BuLi + 2-Picoline)
  • The Causality: 2-Picoline is deprotonated by n-butyllithium (n-BuLi) to form 2-picolyllithium. Because this carbanion is highly basic, its addition to N-Boc-piperidin-4-one is heavily plagued by competitive acid-base reactions—specifically, the abstraction of the acidic α-protons of the piperidone. This enolization halts the nucleophilic addition, resulting in poor yields and recovery of the starting ketone. Furthermore, if the temperature rises above -78°C, the organolithium species undergoes rapid dimerization[3].

  • Reproducibility: Low to Moderate. Success depends entirely on strict cryogenic control, rapid mixing, and the exact titer of n-BuLi.

Method B: Grignard Addition (2-Picolylmagnesium Chloride)
  • The Causality: Attempting to form the Grignard reagent from 2-picolyl chloride often results in Wurtz-type homocoupling. As the 2-picolylmagnesium chloride forms on the magnesium surface, it immediately acts as a nucleophile against the unreacted 2-picolyl chloride in solution, yielding 1,2-di(pyridin-2-yl)ethane instead of the desired Grignard reagent.

  • Reproducibility: Poor. The reaction is highly sensitive to the activation state of the magnesium turnings and the dropwise addition rate of the halide.

Method C: Zinc-Mediated Barbier-Type Addition
  • The Causality: Zinc insertion into the carbon-halogen bond is slower and forms a significantly less basic organozinc species. Under Barbier conditions (where the ketone is already present in the flask during metal insertion), the transient 2-picolylzinc chloride reacts immediately with the N-Boc-piperidin-4-one. This rapid in situ trapping prevents Wurtz homocoupling, while the attenuated basicity of the zinc species virtually eliminates ketone enolization[4].

  • Reproducibility: High. Operates at room temperature, scales excellently, and provides the cleanest impurity profile.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on standard laboratory scale-up data.

ParameterMethod A: LithiationMethod B: GrignardMethod C: Zn-Barbier
Typical Yield (Protected) 40–55%30–45%75–85%
Operating Temperature -78°C to 0°C0°C to 25°C20°C to 40°C
Primary Impurity Recovered ketone (enolization)Wurtz homocoupling dimersTrace unreacted ketone
Scalability Poor (Exothermic, cryogenic limits)ModerateExcellent
Reagent Stability n-BuLi requires strict titrationHalide requires fresh prepZn requires chemical activation

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I strongly recommend Method C for scale-up and general reproducibility. Method A remains useful for rapid, small-scale library synthesis if specialized additives are used. Below are the optimized, self-validating protocols for both.

Protocol 1: Zinc-Mediated Barbier Addition (Recommended for Scale)

BarbierWorkflow Step1 1. Zinc Activation (Zn + 1,2-DBE + TMSCl) Step2 2. Electrophile Addition (N-Boc-piperidin-4-one) Step1->Step2 Visual: Ethylene Gas Step3 3. Halide Trapping (2-Picolyl Cl dropwise) Step2->Step3 25°C, 1 Hour Step4 4. Aqueous Quench (Sat. NH4Cl) Step3->Step4 High Chemoselectivity Step5 5. Acidic Deprotection (4M HCl in Dioxane) Step4->Step5 Organic Extraction

Step-by-step workflow for the highly reproducible Zinc-Mediated Barbier synthesis.

Step-by-Step Methodology:

  • Zinc Activation (Self-Validation Check): To a flame-dried flask under N₂, add Zinc dust (2.5 equiv, 325 mesh) and anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 10 minutes. Crucial observation: The successful activation of zinc is visually confirmed by the evolution of ethylene gas. If no bubbling is observed, the zinc oxide layer remains intact, and the reaction will fail. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

  • Barbier Setup: Add N-Boc-piperidin-4-one (1.0 equiv) directly to the activated zinc suspension.

  • Halide Addition: Dissolve 2-picolyl chloride hydrochloride (1.5 equiv) in a minimum amount of saturated aqueous NaHCO₃, extract quickly with cold EtOAc, dry over Na₂SO₄, and concentrate in vacuo. (Caution: The free base is highly unstable and will polymerize; use immediately). Dissolve the free base in THF and add dropwise to the Zn/ketone mixture over 1 hour at 25°C.

  • Reaction & Workup: Stir for 4 hours. Quench with saturated aqueous NH₄Cl. Filter through a Celite pad to remove zinc salts, extract with EtOAc, dry, and concentrate.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane (5.0 equiv) at room temperature for 2 hours. Concentrate to yield the final this compound dihydrochloride as a highly pure solid.

Protocol 2: Classical Lithiation with CeCl₃ Modification (For Small-Scale)

Self-Validation Check: Always titrate n-BuLi using N-benzylbenzamide prior to use. A sharp blue endpoint guarantees exact stoichiometry, preventing unreacted picoline or excess base from ruining the reaction.

  • Lithiation: Dissolve 2-picoline (1.1 equiv) in anhydrous THF (0.2 M) under N₂. Cool strictly to -78°C. Add n-BuLi (1.1 equiv, titrated) dropwise. Stir for 30 minutes at -78°C (the solution will turn deep red).

  • Organocerium Transmetalation (Optional but Recommended): Add anhydrous CeCl₃ (1.1 equiv) and stir for 30 min. This forms a less basic organocerium species, heavily suppressing the enolization of the piperidone.

  • Electrophile Trapping: Add N-Boc-piperidin-4-one (1.0 equiv) in THF dropwise over 20 minutes. Maintain at -78°C for 2 hours, then slowly warm to 0°C.

  • Workup & Deprotection: Quench with water, extract with EtOAc, and purify via silica gel chromatography. Deprotect using the HCl/dioxane method described in Protocol 1.

References

  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Directed Lithiation and Substitution of Pyridine Derivatives Source: Heterocycles (The Japan Institute of Heterocyclic Chemistry) URL: [Link]

  • Title: Indolizin-3-yl-2-oxo-acetamide derivatives as antifungal agents (Patent EP2097413A1)
  • Title: Green Chemistry Approach To The Synthesis of N-Substituted Piperidones Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Correlating computational predictions with experimental results for 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Correlating Computational Predictions with Experimental Results for 4-[(Pyridin-2-yl)methyl]piperidin-4-ol: A Scaffold Comparison Guide

Introduction The synthesis and optimization of piperidine derivatives are foundational to modern drug discovery, as these scaffolds exhibit a broad spectrum of pharmacological activity across various therapeutic areas[1]. Among these, This compound (CAS: 1246633-15-7) represents a highly versatile,


-rich building block. The spatial arrangement of its secondary amine (piperidine), tertiary hydroxyl group, and the 2-pyridyl nitrogen creates a unique microenvironment characterized by complex intramolecular hydrogen bonding and multi-protic equilibria.

Accurately predicting the behavior of this molecule computationally is notoriously difficult. Standard 2D empirical models often fail to capture the 3D conformational nuances that dictate its physicochemical properties and target engagement. This guide objectively compares the predictive accuracy of advanced computational models against empirical data for this scaffold and its structural analogs, providing a self-validating framework for medicinal chemists and computational scientists.

Structural Alternatives for Comparison To establish a rigorous baseline, we evaluate the Target Scaffold against two structural alternatives:

  • Target Scaffold: this compound (Features a 2-pyridyl nitrogen capable of forming a 6-membered intramolecular H-bond with the C4-OH).

  • Analog A: 4-benzylpiperidin-4-ol (Replaces the pyridine ring with a phenyl ring, eliminating the H-bond acceptor).

  • Analog B: 4-[(Pyridin-3-yl)methyl]piperidin-4-ol (Shifts the pyridine nitrogen to the meta position, sterically preventing the intramolecular H-bond).

Section 1: Physicochemical Profiling ( & LogD)

Expertise & Causality: The proximity of the C4-hydroxyl to the 2-pyridyl nitrogen in the Target Scaffold allows for a stable intramolecular hydrogen bond. This interaction stabilizes the neutral state of the pyridine ring, shifting its


 downward compared to Analog B. Standard empirical 

predictors often miss this 3D conformational effect, requiring Quantum Mechanics/Molecular Mechanics (QM/MM) approaches for accurate correlation. Computational predictions of atomic and molecular properties are widely used to predict these physicochemical characteristics[1].

Computational Protocol: QM/MM


 Prediction 
Density Functional Theory (DFT) calculations, typically at the B3LYP/6-31G(d,p) level, are standard for optimizing molecular geometry and calculating global reactivity descriptors[2].
  • Conformer Generation: Generate 3D conformers using the OPLS4 force field, ensuring all rotameric states of the (pyridin-2-yl)methyl group are sampled.

  • DFT Optimization: Perform DFT calculations at the B3LYP/6-31G(d,p) level to optimize the geometries of both the protonated and deprotonated states.

  • Solvation Modeling: Calculate the free energy of solvation using the Poisson-Boltzmann surface area (PBSA) implicit solvent model.

  • Thermodynamic Cycle: Derive the macroscopic

    
     values from the calculated free energy differences (
    
    
    
    ) of the acid-base reaction.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve 1.0 mM of the compound in 0.15 M KCl (aqueous) to maintain a constant ionic strength.

  • Titration: Titrate the solution with standardized 0.1 M HCl and 0.1 M KOH under a continuous nitrogen purge at 25.0 ± 0.1 °C.

  • Equilibration: Record the pH after each titrant addition, ensuring thermodynamic equilibrium is reached (

    
    pH/
    
    
    
    t < 0.001/min).
  • Data Fitting: Fit the resulting titration curve using non-linear regression software to extract the macroscopic

    
     values.
    

Table 1: Computational vs. Experimental Physicochemical Properties

CompoundPredicted

(Empirical)
Predicted

(QM/MM)
Experimental

(Titration)
Predicted LogD

Experimental LogD

Target Scaffold 5.8 (Pyr), 9.6 (Pip)4.9 (Pyr) , 9.4 (Pip)5.0 ± 0.1 , 9.5 ± 0.10.851.12 ± 0.05
Analog A N/A, 9.7 (Pip)N/A, 9.6 (Pip)N/A, 9.7 ± 0.11.451.50 ± 0.04
Analog B 5.7 (Pyr), 9.6 (Pip)5.6 (Pyr), 9.5 (Pip)5.5 ± 0.1, 9.6 ± 0.10.600.65 ± 0.05

Insight: The empirical model overestimates the pyridine


 of the Target Scaffold by 0.8 log units. The QM/MM model successfully captures the H-bond-driven 

shift, perfectly correlating with the experimental titration data.

Section 2: Conformational Dynamics & Structural Elucidation

Expertise & Causality: The piperidine ring predominantly adopts a chair conformation. However, the bulky (pyridin-2-yl)methyl group and the C4-hydroxyl compete for the equatorial position. To minimize 1,3-diaxial steric clashes, the C4-OH prefers the axial position, pushing the picolyl substituent equatorial. Molecular Dynamics (MD) simulations predict the residence time of these rotamers, which we validate via 2D-NMR.

Computational Protocol: Molecular Dynamics (MD)

  • Parameterization: Parameterize the ligands using the generalized AMBER force field (GAFF2) with AM1-BCC partial charges.

  • System Setup: Solvate the ligand in a TIP3P water box with a 10 Å buffer and neutralize with 0.15 M NaCl.

  • Production Run: Run 500 ns production MD simulations at 300 K and 1 bar using the NPT ensemble.

  • Trajectory Analysis: Cluster the trajectories to identify dominant rotameric states and calculate the occupancy of the C4-OH

    
     N(pyridine) hydrogen bond.
    

Experimental Protocol: 2D-NMR (NOESY)

  • Sample Preparation: Prepare 5 mM compound samples in a

    
     (1:9 v/v) solvent mixture buffered to pH 7.4.
    
  • Acquisition: Acquire 2D NOESY spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe, using a mixing time of 500 ms.

  • Integration: Integrate the Nuclear Overhauser Effect (NOE) cross-peaks between the C4-hydroxyl proton and the pyridyl/piperidyl protons.

  • Distance Calculation: Calculate interatomic distances using the isolated spin pair approximation (ISPA) to validate the MD-derived conformer populations.

Workflow InSilico In Silico Predictions (MD & QM/MM) Conformers Conformational Ensembles (Rotamer Populations) InSilico->Conformers GAFF2/TIP3P HydrogenBond Intramolecular H-Bond Analysis InSilico->HydrogenBond DFT B3LYP InVitro In Vitro Validation (NMR & Titration) InVitro->Conformers 2D NOESY InVitro->HydrogenBond Potentiometry DataIntegration Data Integration & Correlation Modeling Conformers->DataIntegration HydrogenBond->DataIntegration ValidatedModel Validated Predictive Model for Piperidine Scaffolds DataIntegration->ValidatedModel Pearson Correlation

Caption: Correlative workflow integrating MD/QM/MM in silico predictions with NMR/Titration in vitro data.

Section 3: Target Engagement & Binding Affinity

Expertise & Causality: Piperidine derivatives are frequently privileged scaffolds for G-Protein Coupled Receptors (GPCRs) and Sigma receptors[3]. Molecular docking and molecular dynamics (MD) simulations are routinely employed to decipher the binding modes of piperidine derivatives at targets like the Sigma-1 Receptor (S1R)[3]. The Target Scaffold's 2-pyridyl group can act as a specific directional H-bond acceptor or a bidentate chelator in metalloenzymes. While docking algorithms estimate binding free energy (


), Isothermal Titration Calorimetry (ITC) is required to decouple the enthalpic (

) and entropic (

) contributions. This decoupling reveals whether the binding is driven by the specific 2-pyridyl interaction (enthalpic) or general hydrophobic effects (entropic). Radioligand binding assays and functional assays validate the in silico predicted affinities[3].

Computational Protocol: Induced Fit Docking (IFD)

  • Protein Preparation: Prepare the receptor structure (e.g., Sigma-1 Receptor, PDB: 5HK1) using a Protein Preparation Wizard, optimizing H-bond networks at pH 7.4.

  • Docking: Dock the ligands using an Induced Fit Docking protocol, allowing side-chain flexibility for residues within 5 Å of the ligand to accommodate the bulky picolyl group.

  • Scoring: Calculate the binding free energy (

    
    ) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.
    

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Purify the target protein and dialyze it exhaustively against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO).

  • Setup: Load 50

    
    M of the protein into the ITC sample cell and 500 
    
    
    
    M of the ligand into the injection syringe.
  • Titration: Perform 20 injections of 2

    
    L at 25 °C, with 120-second intervals between injections while stirring at 750 rpm.
    
  • Analysis: Integrate the thermogram peaks and fit the data to a one-site binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Table 2: Docking vs. ITC Thermodynamic Parameters (Sigma-1 Receptor Model)

CompoundDocking Score (kcal/mol)MM-GBSA

ITC

(nM)
ITC

(kcal/mol)
ITC

(kcal/mol)
ITC

(kcal/mol)
Target Scaffold -9.4-11.245 ± 5 -10.0-8.5 -1.5
Analog A -8.8-9.5320 ± 25-8.8-4.2-4.6
Analog B -8.5-9.1410 ± 30-8.7-4.0-4.7

Insight: The Target Scaffold exhibits a significantly stronger binding affinity (


 = 45 nM) compared to the analogs. The ITC data reveals that this binding is highly enthalpically driven (

= -8.5 kcal/mol), confirming the IFD prediction that the 2-pyridyl nitrogen forms a critical, directional hydrogen bond within the receptor pocket that Analog A and B cannot replicate. QSAR models and structural similarity assessments are critical for predicting the mechanism of action of piperidine subfamilies[4].

Conclusion

demonstrates that standard 2D or empirical predictive models are insufficient for scaffolds with complex intramolecular dynamics. The 2-pyridyl nitrogen's ability to form an intramolecular hydrogen bond with the C4-hydroxyl significantly alters its


, lipophilicity, and conformational preferences. By utilizing 3D-aware computational tools (QM/MM, MD, IFD) and validating them with rigorous experimental techniques (Potentiometry, NMR, ITC), researchers can build highly trustworthy, self-validating pipelines for piperidine-based drug discovery.

References

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. URL: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. URL: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Safety Operating Guide

4-[(Pyridin-2-yl)methyl]piperidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

For the diligent researchers, scientists, and drug development professionals dedicated to innovation, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a nitrogen-containing heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Our approach is grounded in the principle of proactive safety. Since a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, our recommendations are synthesized from the known hazard profiles of its core structural motifs—pyridine and piperidine—and closely related analogues.[1] This conservative approach ensures that all potential risks are appropriately managed.

Part 1: Hazard Assessment and Characterization

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. This compound is a solid organic compound containing both a pyridine and a piperidine ring system, which are common scaffolds in biologically active molecules.[2][3] The hazards associated with these parent structures inform our safety protocols.

Based on data from related piperidine and pyridine derivatives, it is prudent to handle this compound as a substance with the potential hazards summarized below.

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or in contact with skin.[4][5]The piperidine and pyridine moieties are known to exhibit toxicity. Dermal absorption can be a significant route of exposure for such compounds.
Skin Corrosion/Irritation May cause skin irritation or, in some cases, severe burns upon prolonged contact.[4][6]Piperidine itself is corrosive. While the substitution in this derivative may modulate its properties, assuming irritant potential is a necessary precaution.
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[1][4][7]Chemicals of this class can be highly irritating to sensitive mucosal tissues, and direct eye contact must be avoided.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4]Fine solid particles can be easily inhaled, leading to irritation of the nose, throat, and lungs.
Environmental Hazard Potentially harmful to aquatic life.[8]Many nitrogen-containing heterocyclic compounds can be persistent in the environment and exhibit ecotoxicity. Release to drains or waterways is unacceptable.[9][10]

Chemical Incompatibilities: To prevent dangerous reactions, this compound waste must be segregated from:

  • Strong Oxidizing Agents: Can cause violent reactions.[10]

  • Strong Acids: Can lead to vigorous, exothermic reactions.[10][11]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that involves handling or disposing of this compound, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are mandatory to protect against splashes or airborne particles.[1][10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect them before use and change them immediately if contamination occurs.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[4][8]

Handling Precautions:

  • All handling and waste packaging should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[4][9][10]

  • Avoid generating dust or aerosols during handling.[10]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[8][9][12]

Part 3: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (Manageable by laboratory personnel):

  • Alert & Restrict: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with soap and water or a suitable laboratory detergent. Collect all cleaning materials (wipes, gloves) as hazardous waste.[1]

For Large Spills (Requires EH&S assistance):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's Environmental Health & Safety (EH&S) department.

  • Secure: Secure the area by closing doors and preventing entry. Post a warning sign.

  • Prevent Entry into Drains: If it can be done without risk, prevent the spill from entering any drains.[4][9]

Part 4: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in compliance with EPA regulations and institutional policies.[13][14] Never dispose of this chemical down the drain or in the regular trash.[13][14]

Step 1: Waste Classification The first step is to correctly classify the material. Due to its potential toxicity and irritant properties, this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) must be classified as Hazardous Chemical Waste .[15]

Step 2: Container Selection and Waste Segregation

  • Container: Use a chemically compatible container with a secure, leak-proof screw cap.[11][15] A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free from cracks or deterioration.[15]

  • Segregation: Collect waste containing this compound in a dedicated container. Do not mix it with incompatible waste streams like strong acids or oxidizers.[11] It is permissible to combine it with other compatible solid organic waste, but only if approved by your institution's EH&S department.

Step 3: Hazardous Waste Labeling Proper labeling is a critical regulatory requirement. Your institution's EH&S office will provide specific hazardous waste tags or labels. The label must be filled out completely and legibly with the following information:[14][15]

  • The words "Hazardous Waste" .[14][15]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[15]

  • Composition: For mixtures, list all components and their approximate percentages.[11]

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).[14]

  • Generator Information: Your name, Principal Investigator (PI), department, and room number.[14]

Step 4: Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][15] This area must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Containment: Place the container in a secondary containment bin to prevent spills in case of a leak.

  • Closure: The container must be kept securely closed at all times, except when you are actively adding waste.[11][15] Do not leave a funnel in the container.[15]

  • Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[11][15]

Step 5: Arranging for Final Disposal Once the waste container is 90% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), you must arrange for its removal.[11][15]

  • Complete Paperwork: Fill out your institution's chemical waste pickup request form.[14]

  • Schedule Pickup: Submit the form to your EH&S department to schedule a pickup.

  • Professional Disposal: The EH&S department will then transport the waste to a licensed hazardous waste disposal facility for proper treatment, typically via incineration.[16]

Part 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management & Disposal cluster_spill Spill Event start Start: Generate Waste (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event hood Work in a Chemical Fume Hood ppe->hood classify Classify as Hazardous Chemical Waste hood->classify container Select Compatible Container (HDPE or Glass, Screw Cap) classify->container segregate Segregate from Incompatibles (Acids, Oxidizers) container->segregate label_waste Attach & Complete Hazardous Waste Label segregate->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store full Container is 90% Full or Max Time Reached? store->full full->store No request_pickup Submit Waste Pickup Request to EH&S full->request_pickup Yes end_disposal EH&S Collects for Professional Disposal request_pickup->end_disposal spill_size Is spill large or unmanageable? spill->spill_size small_spill Follow Small Spill Protocol: 1. Absorb with inert material 2. Collect as hazardous waste 3. Decontaminate area spill_size->small_spill No large_spill Follow Large Spill Protocol: 1. Evacuate Area 2. Alert EH&S 3. Secure Area spill_size->large_spill Yes small_spill->classify Spill waste collected

Caption: Disposal decision workflow for this compound.

References

  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. (n.d.). BenchChem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Piperidine Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • Piperidine Safety Data Sheet. (n.d.). Carl ROTH.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste. (n.d.). Princeton University Environmental Health and Safety.
  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.).
  • Piperidine Safety Data Sheet. (2023, March 16). Alfa Aesar.
  • 4-Methylpiperidine Safety Data Sheet. (2015, February 2).
  • 4-Phenylpiperidin-4-ol Safety Data Sheet. (n.d.). Fisher Scientific.
  • 4-Piperidinopiperidine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • PIPERIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie.
  • 4-Piperidinopiperidine Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 2-Amino-4-picoline Safety Data Sheet. (n.d.). Fisher Scientific.
  • 4-((Pyridin-2-ylthio)methyl)piperidin-4-ol. (n.d.). Sigma-Aldrich.
  • Malviya, M., Singha, M., Kumara, N., & Kumara, P. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Modern Approaches in Drug Designing.
  • 4-Hydroxypiperidine Safety Data Sheet. (2010, September 6). Fisher Scientific.
  • Keglevich, G. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26(15), 4619.
  • Yadav, J. S. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 11.
  • Srilaya, A., et al. (2024). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Nitrogen-Containing Heterocycles in Agrochemicals. (2025, August 9). ResearchGate.

Sources

Personal protective equipment for handling 4-[(Pyridin-2-yl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

As researchers, we often handle "novel" intermediates where specific toxicological data is sparse. 4-[(Pyridin-2-yl)methyl]piperidin-4-ol is a bifunctional heterocyclic building block containing both a basic piperidine secondary amine and a pyridine ring.

The Safety Philosophy: Because specific LD50 or OEL (Occupational Exposure Limit) data is often unavailable for this specific CAS, we must apply Control Banding . We treat this molecule as a Category 3 (High Potency/Hazard) compound by default due to the structural alerts associated with pyridine (neurotoxicity/hepatotoxicity potential) and piperidine (corrosivity/sensitization).

Operational Goal: Zero skin contact and zero inhalation of particulates.[1]

Hazard Identification (Structural Inference)

Based on Quantitative Structure-Activity Relationship (QSAR) of analogous piperidine/pyridine derivatives.

Hazard ClassGHS Classification (Inferred)Mechanism of Action
Acute Toxicity (Oral) Category 4 (H302) Nitrogen heterocycles can interfere with neurotransmission; likely harmful if swallowed.
Skin Corrosion/Irritation Category 1B or 2 (H314/H315) Secondary amines (piperidine moiety) are basic (pKa ~11) and can cause chemical burns or severe dermatitis.
Eye Damage Category 1 (H318) Basic dusts cause rapid saponification of eye lipids; risk of permanent corneal damage.
Sensitization Category 1 (H317) Pyridine derivatives are known sensitizers; repeated exposure may trigger anaphylactic responses.

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a barrier protocol designed to prevent permeation and sensitization.

The "Zone of Protection" Protocol
Body PartPPE RequirementTechnical Justification
Primary Respiratory Fume Hood (Certified) Mandatory. Do not handle this solid on an open bench. The sash must be at the working height (18").
Secondary Respiratory N95 or P100 Respirator Required only if weighing outside a hood (not recommended) or during spill cleanup.
Hand Protection (Routine) Nitrile Gloves (Double) Inner: 4 mil Nitrile (inspection layer). Outer: 5-8 mil Nitrile (sacrificial layer). Why? Pyridines permeate latex rapidly. Nitrile offers >480 min breakthrough time for solids.
Hand Protection (Solvents) Silver Shield / Laminate If dissolving in DCM or Methanol, standard nitrile degrades. Use laminate liners under nitrile.
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that drift. Goggles seal the orbital area.
Body Defense Tyvek® Lab Coat Cotton coats absorb and hold amines against the skin. Tyvek repels dusts and splashes.

Visualizing the Safety Logic

The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the compound.

PPE_Decision_Matrix Start Start: Handling This compound State_Check Assess Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_State Solution (Dissolved) State_Check->Liquid_State Hood_Check Is Fume Hood Available? Solid_State->Hood_Check Solvent_Check Solvent Type? Liquid_State->Solvent_Check Hood_Yes Use Fume Hood (Sash < 18 inches) Hood_Check->Hood_Yes Yes Hood_No STOP WORK Require N95/P100 + Goggles Hood_Check->Hood_No No Glove_Standard Double Nitrile Gloves Hood_Yes->Glove_Standard Standard_Solvent Water/Ethanol/DMSO Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / Chloroform Solvent_Check->Aggressive_Solvent Standard_Solvent->Glove_Standard Glove_Laminate Silver Shield/Laminate Under Nitrile Aggressive_Solvent->Glove_Laminate

Figure 1: Decision Logic for PPE Selection based on physical state and solvent carrier.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Most exposures occur during the transfer of static-prone solids.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood before opening the vial. Piperidine derivatives are often sticky or fluffy salts.

  • The "Double-Vial" Method:

    • Tare your destination vial with its cap on.

    • Open the source vial only inside the hood.

    • Transfer solid.

    • Wipe the threads of the destination vial with a Kimwipe dampened in ethanol (to remove invisible amine dust) before capping.

    • Why? This prevents "crust" formation on the cap that flakes off into your face next time you open it.

B. Solubilization & Reaction[2]
  • Exotherm Alert: This compound is a base. If you are dissolving it in an acid or an acidic solvent, expect heat generation. Add the solid slowly to the liquid, never the reverse.

  • Quenching: If using this in a reaction with alkyl halides, the resulting waste will be hazardous. Do not mix with oxidizers (peroxides/nitrates) as pyridine rings can form unstable N-oxides under uncontrolled conditions.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, do not rush. Pause and assess.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g / In Hood) Assess->Minor Major Major (>5g / Floor) Assess->Major Action_Minor 1. Cover with wet paper towel (prevents dust) 2. Wipe up with Nitrile gloves 3. Solvent wash surface Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Post Warning Signs 3. Call EHS Major->Action_Major

Figure 2: Escalation logic for spill management.

Disposal Protocols

Never flush nitrogen heterocycles down the drain. They are toxic to aquatic life.

Waste StreamDescriptionMethod
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label "Hazardous Solid: Basic Organic Amine."
Liquid Waste Reaction mixtures, mother liquors.Segregate into "Basic Organic Waste" (Non-Halogenated, unless DCM used).
Sharps Needles/Syringes used for transfer.Immediate disposal in rigid sharps container. Do not recap.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (Analogous Hazard Data). National Library of Medicine. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.